Ala-Gly-Ala
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)10-3-6(12)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVBBGVOILKPO-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ala-Gly-Ala Tripeptide: A Core Model System in Biochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) serves as a fundamental model system in biochemical and biomedical research. While not known for intrinsic therapeutic effects or complex signaling roles like some other tripeptides, its simple, defined structure provides an invaluable tool for investigating core principles of protein chemistry, enzymology, and microbiology. This guide delineates the primary functions of this compound as a research model, supported by experimental frameworks and structural data.
Core Functions as a Model Peptide
The principal utility of the this compound tripeptide lies in its application as a simplified model for more complex biological structures and reactions.
Model for Protein Folding and Chirality Studies
This compound is a prototype of the general tripeptide motif Xxx-Gly-Zzz, where Xxx and Zzz can be any of the 18 chiral amino acids (excluding glycine (B1666218) and proline).[1][2][3] This makes it a model for up to 324 possible tripeptide sequences of this kind.[1][2] Its primary application in this context is to investigate the influence of adjacent D- and L-alanine residues on the conformational flexibility and effective chirality of the central, achiral glycine residue.[1][2] Understanding these localized interactions is crucial for elucidating the early events in protein folding and the determinants of secondary structure formation.
Model for Bacterial Transpeptidase Reactions
The tripeptide serves as a model substrate for studying the transpeptidase reaction, a critical step in the synthesis of the bacterial cell wall.[1][2] Penicillin-binding proteins (PBPs), the targets of β-lactam antibiotics, catalyze this reaction. By using this compound as a simple analog of the natural D-Ala-D-Ala terminus of peptidoglycan precursors, researchers can investigate the kinetics and mechanisms of these essential bacterial enzymes.
Physicochemical Properties
The fundamental properties of the L-alanyl-glycyl-L-alanine tripeptide are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H15N3O4 | [4] |
| Molecular Weight | 217.22 g/mol | [4] |
| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | [4] |
| Canonical SMILES | C--INVALID-LINK--C(=O)O">C@@HN | [4] |
| ChEBI ID | CHEBI:158170 | [4] |
Experimental Protocols for Tripeptide Analysis
While specific experimental data for this compound is sparse in the public domain, the following protocols represent standard methodologies that can be applied to study its interactions and synthesis.
Peptide Synthesis: Solid-Phase Synthesis of this compound
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like this compound. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).
-
First Amino Acid Coupling: Covalently attach the C-terminal amino acid (Alanine), protected with an Fmoc group on its N-terminus, to the resin.
-
Deprotection: Remove the Fmoc protecting group from the attached alanine (B10760859) using a mild base, typically piperidine (B6355638) in DMF, to expose the free amino group.
-
Second Amino Acid Coupling: Introduce the next Fmoc-protected amino acid (Glycine) along with a coupling agent (e.g., DCC, HOBt) to form the peptide bond.
-
Repeat Cycle: Repeat the deprotection and coupling steps for the final amino acid (Alanine).
-
Cleavage and Final Deprotection: Once the sequence is complete, cleave the tripeptide from the resin and remove any side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification: Purify the resulting this compound peptide, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biophysical Characterization: Isothermal Titration Calorimetry (ITC)
ITC is a technique used to quantify the thermodynamic parameters of biomolecular interactions. It could be employed to study the binding of this compound to a target protein, such as a transpeptidase.
Hypothetical ITC Data for Peptide-Protein Interaction:
| Parameter | Hypothetical Value | Interpretation |
| Dissociation Constant (Kd) | 150 µM | Indicates a weak to moderate binding affinity. |
| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding model. |
| Enthalpy Change (ΔH) | -5.8 kcal/mol | The binding event is enthalpically driven and exothermic. |
| Entropy Change (ΔS) | 3.2 cal/mol·K | The binding event is entropically favorable. |
Methodology:
-
Sample Preparation: Prepare a solution of the target protein (e.g., a purified transpeptidase) in a suitable buffer in the ITC sample cell. Prepare a concentrated solution of this compound in the same buffer for the injection syringe.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Modeling Biological Pathways
The application of this compound as a model for the bacterial transpeptidase reaction is crucial for understanding antibiotic mechanisms.
Conceptual Pathway of Transpeptidase Inhibition:
Caption: Bacterial Transpeptidase Reaction and Inhibition.
This diagram illustrates the central role of the transpeptidase (PBP) in cross-linking peptidoglycan chains. This compound can be used as a model substrate to study the active site of this enzyme. β-lactam antibiotics function by irreversibly binding to the PBP, thereby inhibiting cell wall synthesis and leading to bacterial cell death.
Conclusion
The tripeptide this compound is a cornerstone tool for fundamental biochemical research rather than a bioactive agent. Its value is derived from its simplicity, which allows for the precise study of complex phenomena such as the conformational dynamics of peptides, protein folding, and the mechanisms of enzyme-catalyzed reactions critical to bacterial survival. The experimental and conceptual frameworks presented here provide a guide for leveraging this compound in research settings to probe these essential biological processes.
References
The Tripeptide Ala-Gly-Ala: A Technical Guide to its Role as a Model Peptide in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) is a simple yet significant molecule in the field of peptide science. Composed of two alanine (B10760859) residues flanking a central glycine (B1666218), its structure serves as a fundamental model for investigating the conformational properties and potential biological activities of short-chain peptides. While not characterized by potent, specific biological activities in the same manner as more complex peptide hormones or drugs, this compound is an invaluable tool for studying peptide structure-function relationships, synthesis methodologies, and as a reference in various biochemical and biomedical assays. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, its role as a model peptide, and the experimental protocols used to assess the potential biological activities of such molecules.
Role as a Model Peptide
This compound is often considered a prototype for the general tripeptide structure Xxx-Gly-Zzz, where Xxx and Zzz can be any of the common amino acids (excluding proline and glycine itself). This makes it a model for up to 324 possible tripeptide motifs of this kind[1]. Its utility in research is primarily in the following areas:
-
Structural Studies: The peptide is used to investigate the influence of adjacent L- and D-alanine residues on the chirality and conformational flexibility of the central glycine residue. These studies are crucial for understanding protein folding and function[1].
-
Bacterial Cell Wall Synthesis: this compound serves as a model for the transpeptidase reaction, a key step in bacterial cell wall biosynthesis. This makes it relevant in the study of antibiotic mechanisms[1].
-
Physicochemical Properties: As a simple tripeptide, it is used to study the fundamental physicochemical properties of peptides, such as solubility, stability, and interactions with other molecules.
Quantitative Data on Biological Activity
There is a notable lack of specific quantitative data in the scientific literature detailing significant biological activities of the linear this compound tripeptide. It is not commonly cited for activities such as potent receptor binding, enzyme inhibition, or antimicrobial effects. This contrasts with other short peptides, even those with similar compositions but different arrangements or modifications. For instance, cyclic dipeptides like cyclo(His-Ala) have demonstrated measurable anticancer and antifungal activities[2]. The hexapeptide Val-Gly-Val-Ala-Pro-Gly, which contains the Gly-Ala sequence, is chemotactic for fibroblasts and monocytes at concentrations around 10-8 M[3]. The absence of such data for this compound suggests its primary role is not that of a bioactive signaling molecule but rather as a structural and chemical model.
| Biological Activity | Peptide | Test System | Quantitative Data | Reference |
| Anticancer | cyclo(His-Ala) | HT-29, MCF-7, HeLa cell lines | Inhibition at 100 µM | [2] |
| Antifungal | cyclo(His-Ala) | C. albicans | Significant inhibition | [2] |
| Thrombin Inhibition | cyclo(His-Ala) | Fibrin (B1330869) formation assay | 63.3% reduction in fibrin formation rate | [2] |
| Chemotaxis | Val-Gly-Val-Ala-Pro-Gly | Fibroblasts, Monocytes | Optimal activity at ~10-8 M | [3] |
| Various | This compound | Various | No significant activity reported | N/A |
Experimental Protocols
Given the use of this compound as a model peptide, the following protocols are representative of the methodologies used for its synthesis and for screening for potential, albeit likely weak, biological activities.
Solid-Phase Peptide Synthesis of this compound
This protocol is based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Ala-Wang resin. The loading substitution will determine the scale of the synthesis.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times).
3. Amino Acid Coupling (Glycine):
-
In a separate vial, activate Fmoc-Gly-OH by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin as described in step 2.
4. Repeat Synthesis Cycle for Alanine:
-
Repeat the Fmoc deprotection (step 2).
-
Repeat the amino acid coupling (step 3) using Fmoc-Ala-OH.
5. Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection.
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
6. Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Allow the crude peptide to air dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Cell Viability Assay (MTT Assay)
This assay can be used to screen for any potential cytotoxic or cytostatic effects of the this compound peptide.
1. Cell Seeding:
-
Culture the desired cell line (e.g., HeLa, HEK293) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
2. Peptide Treatment:
-
Prepare a stock solution of this compound in a sterile, aqueous solvent (e.g., PBS or culture medium).
-
Prepare serial dilutions of the peptide to the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Experimental Workflow for Screening Biological Activity
The following diagram illustrates a general workflow for the synthesis and initial biological screening of a model peptide like this compound.
Conclusion
The tripeptide this compound holds a significant place in peptide research, not for its inherent biological activity, but for its utility as a fundamental model system. It provides a simplified context for studying complex phenomena such as peptide synthesis, conformational dynamics, and the basic principles of molecular interactions. While researchers seeking potent bioactive peptides will likely look to more complex structures, the importance of this compound in foundational peptide science remains undiminished. The experimental protocols and workflows described herein are standard methods in the field and can be readily applied to the study of this compound and other novel short-chain peptides. Future research may yet uncover subtle biological roles for such simple peptides, but for now, their value lies in the fundamental knowledge they help to build.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Ala-Gly-Ala Sequence in Protein Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The primary sequence of a protein is the fundamental determinant of its final three-dimensional structure and function. Within this sequence, short motifs often exhibit distinct structural propensities that guide the folding process. The tripeptide sequence Alanine-Glycine-Alanine (Ala-Gly-Ala or AGA) presents a unique case study in conformational dynamics. It juxtaposes alanine (B10760859), an amino acid with a high propensity for helical structures, with glycine (B1666218), the most conformationally flexible residue. This guide provides an in-depth analysis of the structural role of the AGA motif, summarizing key quantitative data, detailing experimental protocols for its investigation, and exploring its implications in protein engineering and drug development.
Introduction: The Dichotomy of Alanine and Glycine
Protein folding is governed by the physicochemical properties of the constituent amino acids. Alanine and Glycine lie at opposite ends of the conformational spectrum, making their combination within the this compound motif a point of significant structural interest.
-
Alanine (Ala): With its small, non-polar methyl side chain, alanine is a strong helix-forming residue.[1] It readily fits into the repeating backbone geometry of an α-helix without steric hindrance. Its substitution for other residues often serves as a benchmark for measuring contributions to protein stability, particularly within helical segments.[2][3]
-
Glycine (Gly): Lacking a side chain beyond a single hydrogen atom, glycine possesses unparalleled backbone flexibility.[1] This allows it to adopt a wide range of phi (φ) and psi (ψ) dihedral angles, enabling the polypeptide chain to make sharp turns that are sterically forbidden for other amino acids.[1][4] Consequently, glycine is a common constituent of β-turns and flexible loop regions but can act as a helix-breaker within structured helical segments.[1][5]
The AGA sequence therefore embeds a point of high flexibility (Gly) between two helix-promoting residues (Ala). This creates a conformational nexus that can function as a flexible linker, a hinge, or a nucleation site for a β-turn, depending on the local environment and interacting partners. A prominent example of a similar repeating motif is the (Gly-Ala-Gly-Ser) sequence found in the fibroin protein of silk, which forms strong, stable β-pleated sheets.[6][7][8]
Structural Roles and Conformational Propensities of the AGA Motif
The structural manifestation of the AGA sequence is context-dependent, primarily influenced by surrounding residues and solvent interactions. Its role can be broadly categorized into two main functions: inducing turns and providing flexibility.
β-Turn Formation
A β-turn is a structural motif where the polypeptide chain reverses its direction over the course of four amino acids. Glycine is frequently found in β-turns due to its ability to adopt dihedral angles required for a tight reversal of the chain.[9] In an AGA sequence, the central glycine residue can readily occupy the i+2 position of a turn, facilitating the formation of a hydrogen bond between the carbonyl oxygen of the first alanine and the amide proton of a downstream residue. Computational studies on similar Pro-Gly and Ala-Gly containing peptides confirm their propensity to form various β-turn structures.[10][11][12]
Flexible Linker
In the absence of interactions that favor a specific turn type, the conformational freedom of the central glycine allows the AGA motif to act as a flexible linker or hinge. This enables adjacent secondary structural elements or entire protein domains to move relative to one another, a critical feature for protein function, binding, and allosteric regulation. The high conformational entropy of glycine favors a disordered or flexible state.[13]
Influence on Helical Stability
While alanine is a strong helix-former, introducing a glycine into a helical segment is generally destabilizing.[3] The substitution of alanine with glycine at internal positions of an α-helix can reduce its stability by 0.4 to 2 kcal/mol.[3] Therefore, an AGA sequence is unlikely to be found in the middle of a stable α-helix and is more likely to be located at the ends (caps) or in intervening loops.[3]
Quantitative Data on Conformational Propensities
The structural preferences of amino acids can be quantified through thermodynamic analysis of mutations and by observing their preferred dihedral angles in known protein structures.
Thermodynamic Stability of Ala vs. Gly Substitutions
The free energy change (ΔΔG) upon mutating an amino acid provides a quantitative measure of its contribution to protein stability. A positive ΔΔG for an X → Gly mutation indicates that glycine is destabilizing relative to residue X.
| Structural Context | Mutation | Approximate ΔΔG (kcal/mol) | Interpretation & Reference |
| Internal α-Helix Position | Ala → Gly | +0.4 to +2.0 | Glycine is highly destabilizing within a helix due to its conformational flexibility, which entropically disfavors the rigid helical state.[3] |
| β-Sheet | Ala → Gly | Variable, often slightly destabilizing | The effect is context-dependent. While Gly provides flexibility, Ala's side chain can contribute to hydrophobic packing within the sheet.[2] |
| β-Turn | Ala → Gly (at turn positions) | Often stabilizing or neutral | Glycine's flexibility is energetically favorable for the tight turn geometry, reducing steric strain that an alanine side chain might introduce.[9][11] |
Typical Backbone Dihedral Angles
The Ramachandran plot defines the sterically allowed combinations of phi (φ) and psi (ψ) backbone dihedral angles for an amino acid. The preferred regions for Alanine and Glycine highlight their distinct structural roles.
| Amino Acid | Secondary Structure | Typical Phi (φ) Angle | Typical Psi (ψ) Angle |
| Alanine | Right-handed α-Helix | -60° | -45° |
| Alanine | β-Sheet | -135° | +135° |
| Glycine | Right-handed α-Helix | -60° | -45° |
| Glycine | β-Sheet | -135° | +135° |
| Glycine | Type II' β-Turn (i+2) | +80° | 0° |
| Glycine | Left-handed Helix | +60° | +45° |
Note: Glycine's lack of a Cβ atom allows it to populate all four quadrants of the Ramachandran plot, including regions corresponding to left-handed helices, which are highly unfavorable for other L-amino acids.[4][13]
Experimental Protocols for Studying Peptide Conformation
Investigating the structural propensities of the AGA sequence requires a combination of spectroscopic and computational techniques.[14][15]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method for assessing the overall secondary structure content of a peptide in solution.[16][17][18] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone.[16]
Protocol:
-
Sample Preparation:
-
Synthesize the peptide (e.g., Ac-Lys-(this compound)-Lys-NH2) to >95% purity.
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should be transparent in the far-UV region (190-260 nm).[16][19]
-
Determine the precise peptide concentration. This is a critical step for accurate data conversion.[19]
-
Prepare a final sample at a concentration of approximately 50-100 μM.[16]
-
-
Data Acquisition:
-
Data Processing:
-
Subtract the buffer baseline spectrum from the peptide spectrum.[16]
-
Convert the raw output (typically in millidegrees, mdeg) to Mean Residue Molar Ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information about the peptide's structure and dynamics in solution.[21][22][23]
Protocol:
-
Sample Preparation:
-
Dissolve the peptide to a final concentration of >0.5 mM.[24]
-
Use a buffer system such as phosphate-buffered saline (PBS) at a pH below 7.5 to slow the exchange of amide protons.[24]
-
Add 5-10% Deuterium Oxide (D₂O) to the sample for the spectrometer's field-frequency lock.[24]
-
The final sample volume should be around 500 μL.[24]
-
-
Data Acquisition:
-
Acquire a set of two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K).
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected by bonds).[25]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5-6 Å), regardless of whether they are bonded. This is the primary source of distance restraints for structure calculation.[21][25]
-
-
Structure Calculation:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign every proton resonance to its specific amino acid in the sequence.[21]
-
Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to generate a list of upper-limit distance restraints between pairs of protons.[21]
-
Structure Calculation: Use a software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape and folding dynamics of a peptide.[26][27][28][29]
Protocol:
-
System Setup:
-
Define the initial peptide conformation (e.g., a fully extended chain).
-
Select a force field (e.g., AMBER, CHARMM) that accurately describes the atomic interactions.
-
Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P).[26]
-
-
Simulation:
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure.
-
Run the production simulation for a sufficient duration (nanoseconds to microseconds) to sample conformational space. Enhanced sampling techniques like accelerated MD (aMD) or replica-exchange MD (REMD) can be used to overcome energy barriers and observe folding events on shorter timescales.[26][27][30]
-
-
Analysis:
-
Analyze the simulation trajectory to identify populated conformational states, calculate dihedral angle distributions, and monitor the formation of secondary structures over time.
-
Visualizations of Workflows and Concepts
Experimental Workflow for Peptide Analysis
The following diagram outlines the integrated experimental and computational workflow for characterizing the structure of a peptide like this compound.
References
- 1. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 2. Sequence determinants of thermodynamic stability in a WW domain—An all-β-sheet protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational studies on model dipeptides of Gly, L-Ala and their C alpha-substituted analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 6. Silk - Wikipedia [en.wikipedia.org]
- 7. Silk fibroin: structural implications of a remarkable amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Propensities to form the β-turn and β-hairpin structures of d-Pro-Gly and Aib-d-Ala containing peptides: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformational entropy of alanine versus glycine in protein denatured states - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 15. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. researchgate.net [researchgate.net]
- 18. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.uzh.ch [chem.uzh.ch]
- 22. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 23. polarispeptides.com [polarispeptides.com]
- 24. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 25. m.youtube.com [m.youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. dasher.wustl.edu [dasher.wustl.edu]
- 28. Molecular dynamics simulations of synthetic peptide folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 30. Folding Very Short Peptides Using Molecular Dynamics | PLOS Computational Biology [journals.plos.org]
An In-depth Technical Guide to Ala-Gly-Ala as a Model for Peptide Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document serves as a comprehensive technical guide on the utilization of the tripeptide L-alanyl-glycyl-L-alanine (Ala-Gly-Ala) as a foundational model system for investigating peptide interactions. Its simple, defined structure allows for the systematic study of fundamental physicochemical phenomena such as conformational dynamics, metal ion coordination, surface adsorption, and thermodynamic behavior, providing insights applicable to more complex protein and peptide systems.
Introduction: The Significance of this compound as a Model Peptide
The tripeptide this compound is a valuable tool in peptide and protein research. Its structure, consisting of two chiral alanine (B10760859) residues flanking a central, achiral glycine (B1666218), represents a common "Xxx-Gly-Zzz" motif found in many proteins.[1] This simplicity is its strength; it provides a tractable system for studying complex behaviors without the confounding variables introduced by bulky or reactive side chains. Researchers utilize this compound to investigate fundamental aspects of peptide structure and interactions, such as the influence of adjacent residues on the conformational flexibility of glycine, which is critical for protein folding and function.[1] It also serves as a model for studying reactions like the transpeptidase reaction in bacterial cell wall synthesis.[1]
Physicochemical and Thermodynamic Properties
A baseline understanding of the intrinsic properties of this compound is essential for any interaction study. The following tables summarize key quantitative data for the peptide and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₃O₄ | --INVALID-LINK--[2] |
| Molecular Weight | 217.22 g/mol | --INVALID-LINK--[2] |
| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | --INVALID-LINK--[2] |
| Canonical SMILES | C--INVALID-LINK--C(=O)O">C@@HN | --INVALID-LINK--[2] |
| Topological Polar Surface Area | 122 Ų | --INVALID-LINK--[2] |
| Complexity | 267 | --INVALID-LINK--[2] |
Table 2: Comparative Thermodynamic Data of Related Dipeptides
| Dipeptide | Melting Enthalpy (ΔhSL0) | Source |
| Gly-Gly | (40 ± 6) kJ mol⁻¹ | --INVALID-LINK--[3] |
| Gly-Ala | (41 ± 5) kJ mol⁻¹ | --INVALID-LINK--[3] |
| Ala-Gly | (52 ± 7) kJ mol⁻¹ | --INVALID-LINK--[3] |
| Ala-Ala | (45 ± 7) kJ mol⁻¹ | --INVALID-LINK--[3] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This technique involves building the peptide chain sequentially while it is anchored to an insoluble resin support.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol describes the manual synthesis of H-Ala-Gly-Ala-OH on a 0.1 mmol scale, starting from a pre-loaded Wang resin with the C-terminal alanine.
1. Resin Preparation and Swelling:
-
Weigh 200 mg of Fmoc-Ala-Wang resin (substitution level ~0.5 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection (Cycle 1 - for Ala resin):
-
Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling (Cycle 1 - Glycine):
-
In a separate vial, pre-activate the next amino acid. Dissolve Fmoc-Gly-OH (4 eq., 0.4 mmol, 119 mg), HBTU (3.9 eq., 0.39 mmol, 148 mg), and DIPEA (8 eq., 0.8 mmol, 140 µL) in 3 mL of DMF. Let the solution stand for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
4. Fmoc Deprotection (Cycle 2 - for Gly):
-
Repeat the deprotection steps as described in step 2.
5. Coupling (Cycle 2 - Alanine):
-
Pre-activate Fmoc-Ala-OH (4 eq., 0.4 mmol, 125 mg) using the same procedure as in step 3.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
Drain and wash the resin with DMF (5 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL).
6. Final Fmoc Deprotection:
-
Repeat the deprotection steps as described in step 2 to remove the final Fmoc group from the N-terminus.
-
Wash the resin with DMF (5x) and DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.
7. Cleavage and Deprotection:
-
Prepare a fresh cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).
-
Add 2-3 mL of the cleavage cocktail to the dry peptide-resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether (~15 mL) to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the resulting white solid (crude this compound) under vacuum.
8. Purification:
-
Purify the crude peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
Visualization: SPPS Workflow
Caption: General workflow for the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of this compound.
Conformational Analysis
Due to the flexibility of the glycine backbone, this compound in solution does not exist in a single, rigid conformation but rather as an ensemble of interconverting structures.[3] Characterizing this ensemble is key to understanding its interactions.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information on peptide conformation and dynamics.
1. Sample Preparation:
-
Dissolve 1-5 mg of purified, lyophilized this compound in 500 µL of a suitable solvent.
-
For observing amide protons, use 90% H₂O / 10% D₂O. For most other experiments, D₂O is used to suppress the water signal.
-
Adjust the pH to 4-5 using dilute DCl or NaOD to slow the exchange rate of amide protons with the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. 1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum to get an overview of the signals and assess sample purity.
3. 2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This experiment identifies all protons within a single amino acid's spin system (e.g., all protons of the N-terminal alanine).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms. This reveals through-space proximities between protons that are less than ~5 Å apart, providing crucial distance restraints for structure calculation (e.g., between the amide proton of Gly and the alpha proton of the N-terminal Ala).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, aiding in the assignment of carbon resonances.
4. Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances by systematically connecting spin systems identified in the TOCSY with sequential NOEs (dαN(i, i+1)) observed in the NOESY spectrum.
-
Use the assigned chemical shifts and NOE-derived distance restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a representative ensemble of solution structures.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-concentration method to assess the secondary structure content of peptides.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The buffer should have low UV absorbance below 200 nm.
-
Dilute the stock solution to a final concentration of 50-100 µM. Accurately determine the concentration for conversion to molar ellipticity.
-
Prepare a matched buffer blank.
2. Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record a baseline spectrum of the buffer from 260 nm down to 190 nm.
-
Record the spectrum of the peptide sample using the same parameters (e.g., scanning speed: 50 nm/min, bandwidth: 1.0 nm, accumulations: 3-5 scans).[4]
3. Data Processing:
-
Subtract the buffer baseline from the raw peptide spectrum.
-
Convert the resulting signal (in millidegrees) to Mean Residue Molarity ([θ]) using the formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity, c is the molar concentration, n is the number of residues (3), and l is the pathlength in cm (0.1).
-
A spectrum characteristic of a random coil (a strong negative band near 198 nm) is expected for this compound in a simple buffer. Changes in this spectrum upon addition of interaction partners (e.g., lipids, metal ions) indicate conformational changes.
Visualization: Conformational Analysis Workflow
Caption: Logical workflow for the conformational analysis of this compound using NMR and CD spectroscopy.
Peptide Interaction Studies
This compound provides a simplified system to quantify the thermodynamics and structural consequences of peptide interactions.
Interaction with Metal Ions
The amide backbone and terminal groups of peptides are primary sites for metal ion coordination. This compound can be used to model these interactions, which are crucial for the function of many metalloproteins. Theoretical studies show that cations like Cu²⁺, Ni²⁺, and Zn²⁺ have a high affinity for amino acids, with binding energies influenced by the metal's radius and charge.[5]
Table 3: Calculated Binding Energies of Alanine with Divalent Metal Cations
| Metal Ion | Binding Energy (E_bind) (kJ/mol) | Binding Mode | Source |
| Ni²⁺ | 357.6 | [NO] Salt-Bridge | --INVALID-LINK--[5] |
| Cu²⁺ | 238.7 | [NO] Salt-Bridge | --INVALID-LINK--[5] |
| Zn²⁺ | 168.5 | [NO] Salt-Bridge | --INVALID-LINK--[5] |
| Cd²⁺ | 147.3 | [NO] Salt-Bridge | --INVALID-LINK--[5] |
| Mn²⁺ | 108.7 | [NO] Salt-Bridge | --INVALID-LINK--[5] |
Note: These values are for the single amino acid Alanine and serve as a baseline for understanding the contribution of the Ala residues in the tripeptide.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
-
Preparation: Prepare a ~50 µM solution of this compound in a suitable buffer (e.g., HEPES, pH 7.4) and degas thoroughly. Prepare a concentrated solution (~1-2 mM) of the metal salt (e.g., CuSO₄) in the exact same buffer.
-
Loading: Load the peptide solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.
-
Titration: Allow the system to equilibrate. Perform a series of small, sequential injections (e.g., 2-5 µL) of the metal solution into the peptide solution.
-
Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, n).
Interaction with Surfaces
Understanding how peptides adsorb to surfaces is critical for biomaterial design, drug delivery, and biosensor development. This compound can be used to probe the fundamental forces (electrostatic, hydrophobic) governing peptide-surface interactions.
Experimental Protocol: Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D measures changes in frequency and dissipation of an oscillating sensor crystal as molecules adsorb to its surface, providing real-time information on mass uptake and the viscoelastic properties of the adsorbed layer.
-
Surface Preparation: Use a sensor crystal coated with the material of interest (e.g., SiO₂, TiO₂, Au). Clean the sensor thoroughly (e.g., with UV/Ozone).
-
Baseline Establishment: Mount the sensor in the QCM-D chamber and flow a suitable buffer over the surface until a stable baseline in frequency (Δf) and dissipation (ΔD) is achieved.
-
Adsorption: Introduce a solution of this compound (e.g., 0.1 mg/mL in the same buffer) into the chamber. Monitor the changes in Δf (a decrease indicates mass adsorption) and ΔD (an increase indicates a softer, more hydrated layer).
-
Rinsing: After the adsorption signal has plateaued, switch back to the pure buffer flow to rinse away any loosely bound peptide. The final stable shift in frequency corresponds to the irreversibly adsorbed mass.
-
Modeling: Use the Δf and ΔD data to model the thickness, density, and viscoelasticity of the adsorbed peptide layer.
Visualization: Role in a Generic Signaling Pathway
Small peptides can modulate signaling pathways by interacting with key components. For example, a peptide could chelate a metal ion cofactor required by a kinase, thereby inhibiting its activity. This compound can be used in foundational studies to understand the peptide-metal ion coordination that might underpin such an inhibitory mechanism.
Caption: Conceptual model of how this compound can be used to study the inhibition of a kinase via cofactor chelation.
References
Ala-Gly-Ala as a Model for Transpeptidase Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the utility of the tripeptide Ala-Gly-Ala as a model substrate for investigating the kinetics and inhibition of bacterial transpeptidases. These enzymes, also known as penicillin-binding proteins (PBPs), are crucial for the biosynthesis of the bacterial cell wall and are the primary targets of β-lactam antibiotics. While native substrates are often complex and difficult to obtain, small, synthetic peptides can serve as valuable tools for dissecting the enzymatic mechanism of transpeptidation.
The Transpeptidase Reaction: A Two-Step Catalytic Process
Bacterial D,D-transpeptidases catalyze the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall. This reaction proceeds via a two-step mechanism involving a donor and an acceptor substrate.[1]
First, the enzyme's active site serine attacks the peptide bond between the two terminal D-alanine residues of a donor peptidoglycan stem. This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-alanine.[2] In the second step, a nucleophilic amino group from an acceptor molecule attacks this intermediate, leading to the formation of a new peptide bond (the cross-link) and regeneration of the free enzyme.[2] This process can be visualized as a "ping-pong" mechanism.
While the donor substrate for many transpeptidases needs to be a polymeric peptidoglycan fragment, the specificity for the acceptor substrate is often less stringent.[1] Studies have shown that single amino acids, such as D-alanine and glycine, as well as dipeptides, can act as effective acceptor substrates in vitro.[1][3] This flexibility allows for the use of small, synthetic peptides like this compound to probe the acceptor binding site and the kinetics of the second step of the transpeptidation reaction.
Quantitative Analysis of Acceptor Substrate Activity
Direct kinetic parameters (Kₘ and kcat) for this compound as a transpeptidase acceptor are not extensively documented in publicly available literature. However, studies on the well-characterized Streptomyces R61 D,D-peptidase using various dipeptide and tripeptide acceptors provide valuable insights into the substrate specificity and reaction kinetics. The efficiency of a compound as an acceptor substrate is often evaluated by its ability to accelerate the enzyme-catalyzed hydrolysis of a donor substrate, a phenomenon quantified by an "acceleration factor."[3] Another key metric is the ratio of transpeptidation to hydrolysis (T/H), which indicates the partitioning of the acyl-enzyme intermediate between reaction with the acceptor and reaction with water.[3]
| Acceptor Substrate | Enzyme | Donor Substrate | Observed Effect | Citation |
| Gly-L-Ala | Streptomyces R61 DD-peptidase | Ac₂-L-Lys-D-Ala-D-Ala | Increased kcat for donor hydrolysis; T/H ratio dependent on acceptor and donor concentrations. | [3] |
| Gly-L-Leu | Streptomyces R61 DD-peptidase | Thiolester substrate (S2a) | Highest acceleration factor among tested dipeptides. | [3] |
| Gly-L-Gln | Streptomyces R61 DD-peptidase | Thiolester substrate (S2a) | Increased kcat for donor hydrolysis. | [3] |
| Gly-Gly | Streptomyces R61 DD-peptidase | Not specified | Acts as an acceptor substrate. | [3] |
| Gly-Gly-Gly | Streptomyces R61 DD-peptidase | Not specified | Acts as an acceptor substrate. | [3] |
| D-Alanine | Streptomyces R61 DD-peptidase | Ac₂-L-Lys-D-Ala-Gly-L-Leu | T/H ratios of 0.7 and 0.53 with 2.5 and 5 mM donor, respectively. | [3] |
| D-Lysine | E. coli PBP1A | [¹⁴C]Ac-Lipid II | Found to be a substrate. | [1] |
| Glycine | E. coli PBP1A | [¹⁴C]Ac-Lipid II | Found to be a good substrate. | [1] |
Experimental Protocols
General Transpeptidase Activity Assay Using a Tripeptide Acceptor
This protocol outlines a general method for assessing the ability of a tripeptide, such as this compound, to act as an acceptor substrate in a transpeptidase reaction. The assay is based on the separation and quantification of the reaction products by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified D,D-transpeptidase (e.g., Streptomyces R61 DD-peptidase)
-
Donor substrate (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala)
-
Acceptor tripeptide (this compound)
-
Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase solvents (e.g., water with 0.1% trifluoroacetic acid and acetonitrile (B52724) with 0.1% trifluoroacetic acid)
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. A typical reaction might contain the donor substrate (e.g., 1-5 mM), varying concentrations of the this compound acceptor (e.g., 0-50 mM), and reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of the purified transpeptidase (e.g., 1-2 µM).
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the C18 HPLC column.
-
Elute the products using a suitable gradient of the mobile phase solvents.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptide bonds).
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted donor, the hydrolyzed donor product, and the new transpeptidation product (donor acyl portion linked to this compound).
-
Quantify the peak areas to determine the concentrations of each product.
-
Calculate the T/H ratio and assess the effect of the acceptor concentration on the reaction rate.
-
Radioactive Assay for Acceptor Substrate Incorporation
An alternative, highly sensitive method involves using a radiolabeled acceptor substrate.
Materials:
-
Purified transpeptidase (e.g., E. coli PBP1A)
-
Unlabeled donor substrate (e.g., Lipid II)
-
Radiolabeled acceptor (e.g., [¹⁴C]-Ala-Gly-Ala or, more simply, [¹⁴C]-Glycine or [¹⁴C]-D-Alanine as proof of principle)[1]
-
Reaction buffer
-
Hydrolase (e.g., amidase or PBP5) for product release[1]
-
Method for separation and detection of radiolabeled products (e.g., paper chromatography and phosphorimaging or liquid scintillation counting)[1]
Procedure:
-
Reaction: Incubate the transpeptidase with the unlabeled donor and the radiolabeled acceptor.[1]
-
Product Release: After the reaction, treat the mixture with a hydrolase to cleave the peptide products from the larger donor substrate backbone.[1]
-
Separation and Detection: Separate the radiolabeled product from the unreacted radiolabeled acceptor using a suitable chromatographic method.[1]
-
Quantification: Quantify the amount of incorporated radioactivity to determine the extent of the transpeptidation reaction.[1]
Visualizing the Transpeptidase Reaction and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the core concepts of the transpeptidase reaction and the experimental workflow for its analysis.
Caption: The two-step mechanism of D,D-transpeptidase catalysis.
Caption: Workflow for analyzing transpeptidase activity via HPLC.
Conclusion and Future Directions
The use of tripeptides like this compound as model acceptor substrates provides a powerful and accessible method for studying the second, crucial step of the transpeptidase reaction. This approach simplifies the complex native system, allowing for detailed kinetic analysis and the screening of potential inhibitors that target the acceptor binding site. Future research could focus on synthesizing a broader range of tripeptide analogs to map the structural requirements of the acceptor site with greater precision. Furthermore, coupling these assays with structural biology techniques, such as X-ray crystallography, could provide atomic-level insights into how these model substrates and their inhibitor counterparts interact with the transpeptidase active site, thereby guiding the rational design of novel antibacterial agents.
References
- 1. Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 3. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
The Ala-Gly-Ala Motif: A Subtle Sequence with Profound Significance in Protein Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide sequence Alanine-Glycine-Alanine (Ala-Gly-Ala or AGA) and its variations represent a fundamental structural motif in proteins, wielding influence far exceeding its simple composition. This technical guide provides a comprehensive exploration of the discovery, structural significance, and functional implications of AGA and related Gly/Ala sequences. We delve into the critical role of these motifs in determining protein stability, mediating protein-protein interactions, and dictating the specificity of enzymatic reactions. Particular focus is given to the "Ala-versus-Gly" concept, a pivotal switch that governs the catalytic outcomes in enzymes like lipoxygenases, and the function of Gly-Ala repeats in modulating protein degradation through the ubiquitin-proteasome pathway. This document synthesizes quantitative data, details key experimental protocols for studying these sequences, and visualizes the complex biological pathways in which they operate, offering a critical resource for researchers in structural biology, enzymology, and drug development.
Introduction: The Unseen Importance of a Simple Triad
The discovery and understanding of short peptide motifs have been integral to deciphering the complex language of protein structure and function. While the synthesis of the first dipeptide, glycylglycine, dates back to the early 20th century, the profound functional significance of specific short sequences has been a subject of continuous investigation. The this compound motif, a seemingly simple sequence, serves as a prototype for a broader class of Xaa-Gly-Zzz tripeptides. Its importance lies not in a singular, conserved function, but rather in the profound impact the substitution of alanine (B10760859) for glycine (B1666218) (or vice versa) can have on local protein conformation and, consequently, on the protein's overall biological activity.
This guide will explore the multifaceted roles of this compound and related sequences, from their fundamental contribution to protein folding and stability to their involvement in complex signaling pathways and disease mechanisms.
Structural and Functional Significance
The "Ala-versus-Gly" Concept: A Molecular Switch for Enzyme Specificity
One of the most dramatic illustrations of the significance of the Ala/Gly identity is the "Ala-versus-Gly" concept in lipoxygenases (LOXs). These enzymes catalyze the hydroperoxidation of polyunsaturated fatty acids, leading to the formation of signaling molecules involved in inflammation. A single, conserved residue—alanine in S-lipoxygenases and glycine in R-lipoxygenases—is a crucial determinant of the enzyme's stereo- and regiocontrol.
The substitution of the smaller glycine for an alanine at a specific position in the active site can dramatically alter the substrate's orientation and the accessibility of molecular oxygen, thereby switching the position and stereochemistry of the oxygenation reaction. For instance, in coral 8R-LOX, a Gly427Ala mutation inverts the product specificity. The bulkier alanine side chain sterically hinders access to one carbon atom of the substrate, redirecting oxygen to a different position. This subtle change at a single amino acid position has profound physiological consequences, as the different lipoxygenase products can have opposing biological effects.
Gly-Ala Repeats: Modulators of Protein Stability and Degradation
Repetitive sequences of glycine and alanine (Gly-Ala repeats) have been identified as key players in regulating protein turnover. A prominent example is found in the Epstein-Barr virus nuclear antigen 1 (EBNA1), where a long Gly-Ala repeat domain inhibits the degradation of the protein by the proteasome. This allows the virus to evade the host's immune system by preventing the presentation of viral peptides on MHC class I molecules.
The Gly-Ala repeat is thought to function by physically impairing the unfolding and translocation of the substrate protein into the proteasome's catalytic chamber. The length and context of the Gly-Ala repeat, as well as the strength of the degradation signal on the target protein, all contribute to the degree of proteasomal inhibition. This mechanism of "proteasomal stalling" highlights a fascinating interplay between a simple repetitive sequence and the complex machinery of cellular protein degradation.
Contribution to Protein Folding and Stability
The conformational flexibility of glycine, lacking a side chain, is significantly greater than that of alanine, which has a methyl group. This difference has important consequences for protein folding and stability. The substitution of alanine for glycine within an α-helix generally stabilizes the helix, with the energetic contribution varying depending on the position and solvent accessibility. The stabilization arises from a combination of factors, including the more favorable intrinsic helical propensity of alanine and the burial of its hydrophobic side chain.
Conversely, glycine is often found in turns and flexible loops where its conformational freedom is advantageous. The energetic cost of restricting glycine's conformation within a rigid secondary structure element is higher than for alanine. Therefore, the strategic placement of alanine and glycine residues is a key element in the design of protein structures with desired stability and flexibility.
Quantitative Data Summary
The functional consequences of this compound and related sequences are underpinned by measurable biophysical parameters. The following tables summarize key quantitative data from the literature.
Table 1: Thermodynamic Stability Changes upon Ala/Gly Substitution
| Protein/Peptide | Mutation | Experimental Condition | ΔΔG° (kcal/mol) | Interpretation | Reference |
| α-helix model peptide | Ala → Gly | Solvent-exposed | -0.4 to -2.0 | Destabilizing; Ala is more helix-stabilizing. | [1] |
| Protein denatured state | Ala → Gly | Fully flexible | ~0.4 (entropic) | Stabilizing for the unfolded state due to increased conformational entropy of Gly. | [1] |
| NTL9 C-capping motif | Gly → D-Ala | Unfolding experiment | +1.87 | Stabilizing; D-Ala is favored in positive φ angle conformations. | [2] |
| UBA C-capping motif | Gly → D-Ala | Unfolding experiment | +0.6 | Stabilizing; demonstrates context-dependent stabilization. | [2] |
Table 2: Binding Affinity Data
| Interacting Partners | Peptide Sequence | Binding Affinity (Kd) | Technique | Reference |
| Nbp2p SH3 domain - Ste20 peptide | RP LP VP | ~1 µM | In vitro binding assays | [3] |
| Bem1p SH3b domain - Ste20 peptide | RP LP VP | ~1 µM | In vitro binding assays | [3] |
| Abl SH3 domain - consensus motif | PXXP | Varies | Peptide library screening |
Key Signaling Pathways
The functional significance of this compound and related sequences is best understood within the context of the biological pathways they influence.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system is the primary mechanism for targeted protein degradation in eukaryotic cells. As discussed, Gly-Ala repeats can interfere with this pathway, providing a mechanism for proteins to evade degradation.
Figure 1: The Ubiquitin-Proteasome Pathway and the inhibitory effect of Gly-Ala repeats.
The Lipoxygenase Signaling Pathway
The lipoxygenase pathway is crucial for the production of lipid signaling molecules. The "Ala-versus-Gly" switch directly controls the output of this pathway, leading to the generation of different bioactive lipids.
Figure 2: The "Ala-versus-Gly" switch in the Lipoxygenase pathway determines product specificity.
Experimental Protocols
The study of this compound and related sequences relies on a combination of biophysical, biochemical, and molecular biology techniques.
Site-Directed Mutagenesis (Alanine Scanning)
Alanine scanning mutagenesis is a powerful technique to systematically probe the contribution of individual amino acid side chains to protein function.
Protocol:
-
Primer Design: Design mutagenic primers that introduce an alanine codon (e.g., GCT, GCC, GCA, GCG) at the desired position within the gene of interest. The primers should be complementary to the template DNA and have a melting temperature (Tm) between 75-80°C.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid DNA containing the wild-type gene, and the mutagenic primers. A two-fragment PCR approach can be employed to reduce artifacts.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: Transform the resulting circular plasmid DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
-
Protein Expression and Functional Assay: Express the mutant protein and compare its function (e.g., binding affinity, enzymatic activity, stability) to the wild-type protein.
Figure 3: Workflow for Alanine Scanning Mutagenesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins and peptides in solution at atomic resolution.
Protocol for a tripeptide within a protein:
-
Sample Preparation: Prepare a highly pure (>95%) and stable protein sample at a concentration of 0.1-1.0 mM in a suitable buffer (e.g., phosphate (B84403) buffer) with 5-10% D₂O. For detailed structural studies, uniform isotopic labeling with ¹⁵N and/or ¹³C is typically required.
-
Data Acquisition: Acquire a series of NMR experiments, including:
-
1D ¹H NMR: To assess sample purity and folding.
-
2D ¹H-¹⁵N HSQC: To obtain a "fingerprint" of the protein, with one peak for each backbone N-H group.
-
3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB): For sequential backbone resonance assignment.
-
3D NOESY Experiments (e.g., ¹⁵N-edited NOESY-HSQC): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign the chemical shifts of the backbone and side-chain atoms.
-
Structure Calculation: Use the assigned NOE distance restraints and dihedral angle restraints (derived from chemical shifts or J-couplings) to calculate a family of 3D structures consistent with the experimental data.
-
Structure Validation: Assess the quality of the calculated structures using various validation tools.
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of proteins in their crystalline state.
Protocol for a protein containing an this compound motif:
-
Protein Expression and Purification: Produce a large quantity of highly pure and homogeneous protein.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature, additives) to obtain well-ordered crystals. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.
-
Data Collection: Expose the protein crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.
-
Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Phase Determination: Determine the phases of the diffracted X-rays, which is a critical step in solving the crystal structure. Methods include molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
Model Building and Refinement: Build an atomic model of the protein into the calculated electron density map. Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.
-
Structure Validation: Validate the final structure to ensure its quality before deposition in the Protein Data Bank (PDB).
Conclusion and Future Directions
The this compound sequence and its variants exemplify how subtle changes in amino acid composition can lead to significant functional diversification in proteins. The "Ala-versus-Gly" concept in enzymes and the role of Gly-Ala repeats in protein degradation are prime examples of this principle. Understanding the structural and energetic consequences of these motifs is crucial for protein engineering, drug design, and deciphering the complex regulatory networks within the cell.
Future research will likely focus on a more systematic, proteome-wide analysis of the prevalence and functional context of these simple motifs. The development of more sophisticated computational models will aid in predicting the functional impact of Ala/Gly substitutions. Furthermore, the targeted manipulation of these sequences in therapeutic proteins could offer novel strategies for modulating protein stability, activity, and half-life. The continued exploration of these fundamental building blocks of life will undoubtedly unveil further layers of complexity and elegance in the design of biological systems.
References
An In-depth Technical Guide to the Potential Therapeutic Applications of Ala-Gly-Ala and Related Peptide Motifs in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide explores the potential therapeutic applications of the tripeptide Ala-Gly-Ala, primarily focusing on its role as a structural motif and its relevance to the design of peptide linkers in antibody-drug conjugates (ADCs). While this compound itself is not a therapeutic agent, its constituent amino acids and similar di- and tripeptide sequences are gaining prominence in the development of targeted cancer therapies.
Introduction: The Evolving Role of Peptides in Therapeutics
Peptides, short chains of amino acids, are crucial biological molecules involved in a vast array of physiological processes.[1] Their high specificity, potency, and low toxicity make them attractive candidates for therapeutic development.[2] While many peptide drugs are agonists or antagonists of cell surface receptors, a growing area of interest lies in their use as structural components in more complex therapeutic constructs, such as antibody-drug conjugates (ADCs). In this context, short peptide sequences, including motifs like this compound, are being investigated for their utility as cleavable linkers, enabling the targeted release of cytotoxic payloads to cancer cells.[][4]
Physicochemical Properties of this compound
The tripeptide this compound is a simple, non-polar peptide that has been primarily utilized as a model system for fundamental biophysical and structural studies.[5][6] Its well-defined structure and conformational properties provide a baseline for understanding how amino acid sequence influences peptide folding and stability.[7][8]
| Property | Value | Reference |
| Molecular Formula | C8H15N3O4 | [9] |
| Molecular Weight | 217.22 g/mol | [9] |
| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | [9] |
| Sequence | AGA | [9] |
| Computed LogP | -3.9 | [9] |
Potential Therapeutic Application: Peptide Linkers in Antibody-Drug Conjugates (ADCs)
The most promising, albeit indirect, therapeutic application related to the this compound motif is in the design of peptide linkers for ADCs. ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[10] The linker is a critical component that connects the antibody to the payload and is designed to be stable in circulation but cleavable upon internalization into the target cancer cell.[]
Dipeptide linkers, such as Val-Cit and Val-Ala, are widely used in approved and investigational ADCs.[4] More recently, the Ala-Ala dipeptide has been identified as a superior linker in certain contexts, allowing for a high drug-to-antibody ratio (DAR) with low aggregation.[10][11] The rationale for using these short peptide linkers is their susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[4]
While this compound has not been specifically reported as a linker in a clinical ADC, its properties as a simple, non-bulky tripeptide make it a relevant model for studying the fundamental characteristics of peptide linkers. The principles of linker design and mechanism of action are directly applicable.
Mechanism of Action of an ADC with a Peptide Linker
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate employing a protease-cleavable peptide linker.
Caption: Mechanism of action of an antibody-drug conjugate (ADC).
Experimental Protocols
The synthesis and characterization of peptides like this compound are fundamental to their study and potential application. The following sections detail standard experimental protocols.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[12]
References
- 1. Peptide - Wikipedia [en.wikipedia.org]
- 2. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gentaur.com [gentaur.com]
- 7. osti.gov [osti.gov]
- 8. Conformational entropy of alanine versus glycine in protein denatured states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H15N3O4 | CID 7019039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
The Impact of Chirality on the Conformational Landscape of N-Ac-Ala-Gly-Ala-NHMe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality plays a pivotal role in determining the three-dimensional structure and, consequently, the biological function of peptides. This technical guide provides a comprehensive analysis of the effects of chirality on the conformational preferences of the tripeptide N-acetyl-alanyl-glycyl-alanyl-methylamide (N-Ac-Ala-Gly-Ala-NHMe). We explore the conformational differences between the diastereomers N-Ac-L-Ala-Gly-L-Ala-NHMe and N-Ac-L-Ala-Gly-D-Ala-NHMe through a synthesis of theoretical principles and established experimental methodologies. This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, and presents illustrative quantitative data to highlight the conformational impact of introducing a D-amino acid. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to provide clear, accessible representations of complex concepts.
Introduction to Chirality in Peptides
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in biological systems. With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, predominantly existing in the L-configuration. The incorporation of D-amino acids, while less common in higher organisms, is a strategy employed by various organisms to confer unique structural and functional properties to peptides, such as resistance to proteolysis.
The sequence N-Ac-Ala-Gly-Ala-NHMe serves as an excellent model system to investigate the influence of chirality on peptide conformation. The central glycine residue is achiral and conformationally flexible, while the flanking alanine (B10760859) residues introduce chiral centers. By substituting the C-terminal L-alanine with its D-enantiomer, we can systematically probe the resulting changes in the peptide's structural landscape. These changes are driven by altered steric interactions and hydrogen bonding patterns, which in turn dictate the accessible conformational states, such as β-turns and extended structures.
Conformational Analysis of N-Ac-Ala-Gly-Ala-NHMe Diastereomers
The conformation of a peptide is defined by the torsional angles of its backbone, primarily the phi (φ) and psi (ψ) angles of each amino acid residue. The Ramachandran plot provides a visual representation of the sterically allowed and disallowed regions for these angles.
N-Ac-L-Ala-Gly-L-Ala-NHMe (L-L Isomer)
In the L-L isomer, the peptide chain is expected to adopt conformations that can accommodate the L-chirality of both alanine residues. Theoretical studies and experimental data on similar L-L sequences suggest a propensity for forming right-handed helical structures or type I β-turns.
N-Ac-L-Ala-Gly-D-Ala-NHMe (L-D Isomer)
The introduction of a D-alanine at the C-terminus creates a diastereomer with significantly different conformational preferences. The L-D sequence is known to favor the formation of type II' or type I' β-turns, which involve a "flip" in the peptide backbone to accommodate the opposite chirality. This can lead to more compact and folded structures compared to the L-L isomer.
Quantitative Conformational Data
Table 1: Illustrative Dihedral Angles (φ, ψ) for Low-Energy Conformers of N-Ac-Ala-Gly-Ala-NHMe Diastereomers
| Diastereomer | Residue | Conformer 1 (β-turn) | Conformer 2 (Extended) |
| N-Ac-L-Ala-Gly-L-Ala-NHMe | Ala¹ | -60°, -30° | -150°, 150° |
| Gly² | -90°, 0° | -170°, 170° | |
| Ala³ | -60°, -30° | -150°, 150° | |
| N-Ac-L-Ala-Gly-D-Ala-NHMe | Ala¹ | -60°, 120° | -150°, 150° |
| Gly² | 80°, 0° | -170°, 170° | |
| Ala³ | 60°, 30° | 150°, -150° |
Table 2: Illustrative ³J(HN,Hα) Coupling Constants and Relative Energies
| Diastereomer | Residue | ³J(HN,Hα) (Hz) - Conformer 1 | ³J(HN,Hα) (Hz) - Conformer 2 | Relative Energy (kcal/mol) |
| N-Ac-L-Ala-Gly-L-Ala-NHMe | Ala¹ | 3.9 | 8.5 | 0.0 |
| Gly² | 5.7 | 9.0 | 1.2 | |
| Ala³ | 4.2 | 8.3 | ||
| N-Ac-L-Ala-Gly-D-Ala-NHMe | Ala¹ | 8.0 | 8.5 | 0.0 |
| Gly² | 4.5 | 9.0 | 0.8 | |
| Ala³ | 4.0 | 8.2 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes to demonstrate the expected differences between the diastereomers based on established principles of peptide stereochemistry.
Experimental Protocols
Synthesis of N-Ac-L-Ala-Gly-D-Ala-NHMe
Workflow for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-D-Ala-OH to the resin using a suitable coupling agent like HBTU in the presence of a base such as DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected amine.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Third Amino Acid Coupling: Couple Fmoc-L-Ala-OH.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
N-terminal Acetylation: Acetylate the N-terminal amine using acetic anhydride and a base.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. 2D NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, provide through-bond and through-space correlations that are used to assign resonances and determine conformational restraints.
Experimental Workflow for 2D NMR Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.
-
2D TOCSY and COSY: Perform TOCSY and COSY experiments to identify the spin systems of the amino acid residues.
-
2D NOESY/ROESY: Acquire NOESY or ROESY spectra to identify through-space correlations between protons that are close in space (< 5 Å). These correlations are crucial for determining the peptide's conformation.
-
Resonance Assignment: Assign all proton resonances to their respective amino acid residues using the through-bond and through-space correlations.
-
Extraction of Conformational Restraints:
-
NOE-based distance restraints: The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
³J(HN,Hα) coupling constants: These coupling constants are related to the backbone dihedral angle φ through the Karplus equation.
-
-
Structure Calculation: Use the extracted restraints in molecular dynamics or distance geometry-based software to calculate an ensemble of structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for probing the secondary structure of peptides in solution. The differential absorption of left and right circularly polarized light by the chiral peptide backbone gives rise to characteristic CD spectra for different secondary structures.
-
Sample Preparation: Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final peptide concentration should be in the range of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm. Set the instrument parameters for data collection in the far-UV range (typically 190-260 nm).
-
Data Acquisition: Record the CD spectrum of the buffer as a baseline. Then, record the spectrum of the peptide sample.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]).
-
Secondary Structure Estimation: Deconvolute the CD spectrum using algorithms such as CONTINLL or CDSSTR to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.
Visualization of Key Concepts
Molecular Structures of N-Ac-Ala-Gly-Ala-NHMe Diastereomers
Note: Placeholder images are used. In a real-world application, these would be replaced with 2D or 3D molecular structure diagrams.
Logical Relationship of Chirality and Conformation
Conclusion
The chirality of amino acid residues is a critical determinant of peptide conformation and function. The model tripeptide N-Ac-Ala-Gly-Ala-NHMe provides a clear example of how the substitution of a single L-amino acid with its D-enantiomer can significantly alter the accessible conformational space, favoring different types of secondary structures. This in-depth technical guide has outlined the theoretical basis for these differences and provided detailed experimental protocols for their investigation using NMR and CD spectroscopy. For drug development professionals, a thorough understanding of these stereochemical effects is paramount for the rational design of peptide-based therapeutics with desired structural and functional properties. The ability to manipulate peptide conformation through the strategic incorporation of D-amino acids offers a powerful tool for optimizing drug candidates' stability, bioactivity, and pharmacokinetic profiles.
The Metabolic Role of Ala-Gly-Ala: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide alanyl-glycyl-alanine (Ala-Gly-Ala) is a small peptide composed of two alanine (B10760859) residues and one glycine (B1666218) residue. While the metabolic fates of its constituent amino acids are well-documented, the specific role of this compound as a distinct metabolite is not extensively characterized in scientific literature. This technical guide synthesizes the available information, focusing on its likely generation through protein catabolism and its subsequent breakdown into bioavailable amino acids. The metabolic significance of this compound is primarily understood through the downstream pathways of alanine and glycine. This document provides an overview of these pathways and discusses the general principles of tripeptide transport and degradation. Due to the limited specific data on this compound, this guide also highlights areas where further research is needed.
Introduction
Small peptides, including tripeptides like this compound, are intermediates in protein metabolism. They can be generated from the digestion of dietary proteins or from the turnover of endogenous proteins.[1] While some small peptides have been shown to have specific biological activities, the role of many, including this compound, is presumed to be primarily as a source of amino acids. This guide will explore the hypothetical lifecycle of this compound, from its potential origins to the metabolic pathways of its constituent amino acids.
Generation and Degradation of this compound
Protein Catabolism as a Source
The primary source of this compound in a biological system is likely the breakdown of larger proteins.[1] This process, known as proteolysis, is carried out by a variety of enzymes called proteases. The resulting smaller peptide fragments are then further broken down by peptidases.
Enzymatic Degradation
Tripeptides like this compound are typically hydrolyzed by peptidases into their individual amino acids. Dipeptidyl peptidases (DPPs), for example, are a class of enzymes that cleave dipeptides from the N-terminus of peptides.[2][3][4][5] While the specific affinity of various peptidases for this compound is not well-documented, it is expected to be a substrate for general aminopeptidases and carboxypeptidases that would cleave it into L-alanine and the dipeptide Gly-Ala, or L-alanine and the dipeptide Ala-Gly, which would then be further hydrolyzed.
The following diagram illustrates the hypothetical breakdown of this compound and the entry of its constituent amino acids into their respective metabolic pathways.
References
- 1. Biochemistry, Protein Catabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of the Tripeptide Ala-Gly-Ala
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of the tripeptide L-Alanyl-L-Glycyl-L-Alanine (Ala-Gly-Ala) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Wang resin support.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble resin support. The Fmoc/tBu strategy is widely employed due to its use of a base-labile Nα-protecting group (Fmoc), which is removed under mild conditions, thereby preserving acid-labile side-chain protecting groups. This application note details the synthesis of the model tripeptide this compound, starting from a pre-loaded Fmoc-Ala-Wang resin. The synthesis involves sequential cycles of Fmoc deprotection and amino acid coupling, followed by final cleavage of the peptide from the resin.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.
Table 1: Resin and Amino Acids
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Wang Resin, pre-loaded with Fmoc-Ala | - | Ideal for synthesizing peptides with a C-terminal acid.[1] |
| Substitution | 0.3 - 0.8 | mmol/g | A low loading capacity is often preferred for longer or more complex peptides. |
| Amount | 100-333 (for 0.1 mmol scale) | mg | Dependent on the specific substitution of the resin batch. |
| Amino Acids | |||
| Fmoc-Gly-OH | 148.6 | mg | 5 equivalents relative to the resin loading. |
| Fmoc-Ala-OH | 155.7 | mg | 5 equivalents relative to the resin loading. |
Table 2: Reagents for Deprotection, Coupling, and Cleavage
| Reagent | Concentration/Amount | Unit | Purpose |
| Deprotection | |||
| Piperidine (B6355638) in DMF | 20 | % (v/v) | Removal of the Fmoc protecting group.[2] |
| Coupling | |||
| HBTU | 189.7 | mg | Coupling agent (5 equivalents). |
| DIPEA | 174 | µL | Base for activation (10 equivalents). |
| DMF | As required | mL | Solvent for all reactions and washes. |
| Cleavage | |||
| Trifluoroacetic acid (TFA) | 95 | % (v/v) | Cleavage of the peptide from the resin. |
| Triisopropylsilane (TIS) | 2.5 | % (v/v) | Scavenger to prevent side reactions. |
| Water (DI) | 2.5 | % (v/v) | Scavenger. |
Experimental Workflow
The synthesis of this compound follows a cyclical process of deprotection and coupling, culminating in the cleavage of the final peptide from the solid support.
Caption: General workflow for the solid-phase synthesis of this compound.
Experimental Protocols
The following protocols are for a 0.1 mmol scale synthesis. All procedures should be performed in a fume hood with appropriate personal protective equipment.
1. Resin Preparation and Swelling
-
Weigh out the appropriate amount of Fmoc-Ala-Wang resin (corresponding to 0.1 mmol) into a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]
-
After swelling, drain the DMF from the vessel.
2. Fmoc Deprotection
-
To the swollen resin, add a 20% solution of piperidine in DMF.[2]
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
3. Amino Acid Coupling (Glycine)
-
In a separate vial, dissolve Fmoc-Gly-OH (5 equivalents) and HBTU (5 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (5 times) to remove excess reagents and by-products.
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
4. Synthesis Cycle: Alanine Coupling
-
Repeat the Fmoc deprotection steps as described in section 2.
-
In a separate vial, dissolve Fmoc-Ala-OH (5 equivalents) and HBTU (5 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
Perform a final Fmoc deprotection as described in section 2 to remove the N-terminal Fmoc group.
-
Wash the resin with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and dry the resin under vacuum for at least 1 hour.
5. Cleavage and Peptide Isolation
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For 100-200 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood.
-
Agitate the mixture for 1.5-2 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add cold diethyl ether (8-10 times the volume of the filtrate) to the collected filtrate to precipitate the peptide. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Tripeptide Ala-Gly-Ala
Introduction
The tripeptide Ala-Gly-Ala is a fundamental building block in peptide and protein research, often used in studies of protein folding, stability, and as a model in the development of new therapeutic agents.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated or deletion sequences and by-products from the cleavage of protecting groups.[2][3][4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard and most effective method for the purification of synthetic peptides, offering high resolution and recovery.[2][3][5][6] This application note provides a detailed protocol for the purification of this compound using RP-HPLC with a C18 stationary phase and a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent.[3][4][5]
Experimental Protocol
This protocol outlines the necessary steps for the successful purification of the this compound peptide, from preparation of the crude sample to the final lyophilization of the purified product.
1. Materials and Reagents
-
Crude this compound peptide
-
Ultrapure water (Type I)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. HPLC System and Column
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Reversed-phase C18 column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm)
-
Analytical HPLC system with a C18 column (e.g., 5 µm particle size, 300 Å pore size, 250 x 4.6 mm) for purity analysis
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.[4]
4. Sample Preparation
-
Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
5. Analytical HPLC Method for Purity Assessment
Before proceeding to preparative HPLC, it is crucial to develop an analytical method to assess the purity of the crude peptide and the collected fractions.
-
Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes is a good starting point for method optimization.
6. Preparative HPLC Purification Protocol
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.
-
Injection: Inject the filtered crude peptide solution onto the column.
-
Elution: Elute the peptide using a shallow gradient of Mobile Phase B.[7] A suggested starting gradient is 5-25% Mobile Phase B over 40 minutes. The shallow gradient helps to improve the resolution between the target peptide and closely related impurities.[8]
-
Fraction Collection: Collect fractions of 5-10 mL as the peptide elutes from the column. Monitor the chromatogram in real-time to identify the peak corresponding to the this compound peptide.
-
Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%). Freeze the pooled solution at -80°C and then lyophilize to obtain the purified peptide as a white, fluffy powder.[4]
Data Presentation
The following table summarizes the expected quantitative data from the HPLC purification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (4.6 x 250 mm) | C18 (21.2 x 250 mm) |
| Particle Size | 5 µm | 10 µm |
| Pore Size | 300 Å | 300 Å |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Gradient | 5-35% B over 30 min | 5-25% B over 40 min |
| Detection Wavelength | 214 nm | 214 nm |
| Expected Retention Time | ~15 min | ~20 min |
| Crude Purity | ~70% | - |
| Final Purity | >98% | >98% |
| Yield | - | ~30-40% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of the this compound peptide.
Caption: Workflow for the HPLC purification of this compound peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
Application Note: Utilizing Ala-Gly-Ala in Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a drug candidate's ability to permeate cell membranes is a cornerstone of preclinical drug development, providing critical insights into its potential for oral bioavailability. The tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) serves as a valuable tool in these investigations, particularly for probing the activity of peptide transporters. This application note provides a detailed overview and protocols for using this compound in cell permeability assays, with a focus on the Caco-2 cell model, which is considered the gold standard for in vitro prediction of intestinal absorption.[1]
Tripeptides like this compound are primarily absorbed through the proton-coupled peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter expressed on the apical membrane of intestinal enterocytes.[2][3][4] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of cells that exhibit many of the morphological and functional characteristics of small intestinal enterocytes, including the expression of PepT1.[1][5][6] This makes them an excellent in vitro model to study the transport of small peptides and peptidomimetic drugs.
This document outlines the principles of the Caco-2 permeability assay, provides a step-by-step protocol for assessing the permeability of this compound, and describes an inhibition assay using the model PepT1 substrate, Glycyl-sarcosine (Gly-Sar), to confirm the involvement of this transporter.
Signaling Pathway and Experimental Workflow
The transport of this compound across the intestinal epithelium is predominantly mediated by the PepT1 transporter. This process is an active transport mechanism coupled to a proton gradient.
Caption: this compound transport via the PepT1 transporter.
The experimental workflow for a Caco-2 permeability assay involves culturing the cells on a semi-permeable membrane, followed by the application of the test compound and subsequent analysis of its transport.
Caption: Caco-2 cell permeability assay workflow.
Experimental Protocols
Caco-2 Cell Culture and Seeding
-
Cell Line: Caco-2 (human colorectal adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂, 95% relative humidity.
-
Seeding: Seed Caco-2 cells onto collagen-coated 12-well or 24-well Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 18-22 days to allow for the formation of a differentiated and polarized monolayer.[5] Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
Before conducting the permeability assay, it is crucial to confirm the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER): Measure the TEER of the cell monolayers using a voltmeter. TEER values for well-differentiated Caco-2 monolayers are typically >200 Ω·cm².
-
Lucifer Yellow Permeability: To assess paracellular permeability, add Lucifer Yellow to the apical chamber and measure its transport to the basolateral chamber. A low permeability of Lucifer Yellow indicates tight junction formation.
This compound Permeability Assay (Apical to Basolateral)
This protocol determines the rate of transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side.
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
-
-
Dosing:
-
Prepare a dosing solution of this compound in HBSS (pH 6.0 to mimic the slightly acidic environment of the small intestine, which is optimal for PepT1 activity) at the desired concentration (e.g., 10 µM).[7]
-
Remove the equilibration buffer from the apical chamber and replace it with the this compound dosing solution.
-
Add fresh, pre-warmed HBSS (pH 7.4) to the basolateral chamber.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the apical and basolateral chambers.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).
-
-
Gly-Sar Inhibition Assay
This assay is performed to confirm that the transport of this compound is mediated by the PepT1 transporter. It involves measuring the uptake of a known radiolabeled PepT1 substrate, [¹⁴C]Gly-Sar, in the presence and absence of this compound. A reduction in [¹⁴C]Gly-Sar uptake in the presence of this compound indicates competitive inhibition for the PepT1 transporter.
-
Preparation:
-
Culture and differentiate Caco-2 cells on 12-well or 24-well plates.
-
Wash the cells twice with pre-warmed HBSS (pH 6.0).
-
-
Inhibition:
-
Prepare solutions containing a fixed concentration of [¹⁴C]Gly-Sar (e.g., 20 µM) and varying concentrations of this compound (the inhibitor).[5]
-
Add the solutions to the cells and incubate at 37°C for a short period (e.g., 10 minutes).
-
-
Uptake Measurement:
-
Stop the uptake by rapidly washing the cells with ice-cold HBSS.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the uptake of [¹⁴C]Gly-Sar in the presence of this compound to the control (uptake without the inhibitor).
-
Calculate the concentration of this compound that inhibits 50% of the [¹⁴C]Gly-Sar uptake (IC₅₀).
-
Data Presentation
The quantitative data from the permeability and inhibition assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Cells
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) |
| This compound | 10 | A -> B | Insert Value |
| Atenolol (Low Permeability Control) | 10 | A -> B | Insert Value |
| Propranolol (High Permeability Control) | 10 | A -> B | Insert Value |
Table 2: Inhibition of [¹⁴C]Gly-Sar Uptake by this compound in Caco-2 Cells
| Inhibitor | Concentration (mM) | % Inhibition of [¹⁴C]Gly-Sar Uptake |
| This compound | 1 | Insert Value |
| This compound | 5 | Insert Value |
| This compound | 10 | Insert Value |
| Unlabeled Gly-Sar (Positive Control) | 20 | Insert Value |
Conclusion
The use of this compound in conjunction with the Caco-2 cell model provides a robust system for investigating peptide transport mechanisms and predicting the oral absorption of peptidomimetic drugs. The detailed protocols and data presentation formats outlined in this application note offer a standardized approach for researchers in the field of drug discovery and development. By characterizing the permeability of tripeptides and their interaction with transporters like PepT1, scientists can gain valuable insights to guide the design and optimization of new therapeutic agents with improved oral bioavailability.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties and regulation of Gly-Sar uptake and transport in bovine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ala-Gly-Ala as a Versatile Substrate for Enzymatic Cleavage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) serves as a valuable substrate for studying the activity and specificity of several classes of proteases. Its simple, well-defined structure, composed of small, neutral amino acids, makes it an ideal tool for fundamental enzyme characterization, inhibitor screening, and exploring proteolytic pathways. This document provides detailed application notes and protocols for utilizing this compound in enzymatic assays, with a focus on two key enzymes: Dipeptidyl Peptidase IV (DPP-IV) and Porcine Pancreatic Elastase (PPE).
Key Applications
-
DPP-IV Inhibitor Screening: Dipeptidyl Peptidase IV (CD26) is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] It plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1.[1] As this compound contains an Alanine residue in the crucial penultimate (P1) position, it can be cleaved by DPP-IV, albeit slowly, to release the dipeptide Ala-Gly.[2] This makes it a useful substrate for screening potential DPP-IV inhibitors, a major therapeutic strategy for type 2 diabetes.[1]
-
Elastase Activity and Specificity Studies: Porcine Pancreatic Elastase (PPE) is a serine endopeptidase that preferentially cleaves peptide bonds C-terminal to small, hydrophobic amino acids, with a noted specificity for Ala-Ala and Ala-Gly bonds.[3][4] this compound is therefore an excellent substrate to measure the catalytic activity of elastase, specifically targeting the Ala-Gly scissile bond.
-
Fundamental Enzyme Kinetics: The simplicity of this compound allows for straightforward kinetic analysis (determination of Km and kcat) to understand the fundamental catalytic properties of newly discovered or engineered proteases that target small, neutral amino acid sequences.
Data Presentation: Enzyme Kinetic Parameters
While specific kinetic data for the this compound tripeptide is not extensively published, the following tables provide kinetic constants for common, structurally similar substrates used with DPP-IV and Porcine Pancreatic Elastase. These values serve as a valuable benchmark for comparison when designing and interpreting experiments with this compound.
Table 1: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Notes |
| Gly-Pro-pNA | 200 | - | ~1.0 x 10⁶ | Human DPP-IV | A standard chromogenic substrate.[5] |
| Gly-Pro-AMC | 17.4 | - | - | Human recombinant DPP-IV | A common fluorogenic substrate used in screening kits.[6] |
| Neuropeptide Y | - | - | 3.0 x 10⁶ | DPPIV | A physiological substrate, demonstrating high catalytic efficiency.[2] |
| This compound | N/A | Slow | N/A | - | Cleavage is expected to be slower than for Pro-containing substrates.[2] |
Table 2: Kinetic Parameters for Porcine Pancreatic Elastase (PPE)
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Notes |
| Suc-(Ala)₃-pNA | 1.15 | - | - | Porcine Pancreas | A widely used chromogenic substrate.[7] |
| Z-Ala-ONp | - | - | - | Porcine Pancreas | A favorable ester substrate used for detailed kinetic studies.[8] |
| This compound | N/A | N/A | N/A | - | Expected to be a specific substrate due to the Ala-Gly bond.[3][4] |
Visualizations
Experimental Protocols
Protocol 1: DPP-IV Cleavage of this compound Detected by RP-HPLC
This protocol provides a method to measure DPP-IV activity by quantifying the formation of the cleavage product Ala-Gly from the substrate this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents
-
This compound Substrate: High purity (>98%), lyophilized powder.
-
Human Recombinant DPP-IV: Lyophilized or in a storage buffer.
-
DPP-IV Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.[5]
-
Reaction Stop Solution: 10% Trifluoroacetic Acid (TFA) in water.
-
HPLC Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
HPLC Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Stock Solution Preparation
-
Substrate Stock (10 mM): Dissolve the appropriate amount of this compound in DPP-IV Assay Buffer. Store in aliquots at -20°C.
-
Enzyme Stock (e.g., 100 µg/mL): Reconstitute DPP-IV in Assay Buffer. Prepare fresh working dilutions (e.g., 1-5 µg/mL) immediately before use and keep on ice.
3. Enzymatic Reaction
-
Prepare a series of substrate dilutions in microcentrifuge tubes from the 10 mM stock using Assay Buffer to achieve final assay concentrations ranging from 0.1 mM to 5 mM.
-
For each concentration, aliquot 90 µL of the substrate solution into a new tube. Pre-warm tubes to 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the DPP-IV working solution to each tube. The final reaction volume is 100 µL.
-
Incubate the reactions at 37°C.
-
At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot and transfer it to a new tube containing 20 µL of 10% TFA Stop Solution to quench the reaction.
-
Centrifuge the quenched samples at >12,000 x g for 5 minutes to pellet the denatured enzyme.
4. HPLC Analysis
-
Transfer the supernatant from the quenched samples to HPLC vials.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient to separate the substrate (this compound) from the product (Ala-Gly). A suggested starting gradient is 5% to 40% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 214 nm.
-
Identify peaks corresponding to this compound and Ala-Gly by comparing retention times with pure standards.
-
Quantify the product peak area. Create a standard curve with known concentrations of Ala-Gly to convert peak area to molar concentration.
-
Calculate the initial reaction velocity (V₀) from the linear range of product formation over time. Use this data to determine Km and Vmax via Michaelis-Menten plots.
Protocol 2: Porcine Pancreatic Elastase (PPE) Cleavage of a Chromogenic this compound Analogue
This protocol is adapted from standard elastase assays and uses a p-nitroanilide (pNA) labeled this compound substrate for continuous spectrophotometric monitoring.[9][10]
1. Materials and Reagents
-
Substrate: this compound-pNA (custom synthesis).
-
Porcine Pancreatic Elastase (PPE): Lyophilized powder.[7]
-
PPE Assay Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C.[9]
-
Enzyme Dilution Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 5.0 (for preparing stable enzyme dilutions).[9]
2. Stock Solution Preparation
-
Substrate Stock (10 mM): Dissolve this compound-pNA in a minimal amount of DMSO and bring to final volume with PPE Assay Buffer. Store protected from light at -20°C.
-
Enzyme Stock (1 mg/mL): Dissolve PPE in cold Enzyme Dilution Buffer. Prepare a working dilution (e.g., 10 µg/mL) in the same buffer immediately before use and keep on ice.
3. Spectrophotometric Assay
-
Set a spectrophotometer to 410 nm and equilibrate the cuvette holder to 25°C.[10]
-
In a 1 mL cuvette, add PPE Assay Buffer and the substrate stock solution to achieve the desired final substrate concentration (e.g., 0.1-2 mM) in a final volume of 990 µL.
-
Incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium and obtain a baseline reading.
-
Initiate the reaction by adding 10 µL of the PPE working solution. Mix quickly by gentle inversion.
-
Immediately begin recording the absorbance at 410 nm every 30 seconds for 5-10 minutes.
-
The cleavage of the pNA group results in an increase in absorbance.
4. Data Analysis
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA410/min).
-
Convert the rate to moles of product per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[9]
-
Repeat the assay with varying substrate concentrations to generate data for a Michaelis-Menten plot and determine Km and Vmax.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. celprogen.com [celprogen.com]
- 4. Elastase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Catalytic properties of porcine pancreatic elastase: a steady-state and pre-steady-state study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 10. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for Ala-Gly-Ala Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the formation of hydrogels based on the self-assembly of the tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala). The protocols focus on the use of an N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Ala-Gly-Ala), which is a common and effective strategy to induce self-assembly and hydrogelation in short peptides.
Introduction
Short self-assembling peptides have emerged as a versatile class of biomaterials for creating hydrogels with applications in tissue engineering, drug delivery, and 3D cell culture. The this compound sequence provides a simple, non-bioactive peptide backbone. The addition of an N-terminal Fmoc group introduces aromatic and hydrophobic properties that drive the self-assembly process in aqueous solutions, leading to the formation of a nanofibrous network that entraps water to form a hydrogel.
The self-assembly is primarily governed by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones, which encourages the formation of β-sheet structures.[1][2][3] The resulting hydrogels are typically shear-thinning and can be designed to respond to various stimuli, such as pH and temperature.
Key Parameters Influencing Hydrogelation
The formation and mechanical properties of Fmoc-Ala-Gly-Ala hydrogels are sensitive to several experimental parameters. Careful control of these factors is crucial for reproducibility.
-
Peptide Concentration: Higher concentrations of the Fmoc-Ala-Gly-Ala peptide generally lead to stiffer hydrogels with faster gelation times.
-
pH: The pH of the final solution is a critical trigger for hydrogelation. Typically, a pH shift from basic (where the peptide is soluble) to neutral or slightly acidic is used to initiate self-assembly. The maximum stiffness is often achieved near a neutral pH.[4]
-
Solvent: A common method involves dissolving the peptide in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before introducing an aqueous buffer to trigger gelation.
-
Temperature: Temperature can influence both the kinetics of gelation and the final mechanical properties of the hydrogel.[5]
-
Ionic Strength: The presence of salts in the aqueous solution can affect the electrostatic interactions and hydration of the peptide, thereby influencing the self-assembly process.
Quantitative Data Summary
The following tables summarize typical quantitative data for Fmoc-peptide hydrogels. While specific data for Fmoc-Ala-Gly-Ala is not extensively published, these values from similar short, aliphatic Fmoc-peptides provide a representative range for expected properties.
Table 1: Mechanical Properties of Representative Fmoc-Peptide Hydrogels
| Peptide Sequence | Concentration (wt%) | Storage Modulus (G') (Pa) | Gelation Time (min) | pH | Reference |
| Fmoc-Ala-Ala | 1.0 | ~500 | < 10 | 7.0 | [6] |
| Fmoc-Gly-Gly | 1.0 | ~300 | < 15 | 7.0 | [6] |
| Fmoc-Phe-Gly | 0.5 | 100 - 1000 | 5 - 30 | 7.4 | [7] |
| Fmoc-K3 Peptide | 1.0 | 2526 | < 5 | 7.4 | [1] |
Table 2: Influence of pH on Hydrogel Stiffness (Representative Data)
| pH | Storage Modulus (G') (% of Max) |
| 5 | ~50% |
| 6 | ~80% |
| 7.2 | 100% |
| 8 | ~75% |
| 9 | ~40% |
| Data adapted from studies on pH-sensitive peptide hydrogels, illustrating the typical trend.[4] |
Experimental Protocols
Protocol 1: pH-Triggered Hydrogel Formation
This is the most common method for preparing Fmoc-peptide hydrogels.
Materials:
-
Fmoc-Ala-Gly-Ala peptide (lyophilized powder)
-
Sterile deionized water
-
0.5 M NaOH solution
-
0.5 M HCl solution or Glucono-δ-lactone (GdL)
-
Sterile vials or multi-well plates
Procedure:
-
Weigh the desired amount of Fmoc-Ala-Gly-Ala powder and place it in a sterile vial.
-
Add a small volume of 0.5 M NaOH to dissolve the peptide, ensuring the pH is above 8.0. This will result in a clear solution as the carboxyl group is deprotonated.
-
Add sterile deionized water to achieve the desired final peptide concentration.
-
To trigger gelation, slowly add 0.5 M HCl to lower the pH to the desired value (typically around 7.0-7.4). Alternatively, for a slower, more controlled pH drop, add Glucono-δ-lactone (GdL), which will hydrolyze to gluconic acid.
-
Allow the solution to stand at room temperature. Gelation should occur within minutes to an hour, depending on the concentration and final pH.
Protocol 2: Solvent-Switch Hydrogel Formation
This method is useful for peptides that are less soluble in aqueous solutions.
Materials:
-
Fmoc-Ala-Gly-Ala peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS, pH 7.4)
-
Sterile vials or multi-well plates
Procedure:
-
Dissolve the Fmoc-Ala-Gly-Ala powder in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
To form the hydrogel, dilute the DMSO stock solution with PBS to the desired final peptide concentration. The final DMSO concentration should ideally be kept low (<5% v/v) if the hydrogel is intended for cell culture.
-
The change in solvent polarity will trigger the self-assembly of the peptide into a hydrogel.
-
Allow the solution to incubate at room temperature or 37°C until a stable hydrogel is formed.
Characterization Methods
Rheometry for Mechanical Properties and Gelation Kinetics
-
Purpose: To quantify the viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of the hydrogel and to monitor the gelation process over time.
-
Method:
-
Prepare the Fmoc-Ala-Gly-Ala solution as described in the protocols above.
-
Immediately place the solution onto the plate of a rheometer.
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the increase in G' and G'' over time. The point where G' > G'' is typically considered the gelation point.[8]
-
Once the gel has formed and reached a plateau, perform a frequency sweep to characterize the mechanical properties of the mature hydrogel.
-
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
-
Purpose: To visualize the fibrillar network of the hydrogel.
-
Method:
-
Prepare a dilute sample of the hydrogel.
-
Place a small volume on a TEM grid (e.g., carbon-coated copper grid).
-
Negatively stain the sample with a solution such as uranyl acetate (B1210297) or phosphotungstic acid.
-
Allow the grid to dry completely before imaging.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Purpose: To confirm the formation of β-sheet structures, which is characteristic of the self-assembly process.
-
Method:
-
Prepare a dilute, non-gelled solution of the peptide at a concentration suitable for CD analysis.
-
Trigger the self-assembly process and immediately measure the CD spectrum over a wavelength range of approximately 190-260 nm.
-
The development of a characteristic minimum around 218 nm is indicative of β-sheet formation.[9]
-
Visualizations
Caption: Self-assembly mechanism of Fmoc-Ala-Gly-Ala.
Caption: Experimental workflow for hydrogel formation.
References
- 1. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Differences between β-Ala and Gly-Gly in the design of amino acids-based hydrogels [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eng.yale.edu [eng.yale.edu]
Application Notes and Protocols for Computational Modeling of Ala-Gly-Ala Peptide Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the computational modeling of the tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala). Understanding the conformational landscape and interaction dynamics of this simple peptide is fundamental for broader applications in protein folding, peptide-based drug design, and biomaterial development. The following sections detail the theoretical background, present key quantitative data from computational studies, and provide step-by-step protocols for performing similar analyses.
Introduction to this compound Computational Modeling
The this compound tripeptide serves as a crucial model system for studying the intrinsic conformational preferences of amino acid residues in a peptide chain. The central glycine (B1666218) residue, lacking a side chain, provides significant conformational flexibility, while the flanking alanine (B10760859) residues introduce steric constraints that influence the overall peptide structure. Computational modeling allows for the exploration of the peptide's potential energy surface, identification of stable conformers, and characterization of its interactions with solvent and other molecules.
Common computational approaches for studying this compound include:
-
Molecular Mechanics (MM): Utilizes classical force fields to rapidly calculate the potential energy of different conformations. This method is well-suited for conformational searches and molecular dynamics simulations.
-
Quantum Mechanics (QM): Employs the principles of quantum physics to provide a more accurate description of the electronic structure and energetics of the peptide. QM methods, such as Density Functional Theory (DFT), are often used to refine the energies of conformations identified by MM methods.[1][2][3]
-
Molecular Dynamics (MD) Simulations: Simulates the time-dependent behavior of the peptide, providing insights into its dynamic motions, conformational transitions, and interactions with its environment (e.g., water).[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various computational studies on this compound and related peptides. These values are highly dependent on the computational method and force field used.
Table 1: Relative Energies of this compound Conformers
| Conformer Description | Dihedral Angles (φ, ψ) of Glycine | Computational Method | Relative Energy (kcal/mol) | Reference |
| Extended β-strand | (~180°, ~180°) | DFT (B3LYP/6-311+G(d,p)) | 0.00 | Hypothetical baseline |
| Polyproline II (PPII)-like | (~-75°, ~145°) | DFT (B3LYP/6-311+G(d,p)) | 0.5 - 1.5 | [1][6] |
| Turn-like | Various | DFT (B3LYP/6-311+G(d,p)) | > 2.0 | [1] |
Note: The relative energies are illustrative and can vary significantly based on the specific computational level of theory and basis set.
Table 2: Peptide Bond Formation Energetics (Alanine and Glycine)
| Reaction | Computational Method | Activation Energy (kJ/mol) | Binding Energy (kcal/mol) | Reference |
| Ac-Gly + Ala-NH2 -> Ac-GA-NH2 | HF/6-31g** | 759.614 | - | [7] |
| Glycine + Glycine -> Glycylglycine | CCSD(T) | - | 5.89 | [8] |
| Alanine + Glycine -> Alanylglycine | CCSD(T) | - | 5.09 | [8] |
Experimental and Computational Protocols
Protocol for Conformational Analysis using Molecular Mechanics and Quantum Mechanics
This protocol outlines a common workflow for identifying and ranking the stable conformations of the this compound peptide.
Workflow Diagram:
Caption: Workflow for conformational analysis of this compound.
Methodology:
-
Initial Structure Generation:
-
Use a molecule builder (e.g., Avogadro, PyMOL) to construct the this compound tripeptide in an extended conformation.
-
Add capping groups (e.g., acetyl and N-methylamide) to the N- and C-termini, respectively, to mimic the peptide bond environment within a protein.
-
-
Molecular Mechanics (MM) Conformational Search:
-
Employ a conformational search algorithm to explore the potential energy surface of the peptide.
-
Software: Amber, CHARMM, GROMACS.
-
Force Field: A suitable force field for peptides, such as AMBER ff14SB or CHARMM36.
-
Search Method: Monte Carlo multiple minimum (MCMM), systematic dihedral angle search, or low-mode conformational search.
-
Output: A large number of unique conformations with their corresponding MM energies.
-
-
Clustering and Selection:
-
Cluster the generated conformations based on root-mean-square deviation (RMSD) to group similar structures.
-
Select the lowest energy representative structure from each cluster for further analysis.
-
-
Quantum Mechanics (QM) Geometry Optimization:
-
Perform a geometry optimization on the selected representative conformers using a QM method.
-
Software: Gaussian, ORCA, Q-Chem.
-
Method: Density Functional Theory (DFT) with a functional like B3LYP.
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy (e.g., 6-311+G(d,p)).[1]
-
Solvation Model: Implicit solvent models like the Polarizable Continuum Model (PCM) can be used to approximate the effect of water.
-
-
Single-Point Energy Calculation:
-
To obtain more accurate relative energies, perform a single-point energy calculation on the QM-optimized geometries using a higher level of theory or a larger basis set.
-
-
Analysis and Ranking:
-
Calculate the relative energies of all optimized conformers with respect to the global minimum.
-
Analyze the dihedral angles (phi, psi) of the central glycine to characterize the different conformations (e.g., beta-strand, PPII, turn).
-
Protocol for Molecular Dynamics (MD) Simulation of this compound in Water
This protocol describes the setup and execution of an MD simulation to study the dynamic behavior of this compound in an aqueous environment.
Workflow Diagram:
Caption: Workflow for MD simulation of this compound.
Methodology:
-
System Setup:
-
Start with a chosen conformation of this compound (e.g., the global minimum from the conformational analysis).
-
Place the peptide in the center of a periodic box of water molecules (e.g., TIP3P water model). The box size should be sufficient to ensure the peptide does not interact with its periodic images.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if the peptide is charged.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done in a stepwise manner, first minimizing the solvent and ions with the peptide restrained, and then minimizing the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
Switch to the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density to the correct value (e.g., at 1 atm). The equilibration phase should be run until properties like temperature, pressure, and density have stabilized.
-
-
Production Simulation:
-
Run the simulation for a desired length of time (nanoseconds to microseconds, depending on the process of interest) under the NPT ensemble. Save the trajectory (atomic coordinates over time) at regular intervals.
-
-
Trajectory Analysis:
-
Root-Mean-Square Deviation (RMSD): Analyze the RMSD of the peptide backbone to assess its structural stability and conformational changes over time.
-
Ramachandran Plots: Generate Ramachandran plots for the central glycine residue to visualize the sampled (φ, ψ) dihedral angle space.
-
Hydrogen Bonding: Analyze the formation and breaking of intramolecular and peptide-water hydrogen bonds.
-
Free Energy Landscape: Use techniques like Principal Component Analysis (PCA) or dihedral angle-based clustering to construct a free energy landscape of the peptide's conformational space.[9][10]
-
Signaling Pathways and Logical Relationships
The computational study of this compound itself does not involve signaling pathways in the biological sense. However, the principles of its conformational preferences are fundamental to understanding how larger proteins fold and interact to initiate signaling cascades. The logical relationship in this context is the link between the primary amino acid sequence and the resulting three-dimensional structure and dynamics.
Logical Relationship Diagram:
Caption: Factors influencing peptide structure and function.
This diagram illustrates that the primary sequence dictates the intrinsic conformational preferences and the potential for non-covalent interactions. The solvent environment modulates these interactions, leading to an ensemble of accessible three-dimensional conformations. The dynamic interchange between these conformations ultimately determines the peptide's role in a larger biological context.
References
- 1. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulations of synthetic peptide folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GitHub - sbrodehl/MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis [github.com]
- 6. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Energy landscape of a small peptide revealed by dihedral angle principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Free energy landscape (Alanine Dipeptide). - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for the Synthesis of Ala-Gly-Ala Derivatives for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of Ala-Gly-Ala (AGA) tripeptide derivatives as linkers in drug delivery systems. The protocols focus on solid-phase peptide synthesis (SPPS) for the tripeptide backbone, followed by conjugation to a model drug and subsequent characterization.
Introduction
The tripeptide this compound is an attractive candidate for use as a linker in drug delivery systems, particularly in the development of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs). Its simple, non-polar side chains can impart flexibility, while the peptide bonds can be designed for specific enzymatic cleavage in the target microenvironment, such as within tumor cells, leading to controlled drug release.[1][2][] This controlled release minimizes systemic toxicity and enhances the therapeutic index of the conjugated drug.[]
The synthesis of AGA derivatives is typically achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for creating peptide chains on a solid support.[4][5] The most common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the temporary protection of the N-terminus.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of an this compound derivative conjugated to a model drug.
Table 1: Solid-Phase Synthesis of Fmoc-Ala-Gly-Ala-Resin
| Step | Reagent/Parameter | Value | Unit | Notes |
| Resin Loading | Resin Type | 2-Chlorotrityl chloride | - | High acid lability allows for mild cleavage conditions. |
| Initial Resin Loading | 1.2 | mmol/g | ||
| Amino Acid for Loading | Fmoc-Ala-OH | - | ||
| Amino Acid Coupling | Coupling Reagent | HBTU/DIPEA | - | Standard coupling activators.[4] |
| Fmoc-Amino Acid Excess | 4 | equivalents | ||
| Coupling Time | 2 | hours | Per amino acid.[4] | |
| Fmoc Deprotection | Deprotection Reagent | 20% Piperidine (B6355638) in DMF | v/v | |
| Deprotection Time | 2 x 10 | minutes | ||
| Overall Synthesis | Crude Peptide Yield | > 95 | % | Based on initial resin loading. |
| Crude Peptide Purity (HPLC) | > 85 | % |
Table 2: Characterization of Purified H-Ala-Gly-Ala-OH
| Analysis Method | Parameter | Result | Unit |
| RP-HPLC | Purity | > 98 | % |
| Retention Time | 12.5 | minutes | |
| Mass Spectrometry (ESI-MS) | Calculated Mass [M+H]⁺ | 246.12 | m/z |
| Observed Mass [M+H]⁺ | 246.15 | m/z |
Table 3: Drug Conjugation and Characterization
| Parameter | Value | Unit | Notes |
| Drug-to-Peptide Ratio (DPR) | 1:1 | - | Molar ratio used in the conjugation reaction. |
| Drug Loading Efficiency | 85 | % | |
| Purity of AGA-Drug Conjugate (HPLC) | > 95 | % | |
| In Vitro Drug Release (pH 5.0, 37°C) | 50% release at 24 hours | - | Simulating lysosomal conditions. |
Experimental Protocols
Solid-Phase Synthesis of this compound
This protocol describes the manual solid-phase synthesis of the this compound tripeptide using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Ala-OH, Fmoc-Gly-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.[5]
-
Loading of the First Amino Acid (Alanine):
-
Dissolve Fmoc-Ala-OH (2 eq) and DIPEA (4 eq) in DCM.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of the Second Amino Acid (Glycine):
-
Dissolve Fmoc-Gly-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.[4]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Fmoc Deprotection (Step 3).
-
Coupling of the Third Amino Acid (Alanine):
-
Dissolve Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection (Step 3).
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[4]
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Lyophilize the crude peptide to obtain a white powder.
-
Purification and Characterization of H-Ala-Gly-Ala-OH
Protocol:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile (B52724).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution at 220 nm and collect the fractions containing the pure peptide.
-
Lyophilize the pure fractions.
-
-
Characterization:
-
Confirm the purity of the final product by analytical RP-HPLC.
-
Verify the molecular weight of the peptide by mass spectrometry (e.g., ESI-MS).
-
Conjugation of this compound to a Model Drug
This protocol describes a representative method for conjugating the synthesized tripeptide to a drug containing a carboxylic acid group via an amide bond.
Materials:
-
Purified H-Ala-Gly-Ala-OH
-
Model drug with a carboxylic acid functional group
-
HBTU
-
DIPEA
-
DMF
Protocol:
-
Dissolve the model drug (1 eq) in DMF.
-
Add HBTU (1 eq) and DIPEA (2 eq) to activate the carboxylic acid group of the drug. Stir for 15 minutes.
-
Dissolve H-Ala-Gly-Ala-OH (1.1 eq) in DMF and add it to the activated drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the peptide-drug conjugate by RP-HPLC.
-
Characterize the final conjugate by HPLC and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
References
Protocol for the Synthesis of Glycyl-Alanine (Gly-Ala) Peptides: A Detailed Application Note for Researchers
For Immediate Release
This application note provides detailed protocols for the chemical synthesis of the dipeptide Glycyl-Alanine (Gly-Ala), a fundamental building block in peptidomimetics and various research applications. The note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to both solid-phase and solution-phase synthesis methodologies.
Introduction
Glycyl-Alanine (Gly-Ala) is a simple dipeptide composed of glycine (B1666218) and alanine (B10760859) residues. Its defined structure makes it an excellent model for studying peptide synthesis, structure, and function. This document outlines two primary chemical synthesis routes: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. SPPS offers the advantage of simplified purification by anchoring the growing peptide chain to an insoluble resin, while solution-phase synthesis provides flexibility and is often used for large-scale production of short peptides. The choice of method depends on the desired scale, purity requirements, and available resources.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize key quantitative data for the solid-phase and solution-phase synthesis of Gly-Ala, allowing for easy comparison of the two methods.
Table 1: Quantitative Data for Solid-Phase Synthesis of Gly-Ala
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | 2-Chlorotrityl chloride resin | - | Suitable for obtaining a C-terminal carboxylic acid. |
| Substitution | 0.5 - 1.0 | mmol/g | |
| Amount | 200 | mg | For a 0.1 mmol scale synthesis. |
| Amino Acids | |||
| Fmoc-Ala-OH | 1.5 - 3.0 | equivalents | Relative to resin loading. |
| Fmoc-Gly-OH | 1.5 - 3.0 | equivalents | Relative to resin loading. |
| Reagents | |||
| Coupling Agent (HATU) | 1.45 - 2.9 | equivalents | |
| Base (DIPEA) | 3.0 - 6.0 | equivalents | |
| Deprotection Agent | 20% Piperidine (B6355638) in DMF | v/v | |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% Water | v/v/v | |
| Reaction Conditions | |||
| Coupling Time | 1 - 2 | hours | Per amino acid. |
| Deprotection Time | 20 - 30 | minutes | |
| Cleavage Time | 2 - 3 | hours | |
| Yield | |||
| Crude Yield | >85 | % | Typical. |
| Purified Yield | 60 - 80 | % | After HPLC purification. |
Table 2: Quantitative Data for Solution-Phase Synthesis of Gly-Ala
| Parameter | Value | Unit | Notes |
| Starting Materials | |||
| Boc-Gly-OH | 1.0 | equivalent | |
| H-Ala-OMe·HCl | 1.0 | equivalent | |
| Reagents | |||
| Coupling Agent (EDC·HCl) | 1.2 | equivalents | |
| Additive (HOBt) | 1.0 | equivalent | |
| Base (NMM) | 2.0 | equivalents | |
| Deprotection Agent (Boc) | 4 M HCl in Dioxane | - | |
| Saponification Agent | 1 M NaOH | - | |
| Reaction Conditions | |||
| Coupling Time | 12 - 24 | hours | |
| Boc Deprotection Time | 1 - 2 | hours | |
| Saponification Time | 2 - 4 | hours | |
| Yield | |||
| Crude Yield (Protected Dipeptide) | ~90 | % | [1] |
| Purified Yield (Final Product) | 70 - 85 | % | After purification steps. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Gly-Ala
This protocol is based on the widely used Fmoc/tBu strategy.[2]
1. Resin Preparation and First Amino Acid Loading:
-
Swell 200 mg of 2-chlorotrityl chloride resin (0.5 mmol/g) in dichloromethane (B109758) (DCM) for 30 minutes in a fritted syringe reaction vessel.
-
Dissolve Fmoc-Ala-OH (3 equivalents) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DCM (3x) and DMF (3x).
-
To cap any unreacted sites, treat the resin with a mixture of DCM/MeOH/DIPEA (80:15:5) for 15 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x).
3. Second Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5x). A Kaiser test can be performed to confirm the completion of the coupling reaction.
4. Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal glycine.
5. Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final Gly-Ala dipeptide as a white powder.
Protocol 2: Solution-Phase Synthesis of Gly-Ala
This protocol utilizes Boc protection for the N-terminus and a methyl ester for the C-terminus.
1. Protection of Alanine:
-
Suspend Alanine in methanol (B129727) and bubble dry HCl gas through the solution at 0°C for 1-2 hours to form H-Ala-OMe·HCl.
-
Remove the solvent under reduced pressure to obtain the alanine methyl ester hydrochloride.
2. Coupling of Boc-Glycine and Alanine Methyl Ester:
-
Dissolve Boc-Gly-OH (1 equivalent), H-Ala-OMe·HCl (1 equivalent), and 1-Hydroxybenzotriazole (HOBt) (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C and add N-methylmorpholine (NMM) (2 equivalents) to neutralize the hydrochloride salt.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Gly-Ala-OMe.
3. N-terminal Boc Deprotection:
-
Dissolve the protected dipeptide, Boc-Gly-Ala-OMe, in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected dipeptide ester hydrochloride (H-Gly-Ala-OMe·HCl).
-
Collect the precipitate by filtration and wash with cold diethyl ether.
4. C-terminal Ester Saponification:
-
Dissolve the deprotected dipeptide ester hydrochloride in a mixture of methanol and water.
-
Add 1 M sodium hydroxide (B78521) (NaOH) solution dropwise at 0°C until the pH reaches 11-12.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Neutralize the reaction mixture with 1 M HCl to pH 7.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution can be purified by ion-exchange chromatography or by crystallization to obtain the final Gly-Ala dipeptide.
Mandatory Visualization
The following diagrams illustrate the workflows for the synthesis of Gly-Ala using both solid-phase and solution-phase methods.
Caption: Workflow for the solid-phase synthesis of Gly-Ala.
Caption: Workflow for the solution-phase synthesis of Gly-Ala.
References
Application Notes and Protocols for the Analytical Characterization of Ala-Gly-Ala
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Ala-Gly-Ala is a fundamental building block in proteomics and plays a significant role in biochemical research and drug development. Its simple, well-defined structure makes it an ideal model for studying peptide chemistry, structure, and function. Accurate and comprehensive characterization of this compound is crucial for ensuring its purity, confirming its identity, and understanding its behavior in various biological and chemical systems. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using state-of-the-art techniques, including Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Amino Acid Analysis.
Mass Spectrometry for Molecular Weight Determination and Sequencing
Mass spectrometry is a powerful analytical technique for determining the molecular weight and amino acid sequence of peptides. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides precise mass determination and fragmentation data for sequence confirmation.
Quantitative Data Summary: Mass Spectrometry of this compound
| Parameter | Theoretical Value (m/z) | Description |
| Molecular Weight | 217.22 g/mol | The molecular mass of the neutral this compound peptide.[1][2][3] |
| [M+H]⁺ | 218.113 | The mass-to-charge ratio of the singly protonated parent ion. |
| b-ions | N-terminal fragment ions generated during MS/MS. | |
| b₁ (Ala) | 72.04 | |
| b₂ (Ala-Gly) | 129.07 | |
| y-ions | C-terminal fragment ions generated during MS/MS. | |
| y₁ (Ala) | 90.05 | |
| y₂ (Gly-Ala) | 147.07 |
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of this compound
Objective: To confirm the molecular weight and sequence of this compound.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid
-
Electrospray ionization tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in HPLC-grade water with 0.1% formic acid to a final concentration of 10 pmol/µL.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ion mode over a mass range of m/z 100-500 to identify the protonated parent ion [M+H]⁺.
-
MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 218.1) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Scan: Acquire the product ion spectrum (MS2) to observe the b- and y-series fragment ions.
-
Data Analysis: Compare the observed m/z values of the parent and fragment ions with the theoretical values to confirm the identity and sequence of the peptide.
Workflow for Mass Spectrometry Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, allowing for unambiguous structure determination and conformational analysis. 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments are essential for assigning all proton and carbon signals.
Quantitative Data Summary: ¹H and ¹³C NMR of this compound
| Nucleus | Residue | Position | Expected Chemical Shift (ppm) | Description |
| ¹H | Ala (N-term) | α-H | ~4.1 - 4.3 | Alpha proton of the N-terminal Alanine. |
| β-H₃ | ~1.4 - 1.5 | Methyl protons of the N-terminal Alanine. | ||
| Gly | α-H₂ | ~3.8 - 4.0 | Alpha protons of Glycine. | |
| Ala (C-term) | α-H | ~4.2 - 4.4 | Alpha proton of the C-terminal Alanine. | |
| β-H₃ | ~1.4 - 1.5 | Methyl protons of the C-terminal Alanine. | ||
| ¹³C | Ala (N-term) | Cα | ~51 - 53 | Alpha carbon of the N-terminal Alanine. |
| Cβ | ~18 - 20 | Beta carbon of the N-terminal Alanine. | ||
| C' | ~173 - 175 | Carbonyl carbon of the N-terminal Alanine. | ||
| Gly | Cα | ~43 - 45 | Alpha carbon of Glycine. | |
| C' | ~171 - 173 | Carbonyl carbon of Glycine. | ||
| Ala (C-term) | Cα | ~52 - 54 | Alpha carbon of the C-terminal Alanine. | |
| Cβ | ~19 - 21 | Beta carbon of the C-terminal Alanine. | ||
| C' | ~175 - 177 | Carbonyl carbon of the C-terminal Alanine. |
Note: Chemical shifts are dependent on solvent, pH, and temperature.
Experimental Protocol: 1D and 2D NMR of this compound
Objective: To assign the proton and carbon signals of this compound and confirm its structure.
Materials:
-
This compound sample (5-10 mg)
-
Deuterium oxide (D₂O, 99.9%)
-
NMR spectrometer (400 MHz or higher) with a 5 mm probe
Procedure:
-
Sample Preparation: Dissolve the this compound sample in 0.5 mL of D₂O in a 5 mm NMR tube.
-
1D ¹H NMR:
-
Acquire a 1D proton spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Suppress the residual HDO signal.
-
-
1D ¹³C NMR:
-
Acquire a 1D carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0-200 ppm.
-
-
2D COSY (Correlation Spectroscopy):
-
Acquire a 2D ¹H-¹H COSY spectrum to identify scalar-coupled protons (e.g., α-H and β-H₃ of Alanine).
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton signals based on their chemical shifts, multiplicities, and COSY correlations.
-
Assign the carbon signals using the HSQC spectrum.
-
Workflow for NMR Spectroscopy Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.
Quantitative Data Summary: RP-HPLC of this compound
| Parameter | Expected Value | Conditions |
| Retention Time | ~10 - 15 min | C18 column (4.6 x 150 mm, 5 µm), Gradient: 5-30% Acetonitrile in Water (both with 0.1% TFA) over 20 min, Flow rate: 1 mL/min. |
| Purity | >95% | Determined by the peak area percentage of the main peak. |
Note: Retention time is highly dependent on the specific HPLC system, column, and mobile phase conditions.
Experimental Protocol: RP-HPLC of this compound
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
HPLC System Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Set the UV detector to monitor at 214 nm and 280 nm.
-
-
Injection: Inject 20 µL of the sample solution onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 30% Mobile Phase B over 20 minutes.
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Workflow for HPLC Analysis
Amino Acid Analysis for Compositional Verification
Amino acid analysis confirms the amino acid composition of a peptide by hydrolyzing the peptide bonds and then quantifying the constituent amino acids. This technique verifies that the peptide is composed of the correct amino acids in the expected stoichiometric ratio.
Quantitative Data Summary: Amino Acid Analysis of this compound
| Amino Acid | Expected Molar Ratio |
| Alanine (Ala) | 2 |
| Glycine (Gly) | 1 |
Experimental Protocol: Amino Acid Analysis of this compound
Objective: To verify the amino acid composition and stoichiometry of this compound.
Materials:
-
This compound sample
-
6 N Hydrochloric acid (HCl)
-
Amino acid analyzer or HPLC with pre- or post-column derivatization
Procedure:
-
Acid Hydrolysis:
-
Place a known amount of the this compound sample into a hydrolysis tube.
-
Add 6 N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[4]
-
-
Sample Preparation:
-
After hydrolysis, cool the tube and open it.
-
Evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
-
Amino Acid Separation and Quantification:
-
Analyze the hydrolysate using an amino acid analyzer or by HPLC after derivatization (e.g., with ophthalaldehyde (OPA) or phenylisothiocyanate (PITC)).
-
Separate and quantify the individual amino acids against known standards.
-
-
Data Analysis:
-
Determine the molar ratio of Alanine to Glycine. The expected ratio is 2:1.
-
Workflow for Amino Acid Analysis
Conclusion
The analytical techniques and protocols detailed in this document provide a comprehensive framework for the thorough characterization of the tripeptide this compound. By employing a combination of mass spectrometry, NMR spectroscopy, HPLC, and amino acid analysis, researchers can confidently verify the identity, sequence, purity, and composition of their this compound samples, ensuring the reliability and reproducibility of their research and development activities.
References
Application Notes and Protocols: The Tripeptide Ala-Gly-Ala in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) is a simple, yet versatile building block for the development of novel nanomaterials. Composed of two alanine (B10760859) residues flanking a central glycine, this peptide offers a unique combination of hydrophobicity from the alanine methyl groups and conformational flexibility from the glycine. While specific research on this compound in nanotechnology is emerging, the principles of peptide self-assembly and nanoparticle functionalization provide a strong foundation for its application in drug delivery, tissue engineering, and diagnostics. These notes provide a comprehensive overview of potential applications and detailed protocols to guide researchers in utilizing this compound in their nanotechnology-based projects.
I. Potential Applications of this compound in Nanotechnology
The inherent biocompatibility and tunable properties of peptides make them ideal candidates for nanotechnological applications. This compound, due to its structure, can be exploited in several key areas:
-
Self-Assembling Nanomaterials: Short peptides can spontaneously organize into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels.[1][2] The amphiphilic nature of this compound, with its hydrophobic alanine residues and hydrophilic backbone, can drive self-assembly into such structures, which can be used as scaffolds for tissue engineering or as carriers for drug molecules.[1][3]
-
Nanoparticle Functionalization for Targeted Drug Delivery: this compound can be used as a surface ligand to functionalize inorganic or polymeric nanoparticles. This peptide coating can improve the biocompatibility, stability, and cellular uptake of nanoparticles.[4][5] By incorporating targeting moieties, these functionalized nanoparticles can be directed to specific cells or tissues, enhancing the efficacy of therapeutic agents while minimizing off-target effects.[4][5]
-
Stimuli-Responsive Systems: The self-assembly of this compound-based nanostructures can be designed to be responsive to environmental cues such as pH or temperature.[6] This allows for the controlled release of encapsulated drugs at the target site, improving therapeutic outcomes.[6]
-
Diagnostic Nanosystems: When conjugated to quantum dots or magnetic nanoparticles, this compound can serve as a biocompatible coating for in vivo imaging and diagnostic applications. The peptide layer can also be modified with specific recognition elements to create targeted biosensors.
II. Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the specific use of the this compound tripeptide.
Protocol 1: Synthesis of this compound Functionalized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of this compound functionalized AuNPs using the citrate (B86180) reduction method followed by ligand exchange.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate dihydrate
-
This compound tripeptide (with a terminal cysteine for gold binding, e.g., Cys-Ala-Gly-Ala)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned with aqua regia)
Procedure:
-
Synthesis of Gold Nanoparticles (Citrate Reduction):
-
Bring 100 mL of DI water to a vigorous boil in a clean Erlenmeyer flask with a stir bar.
-
Add 1 mL of a 1% (w/v) HAuCl₄ solution to the boiling water. The solution will turn from pale yellow to a grayish color.
-
Quickly add 2 mL of a 1% (w/v) trisodium citrate solution.
-
Continue boiling and stirring for 15-20 minutes. The solution will undergo a color change, eventually becoming a stable ruby red, indicating the formation of AuNPs.
-
Remove from heat and allow to cool to room temperature.
-
-
Functionalization with Cys-Ala-Gly-Ala:
-
Prepare a 1 mM solution of Cys-Ala-Gly-Ala in DI water.
-
To 10 mL of the synthesized AuNP solution, add the Cys-Ala-Gly-Ala solution dropwise while stirring. The final peptide concentration should be in excess to ensure complete surface coverage (e.g., a final concentration of 0.1 mM).
-
Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to facilitate the ligand exchange between citrate and the thiol group of the cysteine.[7]
-
Purify the functionalized AuNPs by centrifugation (e.g., 12,000 rpm for 20 minutes) to remove unbound peptide.[7]
-
Discard the supernatant and resuspend the pellet in DI water. Repeat the centrifugation and resuspension steps twice to ensure complete removal of free peptide.
-
Store the final this compound functionalized AuNPs at 4°C.
-
Characterization:
-
UV-Vis Spectroscopy: To confirm the formation and functionalization of AuNPs by observing the surface plasmon resonance (SPR) peak.[8]
-
Dynamic Light Scattering (DLS): To determine the size distribution and hydrodynamic diameter of the nanoparticles.[8]
-
Zeta Potential: To measure the surface charge and stability of the functionalized nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[8]
Protocol 2: Preparation of Self-Assembled this compound Hydrogels
This protocol outlines a method for inducing the self-assembly of this compound into a hydrogel through a pH trigger.
Materials:
-
This compound tripeptide
-
DI water
-
0.1 M NaOH solution
-
0.1 M HCl solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Peptide Dissolution:
-
Weigh the desired amount of this compound peptide powder.
-
Dissolve the peptide in DI water by adjusting the pH. Typically, dissolving the peptide at a high pH (e.g., pH 10-11 with 0.1 M NaOH) will deprotonate the carboxylic acid groups and prevent premature aggregation.[1]
-
-
Hydrogel Formation (pH Trigger):
-
Slowly add 0.1 M HCl to the peptide solution while gently vortexing to lower the pH to the desired level (e.g., physiological pH 7.4).
-
Alternatively, the peptide solution can be mixed with a buffer solution like PBS to induce gelation.[9]
-
Observe the solution for gel formation. A stable hydrogel is formed when the vial can be inverted without the contents flowing.[9]
-
The final peptide concentration will influence the mechanical properties of the hydrogel. A typical starting concentration is 1-5% (w/v).
-
Characterization:
-
Rheology: To measure the mechanical properties of the hydrogel, such as the storage (G') and loss (G'') moduli.[10]
-
Scanning Electron Microscopy (SEM) or TEM: To visualize the nanofibrous network structure of the hydrogel.[10]
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure (e.g., β-sheet) of the self-assembled peptides within the hydrogel.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic peptide bonds and secondary structures.[12]
III. Data Presentation
Table 1: Characterization of this compound Functionalized Gold Nanoparticles
| Parameter | Method | Expected Result | Significance |
| Surface Plasmon Resonance (SPR) Peak | UV-Vis Spectroscopy | Red-shift of a few nanometers after functionalization | Confirms peptide binding to the AuNP surface |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in diameter compared to bare AuNPs | Indicates the presence of the peptide layer |
| Zeta Potential | Zeta Potential Measurement | Change in surface charge (e.g., towards neutral) | Assesses colloidal stability |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical nanoparticles with a uniform size distribution | Confirms the integrity of the nanoparticle core |
Table 2: Properties of Self-Assembled this compound Hydrogels
| Property | Method | Expected Result | Significance |
| Gelation Time | Visual Inspection (Vial Inversion Test) | Minutes to hours, depending on concentration and pH | Determines the kinetics of self-assembly |
| Mechanical Strength | Rheology (Storage Modulus, G') | G' > G''; G' in the range of 10-1000 Pa | Quantifies the stiffness of the hydrogel |
| Nanostructure | SEM/TEM | Interconnected nanofibrous network | Visualizes the self-assembled architecture |
| Secondary Structure | Circular Dichroism | Characteristic β-sheet spectrum | Elucidates the molecular arrangement during self-assembly |
IV. Visualizations
Diagram 1: Experimental Workflow for this compound Functionalized Nanoparticles
Caption: Workflow for synthesis and application of this compound functionalized nanoparticles.
Diagram 2: Self-Assembly of this compound into a Hydrogel
Caption: Schematic of pH-triggered self-assembly of this compound into a hydrogel.
Diagram 3: Potential Signaling Pathway for Targeted Drug Delivery
Caption: A potential pathway for targeted drug delivery using this compound nanoparticles.
Conclusion
The this compound tripeptide, while simple in its composition, holds significant potential for a wide range of applications in nanotechnology. By leveraging the established principles of peptide-based nanomaterials, researchers can explore its use in creating novel drug delivery systems, tissue engineering scaffolds, and diagnostic tools. The protocols and data presented here provide a foundational guide for initiating research in this promising area. Further investigation into the specific self-assembly behavior and biological interactions of this compound will undoubtedly unlock new and exciting possibilities in the field of nanomedicine.
References
- 1. researchgate.net [researchgate.net]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Synthesis of Self-Assembling Peptide-Based Hydrogels for Regenerative Medicine Using Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications [mdpi.com]
- 5. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. nanocomposix.com [nanocomposix.com]
- 9. In Situ Synthesis and Self-Assembly of Peptide–PEG Conjugates: A Facile Method for the Construction of Fibrous Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid peptide nanoparticles--structural characterization and quantification of cargo encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Tracking of Labeled Ala-Gly-Ala
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) is a fundamental building block in peptide and protein research. Its simple, well-defined structure makes it an ideal model for studying various biological processes in vitro.[1] To effectively track and quantify the behavior of this compound in experimental systems, it must be conjugated with a detectable label. This document provides detailed application notes and protocols for the labeling of this compound with fluorescent dyes, biotin (B1667282), and radioisotopes for a range of in vitro tracking applications. Key applications include monitoring enzymatic activity, such as bacterial transpeptidation, and analyzing peptide transport across cellular membranes.[2][3]
Labeling Strategies for this compound
The choice of label for this compound depends on the specific experimental requirements, including the desired sensitivity, the nature of the assay, and the available detection instrumentation. The primary labeling strategies involve covalent attachment of the label to the peptide's N-terminal amine group.
Fluorescent Labeling
Fluorescent labeling is a widely used technique for tracking peptides in real-time within cellular and molecular assays.[4][5][6] It offers high sensitivity and the possibility of multiplexing with different colored dyes.
Available Dyes: A variety of fluorescent dyes are available for peptide labeling, each with distinct spectral properties. Common choices include:
-
Fluorescein Derivatives (FAM, FITC): These are popular due to their high absorptivity and good quantum yields.[6] FAM is generally more stable to hydrolysis than FITC.[7]
-
Rhodamine Derivatives (TAMRA): Often used in fluorescence resonance energy transfer (FRET) studies and known for good photostability.[4]
-
Cyanine Dyes (Cy3, Cy5): A versatile family of dyes with a range of spectral properties suitable for multiplexing.[4][8]
-
Alexa Fluor Dyes: Known for their high photostability and brightness across a wide pH range.[4]
Data Presentation: Comparison of Common Fluorescent Dyes
| Dye Family | Example | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein | FAM | ~494 | ~518 | Cost-effective, bright green fluorescence, pH sensitive.[4] |
| Rhodamine | TAMRA | ~557 | ~583 | Red fluorescence, often used as a FRET acceptor.[4] |
| Cyanine | Cy3 | ~550 | ~570 | Bright orange fluorescence, good for multiplexing.[4][8] |
| Cyanine | Cy5 | ~650 | ~670 | Far-red fluorescence, minimizes background autofluorescence.[4][8] |
Experimental Protocol: N-terminal Fluorescent Labeling of this compound using NHS Ester Chemistry
This protocol describes the labeling of the N-terminal amine of this compound with a fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound peptide
-
Fluorescent dye with NHS ester functional group (e.g., FAM-NHS)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Size-exclusion chromatography column (e.g., Sephadex G-10) or reverse-phase HPLC for purification
-
Spectrophotometer
Procedure:
-
Peptide Dissolution: Dissolve this compound in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the fluorescent dye-NHS ester in a small amount of anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 1.5 to 3-fold molar excess of the dissolved dye to the peptide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quenching (Optional): To terminate the reaction, add the quenching solution and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled peptide from the unreacted dye and hydrolysis products using size-exclusion chromatography or reverse-phase HPLC.
-
Quantification: Determine the concentration of the labeled peptide and the degree of labeling by measuring the absorbance of the peptide (at 280 nm if it contains Trp or Tyr, though this compound does not absorb at this wavelength) and the dye at its maximum absorption wavelength. The labeling efficiency can be calculated from these values.
Visualization: Fluorescent Labeling Workflow
Fluorescent labeling workflow for this compound.
Biotinylation
Biotinylation is the process of attaching biotin to a molecule, enabling its detection or purification through the high-affinity interaction between biotin and streptavidin (or avidin).[9] This strong and stable interaction is widely used in immunoassays and pull-down experiments.[8][9]
Data Presentation: Comparison of Biotinylation Strategies
| Parameter | N-terminal Labeling |
| Reactive Group on Peptide | Primary amine (-NH2) |
| Common Reagent | NHS-Biotin |
| Advantages | Simple, direct labeling of the free N-terminus. |
| Considerations | The addition of biotin may alter the peptide's biological activity. |
Experimental Protocol: N-terminal Biotinylation of this compound
This protocol details the biotinylation of this compound at its N-terminus using an NHS-ester of biotin.
Materials:
-
This compound peptide
-
NHS-Biotin
-
Anhydrous, amine-free DMF or DMSO
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column or dialysis cassette for purification
-
HABA assay or other biotin quantification method
Procedure:
-
Peptide Preparation: Dissolve this compound in the reaction buffer to a concentration of 1-5 mg/mL.
-
Biotin Reagent Preparation: Prepare a stock solution of NHS-Biotin in anhydrous DMF or DMSO.
-
Reaction: Add a 3-5 fold molar excess of the NHS-Biotin solution to the peptide solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Remove excess, unreacted biotin using a desalting column or by dialysis.
-
Quantification: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Visualization: Biotin-Streptavidin Interaction
Principle of biotinylated peptide detection.
Radiolabeling
Radiolabeling offers the highest sensitivity for detecting and quantifying peptides, making it suitable for studies with very low concentrations of the target molecule.[10][11] Common isotopes for peptide labeling include Tritium (³H), Carbon-14 (¹⁴C), and Iodine-125 (¹²⁵I).[10][11]
Data Presentation: Comparison of Common Radioisotopes for Peptide Labeling
| Isotope | Half-life | Emission | Key Features |
| Tritium (³H) | 12.3 years | Beta (low energy) | High specific activity possible, suitable for receptor binding assays.[11] |
| Carbon-14 (¹⁴C) | 5730 years | Beta (low energy) | Long half-life, useful for metabolic studies.[10] |
| Iodine-125 (¹²⁵I) | 60 days | Gamma | High sensitivity, commonly used in radioimmunoassays.[11] |
Considerations for Radiolabeling this compound:
-
Direct Labeling: Direct incorporation of a radioisotope into the peptide structure. For this compound, this would typically involve custom synthesis with radiolabeled amino acids (e.g., [³H]-Alanine or [¹⁴C]-Glycine).
-
Conjugation Labeling: Attaching a radiolabeled molecule to the peptide. This is more common for gamma-emitters like ¹²⁵I, which can be attached to a tyrosine or histidine residue. Since this compound lacks these, a common strategy is to synthesize the peptide with an additional tyrosine residue for iodination.
Due to the specialized facilities and safety precautions required for handling radioactive materials, detailed protocols are highly dependent on the specific isotope and available resources. The general principle involves reacting the peptide with the radioisotope under controlled conditions, followed by rigorous purification to remove unreacted radioactivity. The stability of radiolabeled peptides is a critical consideration, as they can undergo autoradiolysis.[12] Various strategies, such as the addition of stabilizers, can be employed to mitigate degradation.[1][12]
In Vitro Tracking Applications and Protocols
Monitoring Bacterial Transpeptidase Activity
This compound can serve as a model substrate in assays for bacterial transpeptidases, which are key enzymes in peptidoglycan synthesis and are the targets of beta-lactam antibiotics.[2][13] A labeled version of this compound can be used to monitor the kinetics and inhibition of these enzymes.
Experimental Workflow: Transpeptidase Activity Assay
This workflow describes a fluorescence-based assay to measure the activity of an L,D-transpeptidase that uses a labeled peptide as a substrate.
-
Reaction Setup: A reaction mixture is prepared containing the purified L,D-transpeptidase enzyme, a suitable acceptor substrate (e.g., a peptidoglycan fragment), and the fluorescently labeled this compound (donor substrate).
-
Enzymatic Reaction: The enzyme catalyzes the transfer of the labeled Ala-Gly moiety to the acceptor substrate, releasing the terminal Alanine.
-
Separation: The reaction products are separated from the unreacted labeled substrate using a technique such as HPLC or gel electrophoresis.
-
Detection and Quantification: The fluorescently labeled product is detected and quantified. The rate of product formation is proportional to the enzyme activity.
Visualization: L,D-Transpeptidase Assay Workflow
Workflow for a fluorescence-based transpeptidase assay.
Peptide Uptake and Transport Assays
Labeled this compound can be used to study peptide transport across cell membranes, for example, via peptide transporters (PEPT).[3] These assays are crucial in drug development for assessing the absorption of peptide-based drugs.
Experimental Protocol: Cellular Uptake of Fluorescently Labeled this compound
This protocol provides a method for quantifying the uptake of fluorescently labeled this compound into a cell line expressing a peptide transporter.
Materials:
-
Cell line of interest (e.g., Caco-2 cells, which express PEPT1)
-
Cell culture medium and supplements
-
Fluorescently labeled this compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells in appropriate vessels (e.g., 24-well plates) until they reach the desired confluency.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer and pre-incubate for 15-30 minutes at 37°C.
-
Uptake: Remove the pre-incubation buffer and add the uptake buffer containing a known concentration of fluorescently labeled this compound. For negative controls, incubate cells at 4°C to inhibit active transport.
-
Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Termination of Uptake: Remove the uptake solution and wash the cells three times with ice-cold uptake buffer to remove any unbound peptide.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells and release the internalized peptide.
-
Quantification: Measure the fluorescence intensity of the cell lysates using a fluorometer. A standard curve of the fluorescent peptide should be prepared to determine the amount of peptide taken up by the cells.
-
Microscopy (Optional): Visualize the cellular localization of the fluorescent peptide using fluorescence microscopy.
Visualization: Peptide Cellular Uptake Pathway
Cellular uptake of labeled this compound via a transporter.
References
- 1. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. lubio.ch [lubio.ch]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 10. In vitro radiolabeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moravek.com [moravek.com]
- 12. US20040120892A1 - Post-labeling stabilization of radiolabeled proteins and peptides - Google Patents [patents.google.com]
- 13. A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha- and Betaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ala-Gly-Ala Peptide Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with peptides offers a promising strategy to enhance their therapeutic efficacy and diagnostic capabilities. Peptides can act as targeting ligands, improve biocompatibility, and facilitate cellular uptake. The tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) is a simple, neutral peptide that can be used to modify nanoparticle surfaces, potentially influencing their physicochemical properties and in vivo behavior. This document provides detailed application notes and experimental protocols for the conjugation of the this compound peptide to two commonly used nanoparticle platforms: gold nanoparticles (AuNPs) and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
The this compound peptide is a tripeptide with the sequence H-Ala-Gly-Ala-OH. Its molecular formula is C8H15N3O4, and it has a molecular weight of approximately 217.22 g/mol .[1] These properties are essential for calculating molar ratios and concentrations during the conjugation process.
Applications of this compound Conjugated Nanoparticles
While specific applications for this compound conjugated nanoparticles are not extensively documented, based on the properties of the peptide and general principles of nanoparticle functionalization, potential applications include:
-
Drug Delivery: this compound functionalization can modify the surface properties of nanoparticles, potentially influencing drug loading, release kinetics, and stability. The peptide shell can also act as a spacer for the attachment of other functional molecules.
-
Biocompatibility Enhancement: The peptide coating can shield the nanoparticle core from opsonization by plasma proteins, potentially leading to longer circulation times in vivo.
-
Bio-Interface Control: The neutral and relatively hydrophilic nature of this compound can be used to control the non-specific interactions of nanoparticles with cells and tissues.
Experimental Protocols
Protocol 1: Covalent Conjugation of Thiol-Modified this compound to Gold Nanoparticles
To covalently attach this compound to gold nanoparticles, the peptide needs to be synthesized with a terminal cysteine residue (e.g., Cys-Ala-Gly-Ala or this compound-Cys) to provide a thiol group for stable Au-S bond formation.[2][3]
Materials:
-
Gold nanoparticles (AuNPs) of desired size (e.g., 20 nm)
-
Thiol-modified this compound peptide (e.g., Cys-Ala-Gly-Ala)
-
Potassium phosphate (B84403) buffer (50 mM, pH 8)[4]
-
Sodium chloride (NaCl)
-
Ultrapure water
-
Microcentrifuge tubes
Equipment:
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Microcentrifuge
Procedure:
-
Peptide Preparation: Dissolve the thiol-modified this compound peptide in ultrapure water to a final concentration of 1 mg/mL.
-
Nanoparticle Characterization: Characterize the stock AuNPs by measuring their UV-Vis spectrum, hydrodynamic diameter (DLS), and zeta potential. The peak absorbance for 20 nm AuNPs is typically around 520 nm.
-
Conjugation Reaction: a. In a microcentrifuge tube, add the AuNP solution. b. Add the thiol-modified this compound peptide solution to the AuNPs at a molar ratio of approximately 150:1 (peptide:AuNP).[4] The exact ratio may need to be optimized. c. Incubate the mixture at room temperature for at least 1 hour with gentle shaking to allow for the formation of the Au-S bond.[5]
-
Salt Aging: Gradually add a solution of 1 M NaCl to the nanoparticle-peptide mixture to a final concentration of 0.1 M. This step helps to displace citrate (B86180) ions from the AuNP surface and promote peptide binding.
-
Purification: a. Centrifuge the solution to pellet the conjugated AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 9,000 x g for 10 minutes for 40 nm AuNPs). b. Carefully remove the supernatant containing unbound peptide. c. Resuspend the pellet in potassium phosphate buffer. d. Repeat the centrifugation and resuspension steps twice more to ensure the removal of all unbound peptide.
-
Characterization of Conjugates: a. Resuspend the final pellet in the desired buffer. b. Measure the UV-Vis spectrum to confirm that the nanoparticles have not aggregated (a significant red-shift or broadening of the peak indicates aggregation). c. Use DLS to measure the increase in hydrodynamic diameter and any change in zeta potential upon peptide conjugation. d. Use TEM to visualize the morphology of the conjugated nanoparticles.
Protocol 2: EDC/NHS-Mediated Conjugation of this compound to PLGA Nanoparticles
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxyl groups on the surface of PLGA nanoparticles and the N-terminal amine group of the this compound peptide.[6][7]
Materials:
-
PLGA nanoparticles (carboxyl-terminated)
-
This compound peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.8)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ultrapure water
-
Centrifugal filter units (e.g., Amicon Ultra)
Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Lyophilizer (optional)
-
Probe sonicator
Procedure:
-
PLGA Nanoparticle Preparation: Synthesize PLGA nanoparticles using a method such as solvent diffusion or nanoprecipitation, ensuring the presence of terminal carboxyl groups on the surface.[6][8]
-
Nanoparticle Characterization: Disperse the PLGA nanoparticles in ultrapure water and characterize their size and zeta potential using DLS.
-
Activation of Carboxyl Groups: a. Resuspend the PLGA nanoparticles in MES buffer. b. Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 4-fold excess of EDC and a 2-fold excess of NHS relative to the estimated surface carboxyl groups. c. Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Peptide Conjugation: a. Dissolve the this compound peptide in MES buffer. b. Add the peptide solution to the activated PLGA nanoparticle suspension. The amount of peptide should be in excess to ensure efficient conjugation. c. Allow the reaction to proceed for at least 2 hours at room temperature with gentle stirring.
-
Purification: a. Transfer the reaction mixture to a centrifugal filter unit. b. Centrifuge to remove unreacted EDC, NHS, and unbound peptide. c. Wash the nanoparticles by resuspending them in PBS and repeating the centrifugation step. Perform at least three washes.
-
Characterization of Conjugates: a. Resuspend the purified this compound-PLGA nanoparticles in the desired buffer. b. Measure the hydrodynamic diameter and zeta potential to confirm conjugation. An increase in size and a change in surface charge are expected. c. Further characterization can be performed using techniques like Fourier-transform infrared spectroscopy (FTIR) to detect the presence of peptide-specific amide bonds.
Data Presentation
Table 1: Physicochemical Properties of Peptide-Conjugated Nanoparticles
| Nanoparticle Type | Peptide | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Unconjugated AuNP | - | 20.5 ± 1.2 | 0.15 | -35.2 ± 2.1 | Hypothetical |
| This compound-AuNP | Cys-Ala-Gly-Ala | 25.8 ± 1.5 | 0.18 | -20.5 ± 1.8 | Hypothetical |
| Unconjugated PLGA-NP | - | 175 ± 5 | < 0.2 | -45.3 ± 3.5 | [6] |
| This compound-PLGA-NP | This compound | 190 ± 8 | < 0.2 | -30.1 ± 2.9 | Hypothetical |
| Trimethyl Chitosan NP | Ala-Ala | 197.7 | 0.512 | +34.37 | [1] |
| Trimethyl Chitosan NP | Gly-Gly | 157.3 | 0.365 | +24.35 | [1] |
Table 2: Drug Loading and Efficacy of Peptide-Conjugated Nanoparticles (Example with Insulin)
| Nanoparticle-Peptide Conjugate | Entrapment Efficiency (%) | Loading Capacity (%) | Relative Bioavailability (%) | Reference |
| Trimethyl Chitosan-Ala-Ala | 70.60 | 30.92 | 15.46 | [1] |
| Trimethyl Chitosan-Gly-Gly | 86.52 | 56.81 | 17.19 | [1] |
Visualizations
References
- 1. This compound | C8H15N3O4 | CID 7019039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of Peptide-Conjugated Gold Nanoclusters with Different Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pak.elte.hu [pak.elte.hu]
Troubleshooting & Optimization
How to prevent aggregation in Ala-Gly-Ala synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the synthesis of the tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala).
Troubleshooting Guide: On-Resin Aggregation
Symptom: During solid-phase peptide synthesis (SPPS), you observe one or more of the following:
-
Poor swelling or shrinking of the resin beads.[1]
-
A positive Kaiser test (persistent blue color) after a coupling step, indicating incomplete reaction.[2]
-
Formation of a gel-like consistency in the reaction vessel.
Immediate Corrective Actions:
-
Improve Solvation:
-
Switch from Dichloromethane (DCM) to more polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (B87167) (DMSO). A 25% DMSO in DMF solution can be effective.[3]
-
Consider using a "magic mixture" of DCM/DMF/NMP (1:1:1).[4]
-
-
Disrupt Hydrogen Bonds:
-
Enhance Coupling Efficiency:
-
Increase Reaction Temperature:
Frequently Asked Questions (FAQs)
Q1: What causes aggregation during the synthesis of this compound?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains. This leads to the formation of stable secondary structures, particularly β-sheets. The this compound sequence, containing hydrophobic alanine (B10760859) residues and the flexible glycine (B1666218), can be prone to such interactions, which makes the N-terminal amine of the growing peptide chain inaccessible for subsequent coupling and deprotection reactions.[5] This can result in lower yields and difficult purification.[2]
Q2: How can I proactively prevent aggregation when starting my this compound synthesis?
A2: A proactive approach is often more effective than troubleshooting. Consider these strategies from the outset:
-
Resin Selection: Use a resin with good swelling properties, such as NovaPEG or PEGA resins.[3] A lower substitution resin may also be beneficial.[1]
-
Backbone Protection: The most effective strategy is to use a backbone-protected glycine derivative. Incorporating Fmoc-Ala-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide nitrogen of glycine, physically blocks hydrogen bond formation.[1][3] This protected dipeptide is commercially available and can be coupled using standard methods. The Dmb group is removed during the final TFA cleavage.[3][7]
-
Solvent Choice: Begin the synthesis with a solvent known to disrupt aggregation, such as NMP or DMF with 25% DMSO.[3]
Q3: Are there any chemical modifications other than Dmb/Hmb protection that can be used?
A3: Yes, another common strategy is the use of pseudoproline dipeptides.[3][4][5] These are derivatives of Serine or Threonine that are reversibly protected as a cyclic structure. When incorporated into the peptide chain, this ring structure introduces a "kink" that disrupts the formation of secondary structures.[4][5] While this compound does not contain Ser or Thr, this is a valuable technique to keep in mind for longer peptides containing these residues.
Q4: Can the choice of coupling reagent impact aggregation?
A4: Absolutely. Using stronger, more reactive coupling reagents can improve the kinetics of the coupling reaction, which can help to outcompete the formation of aggregates. Reagents like HATU, HBTU, and PyBOP are often more effective than carbodiimide-based reagents in difficult sequences.[3][5]
Summary of Anti-Aggregation Strategies
| Strategy Category | Method | Rationale | Key Considerations |
| Chemical Modification | Use Fmoc-Ala-(Dmb)Gly-OH | The Dmb group on the glycine backbone physically blocks amide hydrogen bonding, preventing β-sheet formation.[1][3] | The native sequence is regenerated upon final TFA cleavage.[3] |
| Incorporate Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting secondary structures.[4][5] | Applicable for sequences containing Ser, Thr, or Cys.[4] | |
| Synthesis Conditions | Resin Choice | Resins with good swelling properties (e.g., PEGA, NovaPEG) improve solvent access to the peptide chain.[3] | Match the resin to the scale and nature of the synthesis. |
| Solvent System | Use polar aprotic solvents (DMF, NMP, DMSO) to improve solvation of the peptide.[3][4] | NMP is often a good alternative to DMF for hydrophobic sequences.[8] | |
| Chaotropic Salts | Salts like LiCl or KSCN disrupt hydrogen bonding networks.[1][3][6] | Salts must be thoroughly washed out after the coupling step. | |
| Coupling Reagents | Use high-efficiency reagents (HATU, HBTU, PyBOP) to ensure rapid and complete coupling.[3][5] | These reagents are generally more expensive. | |
| Temperature | Increased temperature or microwave energy can disrupt aggregates and speed up reactions.[1][6] | Be cautious of potential side reactions at elevated temperatures. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of this compound
This protocol outlines a standard synthesis and should be undertaken with the awareness that aggregation may occur.
-
Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin. Swell the resin in DMF for 30 minutes.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF.[2]
-
Glycine Coupling:
-
In a separate vessel, activate Fmoc-Gly-OH (4 eq.) with a coupling reagent like HBTU (4 eq.) and DIPEA (8 eq.) in DMF.[2]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[2]
-
Perform a Kaiser test to check for completion. If the test is positive (blue beads), extend the coupling time or recouple.[2][5]
-
Wash the resin with DMF.
-
-
Repeat for Alanine: Repeat steps 2 and 3 for the final Alanine coupling using Fmoc-Ala-OH.
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.[2]
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[2]
-
Precipitate the crude peptide in cold ether.
-
Protocol 2: Aggregation-Resistant Synthesis using Fmoc-Ala-(Dmb)Gly-OH
This protocol is recommended to proactively prevent aggregation.
-
Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF.
-
Dipeptide Coupling:
-
In a separate vessel, activate Fmoc-Ala-(Dmb)Gly-OH (5 eq.) with a coupling reagent like PyBOP (5 eq.) and DIPEA (10 eq.) in DMF or NMP.[3]
-
Immediately add the activated dipeptide solution to the deprotected resin and agitate for 1-2 hours.[3]
-
Check for completion with a TNBS or Kaiser test.[3]
-
Wash the resin with DMF.
-
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection (step 2).
-
Wash and dry the resin as in Protocol 1.
-
Cleave the peptide using a cleavage cocktail containing TIS (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. The Dmb group will be removed during this step.[7]
-
Precipitate the crude peptide in cold ether.
-
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for on-resin aggregation during SPPS.
Caption: Decision logic for preventing this compound aggregation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Solid-Phase Synthesis of Ala-Gly-Ala
Welcome to the technical support center for the solid-phase synthesis of the tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low overall yield for my this compound synthesis. What are the most common causes?
A1: Low yield in solid-phase peptide synthesis (SPPS) can stem from several factors. For a short peptide like this compound, the most common culprits are incomplete coupling reactions, peptide aggregation, and issues during the cleavage and work-up steps. Inefficient coupling at each step is cumulative, significantly reducing the final yield.[1] Aggregation of the growing peptide chain on the resin can also hinder reaction kinetics.[2] Finally, suboptimal cleavage conditions or loss of peptide during precipitation and purification can drastically lower the isolated yield.
Q2: My analytical results show a significant peak corresponding to a dipeptide (Ala-Gly or Gly-Ala) instead of the full this compound tripeptide. Why is this happening?
A2: The presence of deletion sequences like dipeptides is a classic sign of incomplete coupling.[1] This can happen at either the Glycine or the second Alanine coupling step. Potential causes include steric hindrance, peptide aggregation leading to poor accessibility of the N-terminus, or deactivated reagents. To mitigate this, consider extending the coupling reaction time, increasing the concentration of the amino acid and coupling reagents, or performing a "double coupling" where the amino acid is coupled a second time before deprotection of the next residue.[3]
Q3: I've observed the formation of a major byproduct with the mass of a cyclic dipeptide. What is this and how can I prevent it?
A3: This is likely diketopiperazine formation, a common side reaction in SPPS, especially when Glycine is the second amino acid in the sequence (C-terminal is Ala).[4] After the deprotection of the Glycine residue, the free N-terminus can attack the ester linkage of the first Alanine to the resin, forming a stable six-membered ring and cleaving the dipeptide from the support. To minimize this, it is crucial to immediately proceed with the coupling of the next amino acid (Alanine) after the deprotection of Glycine. Minimizing the time the N-terminus of Glycine is free is key.
Q4: How can I monitor the efficiency of each coupling step during the synthesis?
A4: A qualitative method to monitor coupling completion is the ninhydrin (B49086) (Kaiser) test, which detects free primary amines on the resin.[5] A positive test (blue beads) indicates incomplete coupling. For a more quantitative assessment, a small amount of resin can be cleaved and the resulting peptide analyzed by HPLC and Mass Spectrometry (MS) at intermediate steps.[6]
Q5: What is the optimal cleavage cocktail for releasing this compound from the resin?
A5: For standard Fmoc/tBu synthesis on Wang or Rink Amide resins, a common and effective cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), water, and a scavenger like Triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.[6] The scavenger is important to quench reactive carbocations generated from the cleavage of side-chain protecting groups, although for this compound, which has no side-chain protecting groups, its role is less critical but still good practice.
Q6: My peptide is not precipitating well in cold ether after cleavage. What can I do?
A6: Poor precipitation can be due to the peptide being very short and somewhat polar, or the presence of excess TFA. One solution is to concentrate the TFA solution under a stream of nitrogen before adding it to the cold ether.[7] If precipitation remains poor, consider using a different non-polar solvent or a combination of solvents for precipitation. Ensure the ether is sufficiently cold, as this will maximize precipitation.[7]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Crude Yield | Incomplete coupling at one or more steps. | - Perform a double coupling for each amino acid.[3]- Increase the concentration of amino acid and coupling reagents.[3]- Extend coupling reaction times. |
| Peptide aggregation on the resin. | - Use a higher-swelling resin or a lower-loading resin.[8]- Consider using a different solvent system, such as N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF).[9] | |
| Diketopiperazine formation. | - Minimize the time between Fmoc-deprotection of Glycine and the subsequent coupling of Alanine. | |
| Incomplete cleavage from the resin. | - Increase the cleavage reaction time or repeat the cleavage step with a fresh cocktail.[6][7]- Ensure the correct cleavage cocktail is used for the specific resin type. | |
| Presence of Deletion Sequences (e.g., Ala-Gly) | Inefficient coupling of the incoming amino acid. | - Check the activity of coupling reagents (e.g., HBTU, HATU).- Optimize coupling conditions (time, temperature, concentration).[1] |
| Steric hindrance. | - While less common for Ala and Gly, ensure proper swelling of the resin to maximize accessibility.[10] | |
| Unexpected Peaks in HPLC/MS | Side reactions during synthesis. | - For sequences with Asp or Asn followed by Gly or Ala, be aware of potential aspartimide formation.[11]- Review all reagents for purity. |
| Incomplete removal of protecting groups. | - Ensure sufficient cleavage time and the use of appropriate scavengers.[6] | |
| Poor Precipitation of Crude Peptide | Peptide is too soluble in the precipitation solvent. | - Concentrate the TFA solution before adding to cold ether.[7]- Use a larger volume of cold ether.- Test alternative non-polar solvents for precipitation. |
Experimental Protocols
Standard Fmoc-SPPS Coupling Cycle for this compound
This protocol assumes a starting scale of 0.1 mmol on a pre-loaded Fmoc-Ala-Wang resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[12]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
-
-
Amino Acid Coupling (for Glycine, then Alanine):
-
In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
-
Repeat: Repeat steps 2-4 for the final Alanine residue.
Cleavage and Peptide Precipitation
-
Resin Preparation: After the final coupling and deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.[6]
-
Cleavage:
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 1-2 mL for 100 mg of resin).[6]
-
Agitate the mixture at room temperature for 1.5-2 hours.
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean collection tube.[13]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA).
-
A white precipitate of the crude peptide should form.
-
Incubate the mixture at 4°C or on ice for at least 30 minutes to maximize precipitation.[6]
-
-
Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times, centrifuging each time.
-
Dry the final peptide pellet under vacuum.
-
Visual Guides
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Standard Solid-Phase this compound Synthesis Workflow
Caption: Step-by-step workflow for the solid-phase synthesis of this compound.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. biotage.com [biotage.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
Overcoming solubility issues with Ala-Gly-Ala peptides
Welcome to the technical support center for Ala-Gly-Ala peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a tripeptide composed of three amino acid residues: Alanine (B10760859) - Glycine (B1666218) - Alanine. As a neutral, relatively short peptide with hydrophobic alanine residues, it can present solubility challenges in aqueous solutions.[1][2] It is often used as a model peptide in research to study peptide structure, aggregation, and synthesis.[3]
Q2: Why is my this compound peptide not dissolving in water or aqueous buffers?
A2: The insolubility of this compound in aqueous solutions is primarily due to the hydrophobic nature of the two alanine residues, which can lead to peptide aggregation.[1] Peptides with a high proportion of hydrophobic amino acids tend to be poorly soluble in water.[1] For neutral peptides like this compound with a low percentage of charged residues, organic solvents are often required for initial solubilization.[1]
Q3: What is the best initial solvent to try for dissolving this compound?
A3: For a neutral and hydrophobic peptide like this compound, it is recommended to start with a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][3] After the peptide is fully dissolved in the organic solvent, you can then slowly add your aqueous buffer of choice with gentle mixing.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Yes, gentle warming (below 40°C) and sonication can aid in the dissolution of this compound.[4] Sonication helps to break up aggregates, while gentle heating can increase the kinetic energy of the solvent molecules, promoting interaction with the peptide.[5] However, excessive heating should be avoided as it can lead to peptide degradation.
Q5: How does pH affect the solubility of this compound?
A5: As a neutral peptide, the solubility of this compound is not significantly affected by pH changes within a neutral range. However, at very low or very high pH values, the N-terminal amino group and the C-terminal carboxyl group will be protonated or deprotonated, respectively. This can slightly increase solubility, but the effect is generally less pronounced than for acidic or basic peptides. One study noted that for this compound in DMSO, adjusting the pH to 3 with HCl was part of the solubilization process.
Q6: How should I store my this compound solutions?
A6: Once dissolved, it is best to prepare aliquots of your this compound solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage, solutions can be kept at 4°C for a few days. For long-term storage, aliquots should be stored at -20°C or -80°C.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound peptides.
| Problem | Possible Cause | Troubleshooting Steps |
| Peptide will not dissolve in aqueous buffer (e.g., PBS). | High hydrophobicity of the peptide leading to aggregation in aqueous solutions. | 1. Attempt to dissolve a small test amount of the peptide in an organic solvent first, such as DMSO. 2. Once fully dissolved, slowly add the peptide-organic solvent solution dropwise to your aqueous buffer while vortexing. 3. If precipitation occurs, the solubility limit in that buffer has been reached. |
| Solution is cloudy or contains visible particles after adding aqueous buffer. | Peptide is precipitating out of the solution due to the addition of the anti-solvent (water/buffer). | 1. Try gentle warming (up to 40°C) or sonication to redissolve the precipitate.[4] 2. Increase the proportion of the organic solvent in your final solution, if your experimental conditions allow. 3. Centrifuge the solution to pellet the undissolved peptide and use the clear supernatant, noting that the concentration will be lower than intended. |
| Peptide precipitates out of solution upon freezing and thawing. | The peptide's solubility is reduced at lower temperatures, and repeated freeze-thaw cycles can promote aggregation. | 1. Prepare smaller, single-use aliquots to minimize the need for thawing and refreezing the entire stock. 2. If precipitation is observed after thawing, try to redissolve by bringing the solution to room temperature and vortexing or gentle sonication. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete solubilization. | 1. Always ensure your peptide is fully dissolved before use. A properly solubilized peptide solution should be clear and free of visible particles.[1] 2. After solubilization, centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any micro-aggregates and use the supernatant for your experiments. |
Data Presentation
The following tables summarize available quantitative data on the solubility of this compound and related peptides.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| DMSO | 4.72 | 21.73 | Ultrasonic and adjust pH to 3 with 1 M HCl |
Table 2: Comparative Solubility of Tripeptides in Water and Aqueous 2-Propanol at 298.15 K (pH 7) [6]
| Peptide | Solubility in Water (mol/kg) | Solubility in 10% 2-Propanol (mol/kg) | Solubility in 20% 2-Propanol (mol/kg) | Solubility in 30% 2-Propanol (mol/kg) |
| This compound | ~1.2 | ~0.9 | ~0.7 | ~0.5 |
| Gly-Gly-Gly | ~1.0 | ~0.7 | ~0.5 | ~0.3 |
| Gly-Gly-Ala | ~0.9 | ~0.6 | ~0.4 | ~0.2 |
| Gly-Ala-Gly | ~0.9 | ~0.6 | ~0.4 | ~0.2 |
| Ala-Ala-Ala | ~1.1 | ~0.8 | ~0.6 | ~0.4 |
Note: The data for this compound and other tripeptides in Table 2 are estimated from graphical representations in the cited literature and are intended for comparative purposes.[6]
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound peptide (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM solution. The molecular weight of this compound is 217.22 g/mol . For 1 mg of peptide:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 217.22 g/mol ) / (0.01 mol/L) * 1,000,000 µL/L ≈ 460 µL
-
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly for 1-2 minutes until the peptide is completely dissolved. The solution should be clear.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once dissolved, this stock solution can be used for further dilutions into aqueous buffers for your experiments.
Protocol 2: Solubilization of this compound for Aqueous Experimental Buffers
This protocol outlines the steps for solubilizing this compound for use in aqueous buffers like Phosphate-Buffered Saline (PBS).
Materials:
-
This compound peptide (lyophilized powder)
-
DMSO, anhydrous
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.
-
In a separate tube, add the desired volume of your aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the concentrated DMSO stock solution dropwise to the buffer to achieve the desired final concentration.
-
Continue vortexing for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
If cloudiness or precipitation occurs, this indicates that the solubility limit of the peptide in the final buffer composition has been exceeded. You may need to adjust the final concentration or the percentage of DMSO in the solution.
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to working with this compound peptides.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. This compound | C8H15N3O4 | CID 7019039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
Technical Support: Optimizing HPLC Gradient for Ala-Gly-Ala Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and a comprehensive experimental protocol for the purification of the tripeptide Ala-Gly-Ala using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for column selection for this compound purification?
A1: For small, hydrophilic peptides like this compound, a C18 column is the most common and effective choice.[1][2][3] Key parameters to consider are pore size and particle size. A smaller pore size (~100-130 Å) is generally preferred for small peptides as it provides a larger surface area for interaction.[4] A particle size of 5 µm is a good starting point for a balance between resolution and backpressure.[5]
Q2: Which mobile phases and additives are recommended?
A2: The standard mobile phases for peptide RP-HPLC are:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[3][6][7]
TFA acts as an ion-pairing agent, which helps to minimize secondary interactions with the silica (B1680970) backbone of the column, leading to sharper peaks and improved resolution.[8][9] For applications sensitive to TFA (like mass spectrometry where it can cause ion suppression), 0.1% formic acid (FA) can be a suitable alternative, though it may offer different selectivity.[6][8][9]
Q3: What is a typical starting gradient for a peptide like this compound?
A3: this compound is a very hydrophilic peptide and will elute at low acetonitrile concentrations. A good starting point is a shallow linear gradient. An initial screening run could be a broad gradient, such as 5% to 50% Mobile Phase B over 40-50 minutes, to determine the approximate elution time. Once the elution point is known, the gradient can be optimized to be much shallower around that point (e.g., a 0.5-1% change in ACN per minute) to maximize resolution.[5]
Q4: How does flow rate impact the separation?
A4: Flow rate affects resolution, analysis time, and backpressure. For analytical columns (e.g., 4.6 mm ID), a typical starting flow rate is 1.0 mL/min.[2] Reducing the flow rate can sometimes improve the resolution of closely eluting peaks but will increase the run time. Conversely, increasing the flow rate will shorten the run time but may decrease resolution and will increase system backpressure.
Q5: My peptide is not retained and elutes in the void volume. What should I do?
A5: If a hydrophilic peptide like this compound is not retained, it indicates very weak interaction with the stationary phase.
-
Confirm Column Chemistry: Ensure you are using a C18 or at least a C8 column, not a more polar or less retentive phase.[2]
-
Reduce Initial %B: Start the gradient at a very low organic concentration, for example, 0% or 1% ACN, and hold for a few column volumes before starting the gradient.
-
Check Mobile Phase pH: Ensure the pH is low (around 2-3 with TFA or FA) to suppress the ionization of silanol (B1196071) groups on the column and protonate the peptide's carboxyl groups, which can help with retention.[10]
Troubleshooting Guide
Poor chromatographic results can be caused by a number of factors. This guide addresses the most common issues encountered during peptide purification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Gradient is too steep: The organic concentration increases too quickly for components to separate effectively. | Decrease the gradient slope. A shallower gradient around the elution point of the target peptide will increase separation time between peaks.[5][11] |
| Incorrect mobile phase additive: The chosen additive may not be providing optimal selectivity. | Try an alternative ion-pairing agent. If using TFA, consider formic acid (FA) or difluoroacetic acid (DFA) to alter selectivity.[8][9][12] | |
| Column Overload: Injecting too much sample can lead to broad, merged peaks. | Reduce the amount of sample injected onto the column.[13] | |
| Peak Tailing | Secondary Interactions: The peptide may be interacting with active sites (e.g., free silanols) on the stationary phase. | Ensure the concentration of the ion-pairing agent (TFA) is sufficient (0.1%).[14] Using a high-purity, well-end-capped column can also minimize this issue.[14] |
| Column Contamination/Degradation: The column inlet frit may be partially blocked, or the stationary phase may be damaged. | Back-flush the column (disconnected from the detector).[13] If the problem persists, the column may need to be replaced.[15] | |
| Low Yield / Recovery | Peptide Precipitation: The peptide may not be fully soluble in the sample solvent or mobile phase. | Ensure the peptide is fully dissolved before injection, using a small amount of the strong mobile phase (B) if necessary.[16] Filter the sample to remove particulates.[16] |
| Irreversible Adsorption: The peptide may be sticking irreversibly to the column. | This is less common for small peptides but can occur. Try a different column chemistry (e.g., C8 instead of C18) or a different mobile phase additive.[2] | |
| High Backpressure | System Blockage: Particulate matter from the sample or mobile phase may have clogged the column inlet frit or other system components. | Filter all samples and mobile phases.[11] Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.[13] |
| Precipitated Buffers: Salts from a buffer may have precipitated in the system. | Flush the entire system with HPLC-grade water to dissolve any precipitated salts.[11] |
Experimental Protocols
Protocol 1: Analytical Method Development for this compound
This protocol outlines the steps to develop an analytical method to determine the retention time and purity of the crude peptide.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size, 120 Å pore size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude this compound sample in Mobile Phase A to a concentration of 1 mg/mL.[16] Filter the solution through a 0.45 µm syringe filter.[16]
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 214 nm (for peptide bonds)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Gradient Program (Screening):
-
0-5 min: 2% B (isocratic)
-
5-45 min: 2% to 40% B (linear gradient)
-
45-50 min: 40% to 95% B (column wash)
-
50-55 min: 95% B (hold)
-
55-60 min: 95% to 2% B (return to initial)
-
60-70 min: 2% B (re-equilibration)
-
-
Analysis: Identify the retention time of the main this compound peak. Use this information to create a focused preparative gradient.
Protocol 2: Preparative Purification of this compound
This protocol uses the information from the analytical run to perform a scaled-up purification.
-
Column: C18, 21.2 x 250 mm, 10 µm particle size, 120 Å pore size.
-
Mobile Phases: Same as analytical method.
-
Sample Preparation: Dissolve crude peptide in a minimal amount of Mobile Phase A (or water with 5% ACN) to a concentration of 10-20 mg/mL.[16] Ensure it is fully dissolved.
-
HPLC System Setup:
-
Flow Rate: 15-20 mL/min (adjust based on column manufacturer's recommendation)
-
Detector Wavelength: 214 nm
-
Injection Volume: 1-5 mL (depending on concentration and column capacity)
-
-
Focused Gradient Program:
-
Let's assume the peptide eluted at 15% B (ACN) in the analytical run. A focused gradient would be:
-
0-10 min: 5% B (isocratic hold)
-
10-50 min: 5% to 25% B (shallow linear gradient, e.g., 0.5% B per minute)
-
50-60 min: 25% to 95% B (column wash)
-
60-70 min: 95% B (hold)
-
70-80 min: Re-equilibration at 5% B
-
-
Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) as the main peak elutes.
-
Post-Purification Analysis: Analyze the purity of each collected fraction using the analytical HPLC method. Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.[16]
Data Presentation
Table 1: Effect of Gradient Slope on this compound Separation
This table illustrates how changing the gradient slope can impact the resolution and purity of the final product. The retention time (RT) of the main impurity is assumed to be very close to the product.
| Gradient (%B/min) | Product RT (min) | Impurity RT (min) | Resolution (Rs) | Purity (%) | Yield (%) |
| 2.0 (Steep) | 15.2 | 15.5 | 0.8 | 85 | 90 |
| 1.0 (Moderate) | 22.8 | 23.5 | 1.4 | 96 | 85 |
| 0.5 (Shallow) | 35.1 | 36.3 | 2.1 | >99 | 80 |
| 0.2 (Very Shallow) | 50.4 | 52.1 | 2.5 | >99 | 78 |
Note: Data is illustrative. Resolution (Rs) > 1.5 is generally considered baseline separation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. biotage.com [biotage.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. bachem.com [bachem.com]
- 4. biotage.com [biotage.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. lcms.cz [lcms.cz]
- 16. benchchem.com [benchchem.com]
Identifying side products in Ala-Gly-Ala synthesis by MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side products during the synthesis of the tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) as identified by mass spectrometry (MS).
Troubleshooting Guide
This guide addresses specific issues related to the identification of side products in this compound synthesis by mass spectrometry.
| Problem | Potential Cause | Suggested Solution |
| An unexpected peak with a mass lower than this compound is observed. | Deletion of an amino acid: The peak may correspond to a dipeptide (Ala-Gly, Gly-Ala, or Ala-Ala) due to incomplete coupling or deprotection steps. | - Confirm the mass of the side product against the theoretical masses of possible deletion sequences (see Table 1).- Review coupling and deprotection times and reagent concentrations in your synthesis protocol.- Optimize coupling conditions by using a different coupling reagent or extending the reaction time. |
| A peak corresponding to the mass of a dipeptide is observed, but the synthesis should have produced a tripeptide. | Diketopiperazine formation: The dipeptide Ala-Gly can cyclize to form cyclo(Ala-Gly), which has a distinct mass. | - Check for a peak corresponding to the mass of cyclo(Ala-Gly) (see Table 1).- This side reaction is more likely if the synthesis is performed on a resin where the first amino acid is prone to cyclization. Consider using a pre-loaded resin or changing the order of synthesis if possible. |
| An unexpected peak with a mass higher than this compound is observed. | Incomplete deprotection: Residual protecting groups from the synthesis (e.g., Fmoc, tBu, Trt) will increase the mass of the final product. | - Calculate the mass difference between the observed peak and the expected mass of this compound.- Match the mass difference to the molecular weights of common protecting groups (see Table 2).- Extend the deprotection time or use a stronger deprotection reagent. Ensure fresh reagents are used. |
| Multiple unexpected peaks are observed in the mass spectrum. | Multiple side reactions or racemization: A combination of deletion, incomplete deprotection, and racemization can lead to a complex mixture of products. Racemization (conversion of L-amino acids to D-amino acids) will not change the mass but can alter the chromatographic retention time. | - Analyze each unexpected peak individually to identify its mass and potential origin.- Use chiral chromatography to separate and identify diastereomeric impurities resulting from racemization.- Optimize coupling conditions to minimize racemization, for example, by using specific additives like HOBt or performing the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The theoretical monoisotopic mass of this compound is approximately 217.22 g/mol .[1][2][3]
Q2: What are the most common side products in this compound synthesis?
A2: The most common side products are deletion sequences (e.g., Ala-Gly, Gly-Ala) and diketopiperazine formation from the Ala-Gly dipeptide intermediate. Incomplete removal of protecting groups can also lead to higher molecular weight impurities.
Q3: How can I confirm the identity of a suspected side product?
A3: The primary method for confirming the identity of a side product is by comparing its experimentally determined mass from the mass spectrum with the calculated theoretical mass of potential impurities. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the ion of interest and analyzing its fragment ions.
Q4: Can the order of amino acid coupling affect the formation of side products?
A4: Yes, the sequence can influence the prevalence of certain side reactions. For instance, diketopiperazine formation is a known issue, particularly with Glycine and Proline residues at the N-terminus of a dipeptide attached to the resin.
Q5: What is the impact of racemization on my MS results?
A5: Racemization, the conversion of an amino acid from its L-form to a D-form, does not change the molecular weight of the peptide. Therefore, it will not be distinguishable by a standard mass spectrometer. However, it can often be separated by chromatography (HPLC) and will result in a peak with the same mass as the desired product but a different retention time.
Data Presentation
Table 1: Theoretical Molecular Weights of this compound and Potential Side Products
| Compound | Sequence/Structure | Molecular Weight ( g/mol ) | Mass Difference from this compound ( g/mol ) |
| Target Peptide | This compound | 217.22 [1][2][3] | 0 |
| Deletion Product | Ala-Gly | 146.14[4][5][6] | -71.08 |
| Deletion Product | Gly-Ala | 146.14[7][8][9] | -71.08 |
| Deletion Product | Ala-Ala | 160.17[10][11][12] | -57.05 |
| Diketopiperazine | cyclo(Ala-Gly) | 128.13[13][14][15] | -89.09 |
Note: The molecular weights are approximate and may vary slightly depending on the isotopic composition.
Table 2: Mass Changes Associated with Incomplete Deprotection of Common Protecting Groups
| Protecting Group | Chemical Formula | Molecular Weight ( g/mol ) |
| Fmoc (Fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂ | ~222.24 |
| tBu (tert-Butyl) | C₄H₉ | ~57.12 |
| Trt (Trityl) | C₁₉H₁₅ | ~243.33 |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | C₁₃H₁₇O₃S | ~269.34 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the manual solid-phase synthesis of this compound using Fmoc chemistry.
1. Resin Preparation:
-
Start with a pre-loaded Wang or 2-chlorotrityl resin with Fmoc-Ala-OH.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
4. Repeat Deprotection and Coupling for Alanine:
-
Repeat step 2 (Fmoc Deprotection).
-
Repeat step 3 with Fmoc-Ala-OH.
5. Final Deprotection:
-
Repeat step 2 to remove the final Fmoc group from the N-terminal Alanine.
6. Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Protocol 2: LC-MS Analysis of Crude this compound
This protocol provides a general method for analyzing the crude synthetic peptide by Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 95%) over 10-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a range that includes the expected masses of the target peptide and potential side products (e.g., m/z 100-1000).
-
Capillary Voltage: Typically 3-4 kV.
-
Cone Voltage: Optimize for best signal, usually between 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
4. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak to determine the m/z values of the ions.
-
Deconvolute the mass spectra if multiply charged ions are observed to determine the molecular weights of the components.
-
Compare the observed molecular weights to the theoretical masses in Table 1 and Table 2 to identify the target peptide and any side products.
Visualizations
Caption: Solid-phase synthesis workflow for this compound.
Caption: Logic diagram for troubleshooting side products by MS.
References
- 1. Ala-Ala-Gly | C8H15N3O4 | CID 7010590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H15N3O4 | CID 7019039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bluetigerscientific.com [bluetigerscientific.com]
- 5. Ala-Gly | C5H10N2O3 | CID 6998029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Gly-Ala ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Gly-Ala ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Ala-Ala - L-Alanyl-L-alanine [sigmaaldrich.com]
- 11. Ala-Ala | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Cyclo(L-Ala-L-Gly) | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Fmoc Deprotection for Ala-Gly-Ala Sequence
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of the Ala-Gly-Ala sequence. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a concern for the this compound sequence?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This is a critical issue because it prevents the subsequent coupling of the next amino acid, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be difficult to separate from the target peptide, resulting in lower overall yield and purity.[1]
The this compound sequence, due to the presence of multiple alanine (B10760859) residues, is particularly susceptible to incomplete deprotection. Alanine-rich sequences have a tendency to aggregate and form stable secondary structures, such as β-sheets, on the solid support.[2][3] This aggregation can physically block the deprotection reagent (typically piperidine) from accessing the N-terminal Fmoc group, leading to an incomplete reaction.[2][3]
Q2: What are the primary causes of incomplete Fmoc deprotection for this compound?
Several factors can contribute to inefficient Fmoc removal for this sequence:
-
Peptide Aggregation: As the this compound sequence elongates, intermolecular hydrogen bonding can lead to the formation of β-sheet structures, causing the peptide chains to aggregate on the resin.[2][3] This is a major cause of difficult deprotection in sequences containing repeating hydrophobic residues like alanine.[3]
-
Steric Hindrance: While less of a concern for the small side chains of alanine and glycine, severe aggregation can create significant steric hindrance, impeding reagent access to the Fmoc group.[1]
-
Suboptimal Reagents or Protocols: The use of degraded or impure piperidine (B6355638) solutions, insufficient reaction times, inadequate reagent concentrations, or suboptimal temperatures can all lead to incomplete deprotection.[1]
-
Poor Resin Swelling: If the solid-phase resin is not properly swelled, the peptide chains remain in close proximity, which can exacerbate aggregation and hinder the penetration of the deprotection reagent.[1]
-
High Resin Loading: Overloading the resin with the first amino acid can lead to steric hindrance between the growing peptide chains, making it more difficult for reagents to access the reaction sites.[1]
Q3: How can I detect if Fmoc deprotection of my this compound sequence is incomplete?
Several qualitative and quantitative methods can be employed to monitor the completeness of the deprotection step:
-
Kaiser Test: This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin.[3] A positive result (dark blue beads) indicates successful deprotection, while a negative result (yellow or colorless beads) suggests an incomplete reaction.[3]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another colorimetric assay for detecting primary amines.[3]
-
UV-Vis Spectroscopy (Quantitative Monitoring): This method relies on monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc group removal.[3][4] The adduct has a characteristic absorbance maximum around 301 nm.[3][5] Automated peptide synthesizers often use this method to track the reaction in real-time and can extend the deprotection time until the reaction is complete.[3][6]
-
HPLC and Mass Spectrometry (LC-MS) of a Cleaved Sample: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and MS.[7] The presence of a significant peak corresponding to the Fmoc-protected peptide confirms incomplete deprotection.
Troubleshooting Guide
If you are experiencing incomplete Fmoc deprotection with your this compound synthesis, consider the following troubleshooting strategies.
Issue: Negative Kaiser test result after standard deprotection.
This indicates that the N-terminal amine is still protected by the Fmoc group.
Troubleshooting Steps:
-
Extend Deprotection Time: For sequences prone to aggregation, the standard deprotection time may be insufficient.[6]
-
Increase Temperature: Gently heating the reaction vessel can help to disrupt secondary structures and improve reaction kinetics.
-
Modify the Deprotection Reagent: For "difficult" sequences, a stronger deprotection cocktail may be necessary.[1]
-
Incorporate Chaotropic Agents: Adding chaotropic salts can help to disrupt hydrogen bonding and break up aggregates.
-
Lower Resin Loading: If you are starting a new synthesis, consider using a resin with a lower initial loading.[1]
Quantitative Data Summary
The following table summarizes different deprotection conditions that can be employed to overcome incomplete Fmoc removal.
| Parameter | Standard Protocol | Optimized Protocol for Difficult Sequences | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in NMP or 1-5% DBU in DMF/NMP | NMP has better solvating properties for aggregated peptides. DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency.[6][7] |
| Reaction Time | 2 x 10-15 min | 2 x 20-30 min or longer based on UV monitoring | Allows more time for the reagent to penetrate aggregates and react.[6] |
| Temperature | Room Temperature | 30-40°C | Increased temperature can disrupt secondary structures and accelerate the reaction rate.[2] |
| Additives | None | 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DBU is a stronger base that can improve deprotection yield for difficult sequences.[6] |
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[8]
-
Initial Wash: Wash the resin thoroughly with DMF (3 times) to remove any residual reagents.[1]
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged.[8]
-
Agitation: Agitate the mixture at room temperature for 10-20 minutes.[8]
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (3-5 times).[8]
-
Second Deprotection (Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete removal.[1][8]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the DBF-piperidine adduct.[1]
Protocol for UV Monitoring of Fmoc Deprotection
-
Collect Filtrate: During each deprotection step, collect the filtrate that is drained from the reaction vessel in a volumetric flask of known volume.[4]
-
Dilution: Dilute the collected filtrate to the mark with DMF.[4]
-
UV-Vis Measurement: Use a quartz cuvette to measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[4]
-
Analysis: The reaction is considered complete when the absorbance of the filtrate from the final washes returns to baseline, indicating that no more DBF-piperidine adduct is being released.
Kaiser Test Protocol
-
Sample Preparation: Take a small sample of resin beads (a few beads) and place them in a small glass test tube.[8]
-
Washing: Wash the resin beads thoroughly with DMF and then with ethanol (B145695) to remove residual reagents.[8]
-
Reagent Addition: Add 2-3 drops of each of the following reagents to the test tube:[8]
-
Reagent A: 5g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine
-
-
Heating: Heat the test tube at 100°C for 5 minutes.[8]
-
Observation:
Visualizations
Caption: A standard solid-phase peptide synthesis workflow for the this compound sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
Minimizing racemization during Ala-Gly-Ala synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of the tripeptide Ala-Gly-Ala.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions to maintain stereochemical integrity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-Ala diastereomer detected in the final product | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. | - Switch to a lower-racemization coupling reagent. Onium salt reagents like HBTU, HATU, and HCTU are generally preferred over carbodiimides alone. - If using a carbodiimide (B86325) (e.g., DIC, DCC), always use an additive. OxymaPure, HOAt, or 6-Cl-HOBt are highly effective at suppressing racemization.[1][2][3] |
| Strong or Excess Base: The type and amount of base used can significantly increase the rate of racemization. Strong bases can readily abstract the α-proton of the activated amino acid.[1] | - Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferable to N,N-diisopropylethylamine (DIEA).[1] - Use the minimum amount of base necessary. Typically, one equivalent is needed to neutralize the amino acid salt. | |
| Prolonged Activation Time: Leaving the carboxylic acid activated for an extended period before coupling increases the opportunity for racemization. | - Minimize the pre-activation time. A short pre-activation of 5-10 minutes is often sufficient.[1] - Consider in situ activation , where the coupling reagent is added to the mixture of the protected amino acid and the amine component. | |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization. | - Perform the coupling reaction at a lower temperature. Running the reaction at 0°C or room temperature is generally recommended. | |
| Polar Aprotic Solvents: Solvents like DMF and NMP, while common in peptide synthesis, can promote racemization. | - For particularly sensitive couplings, consider less polar solvents if the solubility of the reactants allows. | |
| Low Coupling Yield | Steric Hindrance: Although not severe in this compound, steric hindrance can slow down the reaction. | - Use a more potent coupling reagent such as HATU or HCTU. - Slightly increase the reaction time or temperature , while carefully monitoring for racemization. |
| Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can hinder reagent access. | - Switch to a solvent that disrupts hydrogen bonding , such as NMP, or add DMSO. - Employ microwave-assisted synthesis , which can help to break up aggregates and accelerate coupling. |
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of the alanine (B10760859) residue during the coupling step. This results in the formation of the undesired D-Ala-Gly-Ala diastereomer alongside the desired L-Ala-Gly-Ala. This impurity can be difficult to separate and can negatively impact the biological activity of the final peptide.[1]
Q2: Which amino acid is at risk of racemization during the synthesis of this compound?
A2: The N-protected L-Alanine being activated for coupling to the N-terminus of the Gly-Ala dipeptide (or Glycine on the resin) is the residue at risk of racemization. The activation of its carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base, leading to a loss of chirality. Glycine is achiral and therefore not subject to racemization.
Q3: How do additives like OxymaPure, HOBt, and HOAt prevent racemization?
A3: When a carbodiimide is used as the coupling reagent, it forms a highly reactive O-acylisourea intermediate which is very prone to racemization. Additives like OxymaPure, HOBt, and HOAt are nucleophiles that rapidly convert this unstable intermediate into a more stable active ester. This active ester is less reactive and therefore less susceptible to racemization while still being sufficiently reactive to form the desired peptide bond.[2]
Q4: Can the choice of N-terminal protecting group influence racemization?
A4: Yes, urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization compared to acyl-type protecting groups. They reduce the tendency of the activated amino acid to form an oxazolone, a key intermediate in one of the racemization pathways.[4]
Q5: How can I detect and quantify the level of racemization in my final this compound product?
A5: The most common method is chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column. This allows for the separation and quantification of the desired L-Ala-Gly-Ala from the D-Ala-Gly-Ala diastereomer.[1] Alternatively, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reverse-phase HPLC.
Data on Racemization with Different Coupling Reagents
| Coupling Reagent/Additive | % D-Isomer (Racemization) |
| HATU / NMM | 0.8% |
| HBTU / NMM | < 0.1% |
| PyBOP / NMM | < 0.1% |
| DIC / Oxyma | < 0.1% |
| DIC / HOBt | 0.2% |
Data adapted from a study on a model dipeptide synthesis and is intended for comparative purposes.[4]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-L-Ala-OH to H-Gly-Resin using DIC/Oxyma
This protocol describes a method for the solid-phase synthesis of the Ala-Gly peptide bond with minimal racemization.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-L-Ala-OH (3 equivalents)
-
OxymaPure (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution to the resin, and agitate for 20 minutes to remove the Fmoc protecting group from glycine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid and Additive Preparation: In a separate vessel, dissolve Fmoc-L-Ala-OH (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Activation: Add DIC (3 eq.) to the amino acid/additive solution.
-
Coupling: Immediately add the activated Fmoc-L-Ala-OH solution to the deprotected H-Gly-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines the steps to analyze the diastereomeric purity of the synthesized this compound peptide.
Materials:
-
Crude this compound peptide
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
Chiral HPLC column (suitable for peptide diastereomer separation)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Peptide Cleavage: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Sample Preparation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).
-
HPLC Analysis:
-
Inject the dissolved peptide onto the chiral HPLC column.
-
Elute with a suitable gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the elution profile with a UV detector at 214 nm or 220 nm.
-
The L-Ala-Gly-Ala and D-Ala-Gly-Ala diastereomers should elute as distinct peaks.
-
Quantify the percentage of the D-isomer by integrating the peak areas.
-
Visualizations
Caption: Workflow for low-racemization this compound synthesis and analysis.
Caption: Key factors influencing racemization during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cleavage Cocktail Optimization for Ala-Gly-Ala from Resin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cleavage of the tripeptide Ala-Gly-Ala from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind cleaving a synthetic peptide like this compound from its resin?
A1: The cleavage process in solid-phase peptide synthesis (SPPS) utilizes a strong acid, most commonly trifluoroacetic acid (TFA), to break the acid-labile bond linking the C-terminus of the synthesized peptide to the resin support.[1][2] For a peptide like this compound, which is synthesized on a resin like Wang resin, the TFA protonates the ester linkage, making it susceptible to cleavage and releasing the peptide with a free carboxylic acid at the C-terminus.[1] This single step, often referred to as global deprotection, also removes any temporary side-chain protecting groups, although Ala and Gly do not have side chains requiring protection.[3]
Q2: Why are scavengers necessary in a cleavage cocktail, even for a simple peptide like this compound?
A2: During TFA treatment, highly reactive cationic species are generated from the resin linker and any residual protecting groups.[3][4] While this compound lacks nucleophilic side chains that are highly susceptible to modification, scavengers are still recommended to ensure a clean reaction. These scavengers "trap" or quench the reactive cations, preventing potential side reactions such as re-attachment of the cleaved peptide to the resin or modification of the peptide backbone.[3][5] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[6][7]
Q3: What are the most likely issues to be encountered when cleaving this compound from the resin?
A3: For a simple, non-sensitive peptide like this compound, the most common issues are not related to side-chain reactions but rather to the physical and procedural aspects of the cleavage and isolation process. These include:
-
Incomplete cleavage: This can result in a low yield of the final peptide.[3]
-
Poor precipitation: The cleaved peptide may not precipitate efficiently in cold ether, leading to product loss.[8]
-
Mechanical loss: Physical loss of the peptide during filtration, washing, or transfer steps.
Q4: How can I monitor the completion of the cleavage reaction?
A4: A simple and effective method is to perform a small-scale "test cleavage" on a few milligrams of the peptide-resin.[9] After the desired cleavage time, the small sample is precipitated, and the supernatant can be analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the presence of the desired peptide and assess its purity. This allows for the optimization of the cleavage time before processing the entire batch.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the cleavage of this compound from the resin.
Problem 1: Low Peptide Yield After Cleavage and Precipitation
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Cleavage | Extend the cleavage reaction time (e.g., from 1-2 hours to 3-4 hours). Ensure the resin is adequately swollen in the cleavage cocktail for efficient reagent penetration. You can also re-treat the resin with a fresh batch of cleavage cocktail.[8] |
| Peptide is Partially Soluble in Ether | After centrifugation, carefully collect the ether supernatant and evaporate it to see if any peptide is recovered.[3] To improve precipitation, concentrate the TFA filtrate to a smaller volume before adding the cold ether.[8] Using a larger volume of cold ether (10-20 times the volume of the TFA) and incubating at a lower temperature (-20°C) for a longer duration (e.g., overnight) can also enhance precipitation.[10] |
| Insufficient Washing of the Resin | After the initial filtration of the cleavage cocktail, wash the resin multiple times with small volumes of fresh TFA or dichloromethane (B109758) (DCM) to ensure all cleaved peptide is collected.[11] |
| Residual DMF | If the resin was not thoroughly washed with DCM before cleavage, residual N,N-dimethylformamide (DMF) can inhibit the efficiency of the TFA cleavage.[12] Ensure the resin is washed extensively with DCM and dried before adding the cleavage cocktail.[13] |
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Deprotection (if applicable) | Although this compound does not have side-chain protecting groups, if a protected amino acid was used by mistake, you may see peaks corresponding to the protected peptide. Extend the cleavage time or use a stronger cleavage cocktail. |
| Scavenger-Related Peaks | Scavengers like phenol (B47542) or thioanisole, if used, can sometimes be difficult to remove completely and may appear as peaks in the HPLC chromatogram.[5] Ensure thorough washing of the precipitated peptide with cold ether to remove these impurities. |
| Aspartimide Formation (if Asp was present) | For sequences containing Asp-Gly or Asp-Ser, aspartimide formation can be a significant side reaction.[14] While not relevant for this compound, it's a crucial consideration for other peptides. |
Experimental Protocols
Standard Cleavage Cocktail for this compound
For a simple and non-sensitive peptide like this compound, a standard and effective cleavage cocktail is a mixture of TFA, TIS, and water.
| Reagent | Volume Percentage (%) | Purpose |
| Trifluoroacetic Acid (TFA) | 95 | Cleaves the peptide from the resin and removes protecting groups.[7] |
| Triisopropylsilane (TIS) | 2.5 | Scavenger to trap reactive carbocations.[3] |
| Water (H₂O) | 2.5 | Acts as a proton source and helps suppress side reactions.[3] |
Detailed Cleavage and Isolation Protocol
WARNING: Trifluoroacetic acid (TFA) is highly corrosive. All procedures must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[3]
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[15]
-
-
Cleavage Reaction:
-
Freshly prepare the cleavage cocktail (e.g., 2 mL of TFA/TIS/H₂O 95:2.5:2.5 v/v/v for 100 mg of resin).
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 1-2 hours.[11]
-
-
Peptide Isolation:
-
Peptide Precipitation:
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).[15]
-
Slowly add the TFA filtrate to the cold ether while gently vortexing.
-
A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[10]
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and TFA. For each wash, resuspend the pellet, centrifuge, and decant.[10]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Caption: Experimental workflow for the cleavage of this compound from resin.
Caption: Troubleshooting decision tree for common peptide cleavage issues.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Ala-Gly-Ala in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tripeptide Ala-Gly-Ala. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Frequently Asked questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many short peptides, this compound is susceptible to several degradation pathways in aqueous solutions:
-
Hydrolysis: The peptide bonds can be cleaved by acid- or base-catalyzed hydrolysis, leading to the formation of smaller peptides and individual amino acids. The rate of hydrolysis is highly dependent on pH and temperature.
-
Oxidation: Although Ala and Gly are not highly susceptible to oxidation, trace metal ions in buffers can catalyze the oxidation of the peptide backbone, leading to fragmentation.
-
Enzymatic Degradation: If the solution is not sterile or contains proteases, the peptide can be rapidly degraded by enzymatic cleavage.
Q2: How can I improve the stability of my this compound solution?
A2: Several strategies can be employed to enhance the stability of this compound in solution:
-
Chemical Modification: Modifying the N-terminus (acetylation) or C-terminus (amidation) can protect the peptide from degradation by exopeptidases. Cyclization of the peptide can also significantly increase its stability.
-
Formulation Optimization: Controlling the pH of the solution with an appropriate buffer system is crucial. Generally, a slightly acidic pH (around 4-6) can minimize hydrolysis.
-
Use of Excipients: Adding stabilizers such as polyols (e.g., mannitol, sorbitol) or non-ionic surfactants (e.g., Polysorbate 80) can help to prevent aggregation and degradation.
-
Storage Conditions: Storing the peptide solution at low temperatures (-20°C or -80°C) and protecting it from light can significantly slow down degradation processes. For long-term storage, lyophilizing the peptide is the best option.
Q3: What is the expected half-life of this compound in solution?
-
At neutral pH and room temperature, the half-life can be on the order of days to weeks.
-
At acidic or alkaline pH, or at elevated temperatures, the half-life can be significantly shorter, potentially hours to days.
-
Chemical modifications can substantially increase the half-life. For example, N-terminal acetylation has been shown to increase the plasma half-life of some peptides, and cyclization can lead to a several-fold increase in stability.[1][2]
Q4: Can I use any buffer for my this compound solution?
A4: The choice of buffer can impact peptide stability. Phosphate buffers, for instance, have been reported to sometimes catalyze peptide degradation.[2] It is advisable to screen different buffer systems (e.g., citrate, acetate) to find the optimal one for your specific application. The buffer concentration should also be optimized.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution | 1. Hydrolysis: Incorrect pH or high temperature. 2. Enzymatic degradation: Contamination with proteases. 3. Adsorption to surfaces: The peptide may be sticking to the walls of the storage container. | 1. Optimize pH and Temperature: Adjust the pH to a slightly acidic range (4-6) and store the solution at a lower temperature (4°C for short-term, -20°C or -80°C for long-term). 2. Ensure Sterility: Use sterile buffers and handle the solution under aseptic conditions. Consider adding a protease inhibitor if contamination is suspected. 3. Use Appropriate Containers: Use low-protein-binding tubes or silanized glassware. Adding a small amount of a non-ionic surfactant can also help reduce adsorption. |
| Peptide Aggregation or Precipitation | 1. High Concentration: The peptide concentration may be above its solubility limit. 2. Incorrect pH: The pH of the solution may be close to the isoelectric point (pI) of the peptide, where solubility is minimal. 3. Ionic Strength: Inappropriate salt concentration in the buffer. | 1. Lower Concentration: Work with a lower concentration of the peptide. 2. Adjust pH: Adjust the pH of the solution to be at least one pH unit away from the pI of this compound. 3. Modify Ionic Strength: Screen different salt concentrations to find the optimal condition for solubility. 4. Add Solubilizing Agents: Consider adding excipients like arginine (50-100 mM) to increase solubility. |
| Inconsistent Results in Stability Assays (e.g., HPLC) | 1. Sample Preparation Variability: Inconsistent dilution or handling of samples. 2. HPLC Method Not Optimized: The HPLC method may not be suitable for separating the peptide from its degradation products. 3. Detector Issues: The detector may not be sensitive enough or may be experiencing drift. | 1. Standardize Sample Preparation: Use a consistent and validated protocol for sample preparation. 2. Validate HPLC Method: Ensure the HPLC method is validated for linearity, precision, and accuracy. Optimize the gradient, column, and mobile phase to achieve good separation. 3. Check HPLC System: Perform regular maintenance on the HPLC system, including the detector. |
Quantitative Data on Stability Enhancement
The following tables summarize the expected improvement in stability for this compound upon chemical modification. The data is estimated based on published results for similar short peptides.
Table 1: Estimated Effect of N-Terminal Acetylation on the Half-Life of this compound in Human Plasma at 37°C
| Peptide | Estimated Half-Life (minutes) | Fold Increase in Stability |
| This compound | ~15 - 30 | - |
| Ac-Ala-Gly-Ala | ~60 - 120 | ~2 - 8 |
Note: These are estimated values. Actual stability will depend on the specific experimental conditions.
Table 2: Estimated Effect of C-Terminal Amidation on the Half-Life of this compound in Human Plasma at 37°C
| Peptide | Estimated Half-Life (minutes) | Fold Increase in Stability |
| This compound | ~15 - 30 | - |
| This compound-NH₂ | ~45 - 90 | ~2 - 6 |
Note: The stability of amidated peptides can be sequence-dependent. These are estimated values.[3]
Table 3: Comparative Stability of Linear vs. Cyclic Peptides
| Peptide Form | Matrix | Linear Peptide Half-Life | Cyclic Peptide Half-Life | Fold Increase in Stability |
| RGD Analogues | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x[1] |
| HAV4 vs. cHAVc3 | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x[1] |
Note: This table provides examples from the literature to illustrate the significant increase in stability that can be achieved through cyclization.[1]
Experimental Protocols
Protocol 1: N-Terminal Acetylation of this compound
Objective: To acetylate the N-terminus of this compound to enhance its stability.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound in DMF to a concentration of 10 mg/mL.
-
Add 3 equivalents of DIPEA to the solution and mix gently.
-
Add 1.5 equivalents of acetic anhydride dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2 hours, monitoring the progress by HPLC.
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Purify the acetylated peptide (Ac-Ala-Gly-Ala) using reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry (expecting a mass increase of 42 Da).
-
Lyophilize the purified peptide for storage.
Protocol 2: C-Terminal Amidation of this compound
Objective: To amidate the C-terminus of this compound to improve its stability.
Materials:
-
Fmoc-Ala-OH, Fmoc-Gly-OH
-
Rink Amide resin
-
Solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, DIPEA, piperidine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Perform solid-phase peptide synthesis of this compound on Rink Amide resin using standard Fmoc chemistry.
-
After the final Fmoc deprotection, cleave the peptide from the resin using a TFA cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Wash the peptide pellet with cold ether and then dissolve it in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Purify the amidated peptide (this compound-NH₂) using reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry (expecting a mass decrease of 1 Da compared to the free acid).
-
Lyophilize the purified peptide for storage.
Protocol 3: Stability Assessment of this compound by HPLC
Objective: To determine the degradation rate of this compound under specific conditions.
Materials:
-
This compound stock solution
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Incubator or water bath
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for mobile phases
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any degradation by adding an equal volume of 0.1% TFA in acetonitrile or by freezing at -80°C.
-
Analyze the samples by reverse-phase HPLC. A typical gradient could be 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes.
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Calculate the degradation rate and half-life by plotting the natural logarithm of the remaining peptide concentration versus time.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidated and non-amidated glucagon-like peptide-1 (GLP-1): non-pancreatic effects (cephalic phase acid secretion) and stability in plasma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Ala-Gly-Ala
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the tripeptide Ala-Gly-Ala. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound powder?
For optimal stability, lyophilized this compound should be stored in a tightly sealed container in a desiccator to prevent moisture absorption. Recommended storage temperatures and durations are summarized below.
| Storage Temperature | Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
| 4°C | Short-term (days to weeks) |
| Room Temperature | Short-term (days) |
Q2: What is the recommended procedure for reconstituting this compound?
To reconstitute this compound, it is crucial to select an appropriate solvent. The solubility of peptides can be challenging to predict, so it is advisable to test the solubility with a small amount of the peptide first.
Recommended Solvents:
-
Sterile, deionized water or buffers (e.g., PBS, Tris, pH 5-7): this compound is a relatively hydrophilic peptide and should be soluble in aqueous solutions.
-
DMSO: For higher concentrations, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). One supplier suggests a solubility of 4.72 mg/mL (21.73 mM) in DMSO, which may require ultrasonication and pH adjustment to 3 with 1 M HCl.[1]
Reconstitution Protocol:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Add the desired volume of sterile solvent to the vial.
-
Gently vortex or sonicate the vial to aid dissolution. Brief sonication (3 x 10 seconds with cooling on ice in between) can help break up aggregates.
-
If the peptide does not fully dissolve, gentle warming (up to 40°C) can be attempted, but be cautious as excessive heat can cause degradation.
Q3: How should I store this compound solutions?
Peptide solutions are significantly less stable than the lyophilized powder. For best results, prepare solutions fresh for each experiment. If storage is necessary, follow these guidelines:
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Up to 1 week | Use sterile buffer at pH 5-6 for better stability. |
Q4: What factors can affect the stability of this compound in solution?
Several factors can lead to the degradation of this compound in solution:
-
pH: Peptides are generally most stable at a pH of 5-6. Alkaline conditions (pH > 8) should be avoided as they can accelerate degradation.
-
Temperature: Higher temperatures increase the rate of chemical degradation.
-
Oxidation: While this compound does not contain highly susceptible residues like Cysteine or Methionine, prolonged exposure to atmospheric oxygen should be minimized.
-
Enzymatic Degradation: If working with cell lysates or other biological samples, proteases can degrade the peptide. The use of protease inhibitors may be necessary.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the peptide. It is highly recommended to store peptide solutions in single-use aliquots.
Troubleshooting Guide
Problem 1: My this compound is not dissolving in aqueous buffer.
-
Possible Cause: The concentration may be too high, or the peptide may have formed aggregates.
-
Solution:
-
Try Sonication: Briefly sonicate the solution to help break up any aggregates.
-
Adjust pH: The solubility of peptides is often lowest at their isoelectric point. Adjusting the pH of the buffer away from the pI can increase solubility. For this compound, which is a neutral peptide, slight acidification or basification might help.
-
Use an Organic Solvent: Dissolve the peptide in a minimal amount of DMSO first, and then slowly add the aqueous buffer while vortexing. Be aware that high concentrations of organic solvents may interfere with biological assays.
-
Gentle Warming: Warm the solution gently (up to 40°C) to aid dissolution.
-
Problem 2: I am seeing inconsistent results in my experiments.
-
Possible Cause: The this compound solution may have degraded over time or due to improper storage.
-
Solution:
-
Prepare Fresh Solutions: Always aim to use freshly prepared peptide solutions for your experiments.
-
Check Storage Conditions: Ensure that your stock solutions are stored at the recommended temperature and are not subjected to multiple freeze-thaw cycles.
-
Verify Peptide Integrity: If you suspect degradation, you can analyze the peptide solution by HPLC to check for purity and the presence of degradation products.
-
Problem 3: The peptide solution appears cloudy or contains precipitates.
-
Possible Cause: This is a clear indication of aggregation or low solubility.
-
Solution:
-
Review Dissolution Protocol: Re-evaluate your reconstitution method. You may need to use a different solvent or adjust the pH.
-
Filter the Solution: If small particulates are present, you can filter the solution through a 0.22 µm filter to remove them. However, this may reduce the effective concentration of the peptide if a significant amount has aggregated.
-
Incorporate Chaotropic Agents: In some cases, adding a low concentration of a chaotropic agent like guanidine (B92328) hydrochloride or urea (B33335) to your buffer can help prevent aggregation, but this is highly dependent on the experimental context and may not be suitable for all assays.
-
Experimental Protocols
This compound is often used as a model peptide in various biochemical and biophysical assays. Below are detailed methodologies for two key experimental applications.
Experiment 1: Inhibition of Bacterial Transpeptidase Activity
This compound can act as a simple substrate analog to study the inhibition of bacterial transpeptidases, which are key enzymes in peptidoglycan synthesis and the targets of β-lactam antibiotics.
Objective: To determine the inhibitory potential of this compound on a purified bacterial transpeptidase.
Materials:
-
Purified bacterial transpeptidase (e.g., from E. coli or S. aureus)
-
This compound
-
Donor substrate (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala)
-
Acceptor substrate (e.g., Glycine)
-
Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, pH 7.5)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system for product analysis
Protocol:
-
Prepare Reagents:
-
Dissolve the transpeptidase in the reaction buffer to a final concentration of 1-5 µM.
-
Prepare a stock solution of the donor substrate in the reaction buffer (e.g., 10 mM).
-
Prepare a stock solution of the acceptor substrate in the reaction buffer (e.g., 100 mM).
-
Prepare a series of this compound solutions in the reaction buffer at different concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the transpeptidase, acceptor substrate, and a specific concentration of this compound.
-
Include a control reaction with no this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add the donor substrate to each tube to start the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching solution.
-
-
Analyze the Products:
-
Analyze the reaction mixtures by reverse-phase HPLC to quantify the formation of the cross-linked product and the unreacted donor substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Workflow for Transpeptidase Inhibition Assay
Caption: Workflow for a transpeptidase inhibition assay using this compound.
Experiment 2: Characterizing Peptide-Protein Interactions using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to study the thermodynamics of binding interactions. This compound can be used as a model peptide to characterize its binding to a target protein.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and a target protein.
Materials:
-
Purified target protein
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dialyze the target protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and peptide solutions immediately before the ITC run to prevent air bubbles.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
-
ITC Experiment Setup:
-
Load the target protein into the sample cell of the ITC instrument (e.g., at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (e.g., at a concentration 10-20 times that of the protein).
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
-
Data Acquisition:
-
Perform a series of injections of the this compound solution into the protein solution.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Logical Workflow for ITC Experiment
Caption: Logical workflow for a typical ITC experiment studying peptide-protein interactions.
References
Difficulties in the synthesis of hydrophobic peptides like Ala-Gly
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of hydrophobic peptides, such as those containing Ala-Gly sequences.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of hydrophobic peptides like those containing Ala-Gly sequences so challenging?
A1: The synthesis of hydrophobic peptides is primarily challenging due to their high potential for aggregation and low solubility in both aqueous and organic solvents.[1][2] Peptides with a high content of non-polar amino acids (e.g., Ala, Val, Ile, Leu, Phe) tend to form strong inter- or intramolecular, non-covalent interactions, leading to the formation of secondary structures like β-sheets or α-helices while still attached to the solid support.[2][3] This on-resin aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which results in low yields and difficult purification.[2][4] Glycine, in combination with hydrophobic residues, is known to promote β-sheet formation, further exacerbating these issues.[2]
Q2: What are the main problems I can expect to encounter during hydrophobic peptide synthesis?
A2: You can anticipate several key issues:
-
Peptide Aggregation: This is the most significant challenge, leading to incomplete reactions and low yields.[3] Aggregation can cause the resin to shrink and may render coupling tests like the Kaiser test unreliable.[5]
-
Low Crude Purity and Yield: Incomplete reactions due to aggregation result in a mixture of deletion sequences and other impurities, making the desired peptide difficult to isolate.[3][6]
-
Poor Solubility: The final, cleaved peptide is often difficult to dissolve, which complicates purification by standard methods like reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.[1][7] The peptide may even irreversibly adsorb to the HPLC column.[1]
-
Difficult Purification and Analysis: Poor solubility affects the accuracy of analytical techniques like HPLC and mass spectrometry.[1] It can be challenging to find a suitable solvent system for purification that doesn't also compromise the separation efficiency.[7]
Q3: At what point during synthesis is aggregation most likely to occur?
A3: On-resin aggregation is not typically observed before the fifth or sixth residue is added and becomes less likely after the twenty-first residue.[4] It is most prominent in sequences containing stretches of hydrophobic amino acids.[5]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and/or Incomplete Deprotection
This is often indicated by a failed or weak Kaiser test (which may be unreliable in cases of severe aggregation) and the presence of deletion sequences in the final mass spectrum analysis.[5]
Root Cause: On-resin peptide aggregation, leading to poor solvation and steric hindrance.[2]
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Solvent Modification | Switch from standard DMF to N-methyl-2-pyrrolidone (NMP) or use solvent mixtures like "Magic Mixture" (DCM:DMF:NMP 1:1:1) or add chaotropic agents (e.g., LiCl, KSCN).[2][4][8] | Simple to implement; can significantly improve solvation of the growing peptide chain.[9] | May not be sufficient for extremely difficult sequences. |
| Microwave-Assisted Synthesis | Use microwave heating to provide energy that disrupts intermolecular hydrogen bonds causing aggregation and to accelerate coupling reactions.[3][6] | Speeds up synthesis; can dramatically improve yields for "difficult" sequences.[6] | Can increase racemization of sensitive amino acids like Cys and His if not carefully controlled.[6] |
| Incorporate "Structure-Breaking" Residues | Introduce pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(ψPro)-OH) or use backbone protection with 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on specific amino acid nitrogens (e.g., Fmoc-Ala-(Dmb)Gly-OH).[4][5] | Highly effective at disrupting secondary structure formation and preventing aggregation.[4] Can also improve the solubility of the final peptide.[4] | Requires special, more expensive amino acid derivatives. Hmb/Dmb groups require an additional coupling step that can be sterically hindered. |
| Specialized Resins | Use a low-substitution resin or a more hydrophilic resin like PEG-based resins (e.g., TentaGel) to increase the distance between peptide chains and reduce aggregation.[4][10] | Can be very effective for long or hydrophobic peptides.[10] | May have lower loading capacity. |
| Elevated Temperature | Perform coupling reactions at a higher temperature (e.g., 50-75°C) using conventional heating.[6] | Disrupts hydrogen bonds and accelerates reaction rates.[6] | Similar to microwave heating, it can increase the risk of racemization.[6] |
Issue 2: Poor Solubility of the Cleaved Peptide for Purification
The lyophilized crude peptide does not dissolve in standard HPLC solvents (e.g., water/acetonitrile mixtures with TFA).
Root Cause: The inherent hydrophobicity of the peptide sequence leads to strong intermolecular interactions and aggregation in solution.[11]
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Use of Organic Co-solvents | Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or trifluoroethanol (TFE) before diluting with the desired aqueous buffer.[12][13][14] | Often effective in solubilizing highly hydrophobic peptides.[13] | High concentrations of these solvents can interfere with RP-HPLC, causing the peptide to elute in the void volume.[12] |
| Addition of Hydrophilic Tags | Synthesize the peptide with a temporary, cleavable hydrophilic tag (e.g., a poly-arginine tail) at the C- or N-terminus.[1] | Significantly improves solubility for purification. The tag is removed after purification.[1] | Requires additional synthesis and cleavage steps, adding complexity to the overall process.[1] |
| pH Adjustment | Adjust the pH of the solvent to move away from the peptide's isoelectric point (pI), which can increase the net charge and improve solubility.[11] | Can be a simple and effective method if the peptide has ionizable groups. | May not be effective for peptides with no net charge. Extreme pH can cause peptide degradation. |
| Alternative Purification Strategy | For extremely difficult cases, avoid HPLC altogether. Use precipitation with water followed by washing with a solvent like diethyl ether to remove scavengers.[7] | Can substantially increase yield for peptides that are intractable by HPLC.[7] | Purity may not be as high as that achieved with HPLC. |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Coupling for a Difficult Sequence
This protocol is intended for use with an automated microwave peptide synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF.
-
Perform the reaction under microwave irradiation at 75°C for 3 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Fmoc-amino acid (5 eq), HBTU (5 eq), and DIPEA (10 eq) in DMF.
-
Add the coupling solution to the resin.
-
Perform the coupling reaction under microwave irradiation at 75°C for 5 minutes. (Note: For sensitive residues like His, reduce the temperature to 50°C to minimize racemization[9]).
-
Wash the resin with DMF.
-
-
Repeat: Continue the deprotection and coupling cycles for the entire sequence.
-
Final Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
Protocol 2: Using a Dmb-Dipeptide to Overcome Aggregation
This protocol outlines the manual incorporation of Fmoc-Ala-(Dmb)Gly-OH to disrupt an Ala-Gly aggregation-prone site.
-
Synthesis up to the Insertion Point: Synthesize the peptide sequence up to the residue preceding the Ala-Gly site using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin.
-
Dmb-Dipeptide Coupling:
-
Dissolve Fmoc-Ala-(Dmb)Gly-OH (2 eq) and a coupling reagent like HATU (1.95 eq) in DMF.
-
Add DIPEA (4 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test on a small sample of resin beads.
-
Wash the resin thoroughly with DMF, DCM, and repeat.
-
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard protocols. The Dmb group will be removed during the final TFA cleavage.[5]
Visualizations
Troubleshooting Workflow for Low-Yield Hydrophobic Peptide Synthesis
Caption: Troubleshooting workflow for low-yield synthesis.
Decision Logic for Solubilizing a Purified Hydrophobic Peptide
Caption: Decision logic for peptide solubilization.
References
- 1. genscript.com [genscript.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
Validation & Comparative
Conformational Landscapes of Ala-Gly-Ala and Gly-Ala-Gly: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The subtle shift in the position of a single methyl group between the tripeptides Alanine-Glycine-Alanine (Ala-Gly-Ala) and Glycine-Alanine-Glycine (Gly-Ala-Gly) gives rise to distinct conformational preferences. These differences, driven by the steric constraints of alanine (B10760859) versus the flexibility of glycine (B1666218), have significant implications for peptide structure, protein folding, and drug design. This guide provides an objective comparison of the conformational landscapes of these two tripeptides, supported by experimental and computational data.
Core Conformational Differences: Flexibility vs. Constraint
The primary distinction between this compound and Gly-Ala-Gly lies in the conformational freedom of their constituent amino acids. Glycine, lacking a side chain, exhibits a much broader range of allowed backbone dihedral angles (phi, ψ) compared to alanine, which is constrained by its methyl group. This fundamental difference dictates the overall conformational preferences of the tripeptides.
-
This compound (AGA): The central glycine residue, flanked by two sterically more demanding alanines, retains significant flexibility. This allows the peptide backbone to sample a wide range of conformations. However, the terminal alanines will favor more restricted regions of the Ramachandran plot, typically the alpha-helical and beta-sheet regions.
-
Gly-Ala-Gly (GAG): The central alanine residue is sterically constrained and shows a strong preference for defined secondary structures, particularly the polyproline II (pPII) and β-strand conformations in solution. The terminal glycine residues provide flexibility at the ends of the peptide chain.
Experimental Data: A Gas-Phase Perspective
A systematic study of protonated, cryogenically cooled tripeptides in the gas phase using infrared predissociation (IRPD) spectroscopy has provided quantitative insights into the conformational populations of this compound and Gly-Ala-Gly. The observed structures were categorized into three families based on the site of protonation and the extent of internal hydrogen bonding.
| Structural Family | Description | This compound (AGA) Population | Gly-Ala-Gly (GAG) Population |
| Family 1 | N-terminal amine protonation with two intramolecular H-bonds | Dominant | Major |
| Family 2 | Backbone carbonyl oxygen protonation with one intramolecular H-bond | Minor | Significant |
| Family 3 | C-terminal carbonyl oxygen protonation with one intramolecular H-bond | Minor | Minor |
Table 1: Comparison of the relative populations of different structural families for protonated this compound and Gly-Ala-Gly in the gas phase, as determined by IRPD spectroscopy.
These findings highlight that the position of the alanine residue significantly influences the preferred site of protonation and the resulting hydrogen-bonding network, leading to distinct conformational preferences even in the absence of solvent.
Computational Analysis: Insights into Solution-Phase Behavior
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscapes of peptides in solution. Studies on Gly-Ala-Gly (GAG) have revealed the conformational preferences of the central alanine residue.
The Ramachandran plot for the central alanine in GAG demonstrates a high propensity for the polyproline II (pPII) region, which is a left-handed helical conformation, and the β-strand region of the conformational space. This is consistent with the known tendency of alanine to favor these extended conformations in unfolded or flexible peptides. While a direct comparative MD study with this compound is not available in the literature, the inherent flexibility of the central glycine in AGA would be expected to result in a much broader distribution of (φ, ψ) angles for that residue, covering areas of the Ramachachandran plot that are sterically forbidden for alanine.
The Underlying Principles: Steric Hindrance and Conformational Entropy
The observed conformational differences can be explained by two key principles:
-
Steric Hindrance: The methyl group of alanine restricts the accessible (φ, ψ) angles, favoring conformations that avoid steric clashes. Glycine, with only a hydrogen atom as its side chain, can adopt a much wider range of conformations, including those with positive φ angles that are generally unfavorable for L-amino acids.
-
Conformational Entropy: Glycine's flexibility gives it a higher conformational entropy in the unfolded or flexible state compared to alanine. This entropic advantage means that restricting glycine to a single conformation is energetically more costly than restricting alanine.
The interplay of these factors is visually represented in the logical diagram below.
Figure 1. Logical diagram illustrating how the position of glycine and alanine dictates the conformational preferences of the tripeptides.
Experimental Protocols
Infrared Predissociation (IRPD) Spectroscopy in the Gas Phase
This method provides information about the vibrational frequencies of gas-phase peptide ions, which are sensitive to their three-dimensional structure.
-
Ion Generation and Trapping: The tripeptides are electrosprayed to generate protonated ions, which are then guided into a cryogenic ion trap held at low temperatures (e.g., 20 K).
-
IR Irradiation: The trapped ions are irradiated with a tunable infrared laser.
-
Predissociation: If the laser frequency matches a vibrational mode of the ion, the ion absorbs a photon and its internal energy increases. If the ion is complexed with a weakly bound "messenger" tag (e.g., N₂), this excess energy can cause the tag to dissociate.
-
Mass Analysis: The ions are ejected from the trap into a time-of-flight mass spectrometer. The depletion of the messenger-tagged ion signal as a function of the IR laser frequency generates the IRPD spectrum.
-
Structural Assignment: The experimental spectrum is compared to theoretical spectra calculated for different low-energy conformations (obtained from computational chemistry methods like DFT) to determine the conformational populations.
Molecular Dynamics (MD) Simulations in Explicit Solvent
MD simulations are used to model the dynamic behavior of peptides in a solvated environment.
-
System Setup: The tripeptide is placed in a simulation box filled with a chosen water model (e.g., TIP3P). The system is neutralized with counter-ions if necessary.
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.
-
Energy Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a period of equilibration, typically involving heating the system to the desired temperature and allowing the pressure to stabilize.
-
Production Simulation: The simulation is run for a significant length of time (nanoseconds to microseconds) to sample the conformational space of the peptide. Trajectories (snapshots of atomic positions over time) are saved at regular intervals.
-
Analysis: The trajectories are analyzed to extract conformational data, such as the distribution of backbone dihedral angles (Ramachandran plots), secondary structure populations, and hydrogen bonding patterns.
Conclusion
The conformational landscapes of this compound and Gly-Ala-Gly are fundamentally different, governed by the positioning of the flexible glycine and the sterically constrained alanine. Gas-phase experimental data reveals distinct preferences in hydrogen bonding and overall structure. Computational studies in solution highlight the propensity of the central alanine in GAG to adopt defined secondary structures, while the central glycine in AGA is expected to confer much greater flexibility. These differences are critical considerations in the fields of peptide and protein design, where the precise control of conformation is paramount for function. Researchers and drug developers can leverage this understanding to fine-tune the structural properties of peptides for therapeutic and biotechnological applications.
A Comparative Analysis of the Potential Biological Activities of Ala-Gly-Ala and Ala-Ala-Gly
For Researchers, Scientists, and Drug Development Professionals
The primary distinction between Ala-Gly-Ala and Ala-Ala-Gly lies in the position of the glycine (B1666218) residue. In this compound, the achiral and flexible glycine is located centrally, flanked by two alanine (B10760859) residues. In contrast, Ala-Ala-Gly features glycine at the C-terminus. This seemingly subtle difference in amino acid sequence can have significant implications for the peptide's physicochemical properties, susceptibility to enzymatic degradation, interaction with cellular transport mechanisms, and ultimately, its biological activity.
Theoretical Comparison of Physicochemical and Biological Properties
The differing placement of the glycine and alanine residues is likely to influence several key characteristics of these tripeptides. The following table summarizes these potential differences, providing a basis for targeted experimental investigation.
| Property | This compound | Ala-Ala-Gly | Rationale for Potential Difference |
| Susceptibility to Aminopeptidases | Potentially lower | Potentially higher | Aminopeptidases cleave peptides at the N-terminus. The nature of the N-terminal amino acid can influence enzyme recognition and cleavage efficiency. While both have an N-terminal Alanine, the subsequent residue differs, which may affect enzyme kinetics. |
| Susceptibility to Carboxypeptidases | Potentially higher | Potentially lower | Carboxypeptidases cleave peptides at the C-terminus. The C-terminal amino acid is a primary determinant of substrate specificity for these enzymes. The presence of Alanine versus Glycine at the C-terminus could lead to differential rates of degradation. |
| Interaction with Peptide Transporters | May differ | May differ | Peptide transporters, such as PepT1, are responsible for the uptake of di- and tripeptides. The binding affinity and transport efficiency can be influenced by the overall structure and the identity of the N- and C-terminal residues. |
| Receptor Binding Affinity | Unknown | Unknown | For hypothetical receptors that recognize these tripeptides, the sequence of amino acids would be critical for determining the binding affinity and specificity. The different spatial arrangement of the side chains could lead to distinct binding modes. |
| Conformational Flexibility | Higher | Lower | The central glycine in this compound may impart greater conformational flexibility to the peptide backbone compared to Ala-Ala-Gly, where the more constrained alanine residues are adjacent. This could impact receptor binding and enzymatic interactions. |
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between this compound and Ala-Ala-Gly, a series of in vitro assays can be performed. The following are detailed protocols for key experiments.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This assay can determine if either peptide inhibits the activity of DPP-IV, a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of peptides.[1][2][3]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound and Ala-Ala-Gly peptide stock solutions
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Ala-Ala-Gly in assay buffer.
-
In a 96-well plate, add 25 µL of the peptide dilutions to the sample wells.
-
Add 25 µL of assay buffer to the enzyme control wells and 25 µL of the positive control inhibitor to its respective wells.
-
Add 50 µL of DPP-IV enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-IV substrate solution to all wells.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction and determine the percent inhibition for each peptide concentration.
-
Plot the percent inhibition against the peptide concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of the peptides on cell proliferation and cytotoxicity.[4][5][6][7][8]
Materials:
-
Human cell line (e.g., Caco-2 for intestinal absorption studies)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Ala-Ala-Gly peptide stock solutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or Ala-Ala-Gly. Include untreated control wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Competitive Receptor Binding Assay
This assay can be used to determine if the peptides bind to a specific receptor and to quantify their binding affinity. This protocol assumes a known radiolabeled ligand for the receptor of interest.[9][10][11][12]
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand specific for the receptor
-
This compound and Ala-Ala-Gly peptide stock solutions
-
Binding buffer
-
Wash buffer
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, add the receptor preparation.
-
Add a constant concentration of the radiolabeled ligand to all wells.
-
Add serial dilutions of the unlabeled peptides (this compound or Ala-Ala-Gly) to the competition wells. Include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for a time sufficient to reach binding equilibrium.
-
Wash the wells with ice-cold wash buffer and aspirate the liquid through the filter mat using a vacuum manifold.
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and plot the percent inhibition of radiolabeled ligand binding versus the concentration of the competitor peptides to determine the Ki (inhibitory constant).
Visualizing Potential Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate hypothetical workflows and signaling pathways that could be influenced by these tripeptides.
Caption: Experimental workflow for comparing the biological activities of this compound and Ala-Ala-Gly.
Caption: Hypothetical signaling pathway initiated by tripeptide binding to a G-protein coupled receptor.
Conclusion
The structural isomerism of this compound and Ala-Ala-Gly provides a strong rationale for anticipating differences in their biological activities. The position of the flexible glycine residue can influence enzymatic susceptibility, transport, and receptor interactions. The provided experimental protocols offer a comprehensive toolkit for researchers to systematically investigate and quantify these potential differences. Such studies would not only elucidate the specific functions of these tripeptides but also contribute to a broader understanding of structure-activity relationships in short peptides, which is crucial for the design of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. 2.3. Cell Viability Assay [bio-protocol.org]
- 7. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. m.youtube.com [m.youtube.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ligand binding assay - Wikipedia [en.wikipedia.org]
Validating the Structure of Ala-Gly-Ala: A Comparative Guide to 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a peptide's primary structure is a critical step in drug discovery and development. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful, non-destructive method to unambiguously elucidate the amino acid sequence and confirm the covalent structure of peptides like Ala-Gly-Ala in solution. This guide provides a comparative overview of key 2D NMR techniques, supported by experimental data from closely related peptides, to validate the structure of the tripeptide L-alanyl-glycyl-L-alanine.
Introduction to 2D NMR for Peptide Analysis
While one-dimensional (1D) ¹H NMR provides a preliminary overview of a peptide's proton environment, significant signal overlap often complicates direct interpretation, especially for larger molecules. 2D NMR resolves this by correlating nuclear spins through chemical bonds or through space, spreading the signals across a second frequency dimension. This allows for the identification of individual amino acid spin systems and their sequential connectivity.
The primary 2D NMR experiments for validating the this compound structure are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through two or three bonds (e.g., Hα and Hβ within the same residue).
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single amino acid's spin system, even if they are not directly coupled. This is crucial for identifying amino acid types.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing a map of C-H bonds.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is key for identifying the peptide bonds linking the amino acid residues.[3]
Data Presentation: Comparative Analysis of NMR Data
Table 1: Experimental ¹H and ¹³C Chemical Shifts for L-Alanyl-L-alanine (in D₂O, pH 7.4) [4]
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ala-1 (N-term) | Hα | 4.135 | 51.827 |
| Hβ | 1.519 | 19.456 | |
| Cα | - | 51.827 | |
| Cβ | - | 19.456 | |
| C' | - | 173.399 | |
| Ala-2 (C-term) | Hα | 4.006 | 53.957 |
| Hβ | 1.348 | 19.792 | |
| Cα | - | 53.957 | |
| Cβ | - | 19.792 | |
| C' | - | 182.567 |
Note: Amide (NH) protons are not observed due to exchange with the D₂O solvent.
Table 2: Expected Key 2D NMR Correlations for this compound Structure Validation
| Experiment | Expected Correlation (Residue 1: Ala) | Expected Correlation (Residue 2: Gly) | Expected Correlation (Residue 3: Ala) | Purpose |
| COSY | Hα ↔ Hβ | Hα1 ↔ Hα2 (if non-equivalent) | Hα ↔ Hβ | Confirms intra-residue proton couplings. |
| TOCSY | NH ↔ Hα ↔ Hβ | NH ↔ Hα1, Hα2 | NH ↔ Hα ↔ Hβ | Identifies all protons within each amino acid spin system.[1][2] |
| HSQC | Hα ↔ Cα; Hβ ↔ Cβ | Hα ↔ Cα | Hα ↔ Cα; Hβ ↔ Cβ | Assigns directly bonded proton-carbon pairs.[3] |
| HMBC | Hα(Ala1) ↔ C'(Ala1); Hα(Gly2) ↔ C'(Ala1) | Hα(Gly2) ↔ C'(Gly2); Hα(Ala3) ↔ C'(Gly2) | Hα(Ala3) ↔ C'(Ala3) | Establishes the peptide bond sequence (connectivity between residues).[3] |
Experimental Workflow and Protocols
The structural validation of this compound using 2D NMR follows a systematic workflow.
Detailed Experimental Protocols
1. Sample Preparation:
-
Concentration: Dissolve 1-5 mg of the this compound peptide in 500 µL of solvent.
-
Solvent: For observing non-exchangeable protons (Hα, Hβ), use Deuterium Oxide (D₂O, 99.9%). To observe exchangeable amide (NH) protons, use a 90% H₂O / 10% D₂O mixture.
-
pH Adjustment: Adjust the sample pH to a value between 4 and 5 using dilute DCl or NaOD. This slows the exchange rate of amide protons with the solvent, making them observable.
2. NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature, typically 298 K (25 °C).
-
1D ¹H Spectrum:
-
Purpose: To obtain a general overview of the proton signals and optimize spectral width for 2D experiments.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
-
2D ¹H-¹H COSY:
-
Purpose: To identify scalar couplings between protons separated by 2-3 bonds, primarily for correlating Hα and Hβ protons within each alanine (B10760859) residue.
-
Key Parameters: A standard gradient-selected COSY (cosygpqf) is typically used.
-
-
2D ¹H-¹H TOCSY:
-
Purpose: To identify all protons within each amino acid's spin system. This is the primary experiment for distinguishing the alanine and glycine (B1666218) residues.
-
Key Parameters: A standard TOCSY experiment with a mixing time of ~80 ms (B15284909) is sufficient to observe correlations throughout the entire spin system of each residue.
-
-
2D ¹H-¹³C HSQC:
-
Purpose: To correlate each proton with its directly attached carbon atom. This confirms the assignment of Cα/Hα and Cβ/Hβ pairs.
-
Key Parameters: A sensitivity-enhanced, gradient-selected HSQC (e.g., hsqcetgpsi) is standard.
-
-
2D ¹H-¹³C HMBC:
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for linking the amino acid residues by observing correlations from an Hα or NH of one residue to the carbonyl carbon (C') of the preceding residue.
-
Key Parameters: A gradient-selected HMBC experiment optimized for a long-range coupling of ~8 Hz is typically used.
-
Alternative Methodologies
1. Mass Spectrometry (MS):
-
Comparison: MS provides the molecular weight of the peptide and its fragments (MS/MS), which can confirm the amino acid composition and sequence. It is often faster than NMR.
-
Limitations: MS does not provide information about the peptide's conformation or dynamic properties in solution, which NMR can. Isomeric residues like Leucine and Isoleucine can be difficult to distinguish without specific fragmentation patterns.
2. Edman Degradation:
-
Comparison: This is a classic chemical method for sequencing peptides from the N-terminus. It provides a direct determination of the amino acid sequence.
-
Limitations: It is a destructive method, requires a pure sample, and can be time-consuming for longer peptides. It provides no information on higher-order structure.
Table 3: Comparison of Structural Validation Methods
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Nuclear spin correlation | Mass-to-charge ratio | Sequential chemical cleavage |
| Information | Sequence, 3D conformation, dynamics | Sequence, modifications | Sequence |
| Sample State | Solution (native-like) | Gas phase (ionized) | Solid or liquid phase |
| Destructive? | No | Yes | Yes |
| Speed | Moderate to slow | Fast | Slow |
| Key Advantage | Rich structural and dynamic information | High sensitivity and speed | Direct N-terminal sequencing |
Conclusion
2D NMR spectroscopy provides an unparalleled level of detail for the structural validation of peptides like this compound. Through a combination of COSY, TOCSY, HSQC, and HMBC experiments, researchers can confidently identify each amino acid and confirm their sequence, providing a solid foundation for further drug development and structure-activity relationship studies. While methods like mass spectrometry and Edman degradation are valuable alternatives for sequence determination, 2D NMR remains the gold standard for comprehensive structural analysis in a solution state that mimics the biological environment.
References
Validating the Sequence of Ala-Gly-Ala: A Comparative Guide to Tandem Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the primary structure of peptides is a critical step in quality control and functional analysis. This guide provides a detailed comparison of tandem mass spectrometry (MS/MS) for the sequence validation of the tripeptide Ala-Gly-Ala against alternative methods, supported by experimental data and protocols.
Tandem mass spectrometry has become a cornerstone technique in proteomics and peptidomics for its sensitivity, speed, and ability to elucidate structural information.[1] This guide will delve into the application of collision-induced dissociation (CID) in tandem MS for sequencing this compound, presenting the expected fragmentation patterns and data. Furthermore, it will offer a comparative analysis with two established alternative techniques: Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy.
Tandem Mass Spectrometry (MS/MS) for this compound Sequencing
Tandem MS/MS analysis involves multiple stages of mass selection and fragmentation to determine the amino acid sequence of a peptide.[1] In a typical experiment, the peptide is first ionized, and the resulting precursor ion is selected. This ion is then fragmented, and the masses of the resulting product ions are measured to reconstruct the original sequence.[1]
Experimental Protocol: Tandem MS of this compound
-
Sample Preparation: The this compound peptide is dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. This promotes protonation, making the peptide amenable to positive-ion electrospray ionization (ESI).
-
Mass Spectrometer Setup: A hybrid quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source is used. The instrument is operated in positive ion mode.
-
MS1 Scan: A full scan in the first mass analyzer (MS1) is performed to identify the mass-to-charge ratio (m/z) of the protonated precursor ion of this compound, [M+H]⁺.
-
MS/MS Scan (Product Ion Scan): The precursor ion corresponding to this compound is mass-selected in the first mass analyzer. It is then introduced into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing fragmentation. This process is known as collision-induced dissociation (CID).
-
Data Acquisition: The resulting fragment ions are then analyzed in the second mass analyzer (MS2) to generate the tandem mass spectrum.
Data Presentation: Expected Fragmentation of this compound
Upon CID, the this compound peptide primarily fragments at the peptide bonds, generating a series of b- and y-ions. B-ions contain the N-terminus of the peptide, while y-ions contain the C-terminus. The theoretical monoisotopic m/z values for the singly charged precursor and primary fragment ions of this compound (C8H15N3O4, Molecular Weight: 217.22 g/mol ) are presented below.[2]
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor | This compound | 218.11 |
| b₁ | Ala | 72.04 |
| b₂ | Ala-Gly | 129.07 |
| y₁ | Ala | 90.05 |
| y₂ | Gly-Ala | 147.08 |
Below is a DOT script to visualize the experimental workflow of tandem mass spectrometry for this compound sequencing.
The following DOT script illustrates the fragmentation pattern of the this compound peptide, indicating the cleavage sites that produce the primary b- and y-ions.
Comparison with Alternative Sequencing Methods
While tandem MS is a powerful tool, other techniques can also be employed for peptide sequence validation, each with its own set of advantages and limitations.
Edman Degradation
Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[3] It involves a stepwise removal and identification of the N-terminal amino acid.[3]
-
Experimental Protocol:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to label the N-terminal amino acid.[3]
-
Cleavage: The labeled amino acid is selectively cleaved from the peptide using a strong acid, such as trifluoroacetic acid.[4]
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).
-
Cycle Repetition: The process is repeated on the shortened peptide to determine the sequence one residue at a time.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about peptides in solution, including sequence and conformation. For short peptides, 2D NMR techniques are particularly useful.
-
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (often containing D₂O) at a relatively high concentration (typically >0.5 mM).[5]
-
Data Acquisition: A series of 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed to identify the spin systems of the individual amino acids.
-
Sequential Assignment: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is used to identify through-space proximities between protons on adjacent amino acid residues, allowing for the determination of the sequence.
-
Data Analysis: The collected spectra are analyzed to assign resonances and establish sequential connectivities.
-
Performance Comparison
The following table summarizes the key performance characteristics of tandem mass spectrometry, Edman degradation, and NMR spectroscopy for the sequence validation of a tripeptide like this compound.
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation | NMR Spectroscopy |
| Principle | Gas-phase fragmentation of ions and mass analysis of fragments. | Stepwise chemical cleavage of N-terminal amino acids.[3] | Nuclear spin resonance in a magnetic field to determine chemical structure. |
| Sample Amount | Picomole to femtomole range. | Picomole to nanomole range.[3] | Nanomole to micromole range.[6] |
| Speed | High-throughput; analysis takes minutes per sample. | Low-throughput; each cycle can take 30-60 minutes. | Low-throughput; data acquisition and analysis can take hours to days. |
| Information Provided | Amino acid sequence and potential post-translational modifications. | N-terminal amino acid sequence.[7] | Amino acid sequence, 3D conformation, and dynamics in solution.[8] |
| Limitations | Can be challenging for isomeric/isobaric residues (e.g., Leu/Ile) without high-resolution instruments. | Ineffective if the N-terminus is blocked; sequence length is practically limited to ~30-50 residues.[3] | Requires larger sample amounts and is time-consuming; spectral overlap can be an issue for larger peptides. |
| Cost | High initial instrument cost, moderate running costs. | Moderate instrument cost. | Very high initial instrument cost and high maintenance costs. |
Conclusion
For the routine sequence validation of a short, unmodified peptide like this compound, tandem mass spectrometry offers the optimal balance of speed, sensitivity, and structural information . Its high-throughput nature and minimal sample consumption make it the preferred method in most modern research and development settings.
Edman degradation , while less common now, remains a valuable orthogonal technique, particularly for unambiguous N-terminal sequencing when the N-terminus is known to be free.[7] NMR spectroscopy , although providing the most comprehensive structural information, is generally overkill for simple sequence validation of a tripeptide due to its lower throughput and higher sample and cost requirements. However, it becomes indispensable when detailed conformational analysis in solution is required. The choice of technique ultimately depends on the specific experimental goals, sample availability, and the level of structural detail required.
References
- 1. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H15N3O4 | CID 7019039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 7. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Tripeptide Self-Assembly
The self-assembly of peptides into ordered aggregates is a phenomenon of significant interest in fields ranging from materials science to biomedicine. The aggregation of short peptides, such as tripeptides, is the fundamental building block for larger, more complex structures, including amyloid fibrils implicated in neurodegenerative diseases. Understanding the principles that govern the aggregation of these simple peptides is therefore crucial for the development of novel biomaterials and therapeutic interventions. This guide provides a comparative study of the aggregation of the model tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) and its related analogs, integrating computational predictions with experimental methodologies.
Quantitative Comparison of Tripeptide Aggregation Propensity
The propensity of a peptide to aggregate is intrinsically linked to its amino acid sequence. Hydrophobicity, charge, and the potential for hydrogen bonding all play critical roles in driving the self-assembly process. A large-scale computational screening of all 8,000 possible tripeptides using coarse-grained molecular dynamics simulations has provided a quantitative measure of their aggregation propensity (AP). The table below presents a selection of these computationally derived AP scores, comparing this compound to tripeptides where the alanine (B10760859) residues are substituted with other amino acids of varying hydrophobicity. A higher AP score indicates a greater tendency to aggregate.
| Tripeptide Sequence | Amino Acid Substitutions | Aggregation Propensity (AP) Score (Arbitrary Units) | Key Physicochemical Property of Substituted Residue(s) |
| This compound | Reference Peptide | 1.5 | Moderately Hydrophobic |
| Val-Gly-Val | Alanine -> Valine | 2.1 | More Hydrophobic |
| Leu-Gly-Leu | Alanine -> Leucine | 2.3 | Highly Hydrophobic |
| Ile-Gly-Ile | Alanine -> Isoleucine | 2.4 | Highly Hydrophobic |
| Phe-Gly-Phe | Alanine -> Phenylalanine | 2.8 | Aromatic and Hydrophobic |
| Ser-Gly-Ser | Alanine -> Serine | 1.2 | Polar, Hydrophilic |
| Asp-Gly-Asp | Alanine -> Aspartic Acid | 0.9 | Charged (Acidic), Hydrophilic |
| Lys-Gly-Lys | Alanine -> Lysine | 1.1 | Charged (Basic), Hydrophilic |
Note: The Aggregation Propensity (AP) scores are based on the computational model developed by Frederix et al. and are intended for comparative purposes.
The Role of Sequence in Driving Aggregation
The data clearly illustrates that the hydrophobicity of the amino acid residues flanking the central glycine (B1666218) is a major determinant of aggregation propensity. Replacing alanine with more hydrophobic residues like valine, leucine, and isoleucine progressively increases the AP score. The introduction of aromatic residues, such as phenylalanine, results in a significant jump in aggregation propensity, likely due to favorable π-π stacking interactions between the aromatic rings, which stabilize the aggregated state.
Conversely, substituting alanine with polar or charged amino acids, such as serine, aspartic acid, or lysine, leads to a decrease in the AP score. The hydrophilic nature and electrostatic repulsion between like charges in these peptides can counteract the hydrophobic forces that drive aggregation, thus favoring a dissolved, monomeric state.
Experimental Methodologies for Studying Tripeptide Aggregation
The computational predictions of aggregation propensity can be experimentally validated and further characterized using a suite of biophysical techniques. Below are detailed protocols for the key experiments used to study peptide aggregation.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Peptide Stock Solution: Dissolve the synthesized and purified tripeptide in an appropriate solvent (e.g., sterile, deionized water or a suitable buffer like phosphate-buffered saline, PBS) to a concentration of 1-10 mM. To ensure a monomeric starting state, the solution can be filtered through a 0.22 µm syringe filter.
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in a suitable buffer (e.g., PBS, pH 7.4). Store the solution in the dark to prevent photobleaching.
-
Assay Setup: In a 96-well black, clear-bottom microplate, mix the peptide stock solution, ThT stock solution, and buffer to achieve final concentrations of 100-500 µM for the peptide and 10-20 µM for ThT. Prepare triplicate wells for each condition.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a plate reader equipped with fluorescence detection. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine key kinetic parameters such as the lag time (nucleation phase), the elongation rate (growth phase), and the final plateau fluorescence (equilibrium).
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of peptide aggregates, allowing for the characterization of their size, shape, and structure (e.g., fibrils, amorphous aggregates, nanotubes).
Protocol:
-
Sample Preparation: Incubate the tripeptide solution under conditions that promote aggregation (e.g., a specific concentration, pH, temperature, and time, as determined from ThT assays or other methods).
-
Grid Preparation: Place a 400-mesh copper grid coated with a thin film of carbon onto a droplet of the peptide aggregate solution for 1-5 minutes.
-
Negative Staining: Wick away the excess solution with filter paper and immediately place the grid onto a droplet of a negative staining solution (e.g., 2% (w/v) uranyl acetate (B1210297) or phosphotungstic acid) for 1-2 minutes.
-
Drying: Remove the excess staining solution with filter paper and allow the grid to air dry completely.
-
Imaging: Image the stained grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. It can be used to monitor the conformational changes that occur during aggregation, particularly the transition from a random coil or other structures to a β-sheet-rich conformation.
Protocol:
-
Sample Preparation: Prepare a solution of the tripeptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration typically in the range of 50-200 µM. The buffer should be free of components that have high absorbance in the far-UV region.
-
Spectra Acquisition: Record the CD spectrum of the peptide solution in the far-UV range (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Monitoring Aggregation: To monitor conformational changes over time, acquire CD spectra at different time points during the aggregation process.
-
Data Analysis: A characteristic CD spectrum for β-sheet structures shows a negative band around 218 nm and a positive band around 195 nm. The change in the CD signal at these wavelengths can be used to follow the formation of β-sheet content.
Visualizing the Workflow and Key Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for studying tripeptide aggregation and the fundamental relationship between peptide sequence and aggregation propensity.
Conclusion
The aggregation of tripeptides is a complex process governed by the subtle interplay of physicochemical forces dictated by the amino acid sequence. The model peptide this compound serves as a valuable starting point for understanding these interactions. As demonstrated by computational and experimental approaches, increasing the hydrophobicity of the flanking residues generally enhances aggregation propensity, with aromatic residues playing a particularly significant role. Conversely, the introduction of polar and charged residues can mitigate aggregation. The experimental protocols and visualizations provided in this guide offer a framework for researchers to systematically investigate the aggregation of this compound and its analogs, paving the way for the rational design of peptide-based materials and a deeper understanding of the fundamental principles of protein aggregation.
A Comparative Guide to Beta-Sheet Formation: The Ala-Gly-Ala Sequence in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein folding and peptide chemistry, the propensity of a given amino acid sequence to form specific secondary structures is of paramount importance. The β-sheet is a fundamental structural motif implicated in everything from the robust strength of silk fibroin to the pathological aggregation of amyloid peptides in neurodegenerative diseases. This guide provides an objective comparison of the β-sheet forming propensity of the tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) against other relevant peptide sequences, supported by experimental data and detailed methodologies.
Introduction to Beta-Sheet Propensity
The formation of β-sheets is dictated by a complex interplay of factors including the intrinsic conformational preferences of individual amino acids, hydrogen bonding between backbone amide and carbonyl groups, and side-chain interactions.[1] Amino acids are known to have varying propensities to form β-strands. Aromatic residues (Tyr, Trp, Phe) and β-branched aliphatic residues (Val, Ile, Thr) are considered strong β-sheet formers, while others, like proline and glycine (B1666218), are often considered "breakers" or are more commonly found in turns. Alanine (B10760859) (Ala) is considered a neutral residue, capable of adopting both α-helical and β-sheet conformations, while Glycine (Gly), with its unique flexibility, can disrupt secondary structures but is also crucial for forming the tight β-turns that link adjacent strands in an antiparallel β-sheet.
The sequence this compound serves as a fascinating model system. It places the flexible, achiral glycine residue between two neutral alanine residues, creating a sequence whose structural preference is not immediately obvious and is highly sensitive to environmental conditions.
Comparative Analysis of Beta-Sheet Formation
Direct quantitative comparisons of β-sheet content in short peptides like this compound are challenging and highly dependent on experimental conditions such as concentration, temperature, pH, and solvent. Peptides that are soluble as monomers may exist in one conformation (e.g., random coil or Polyproline II) but readily aggregate into β-sheets as concentration increases.[2]
While a single study providing a direct head-to-head percentage comparison for the peptides listed below is not available in the current literature, we can synthesize data from various sources to build a comparative picture.
| Peptide Sequence | Primary Conformation (Monomer in Water) | Observed Beta-Sheet Content (Aggregated State) | Supporting Evidence |
| Ala-Ala-Ala (Trialanine) | Mixture of Polyproline II (pPII) (~84%) and β-strand.[3][4] | Forms significant β-sheet structures upon aggregation.[5] | Infrared spectroscopy confirms β-sheet formation in aggregated trialanine.[5] CD and NMR studies on the monomer show a predominant pPII conformation in aqueous solution.[3][6] |
| This compound | Mixture of pPII and β-strand conformations with comparable probability. | Expected to form β-sheets upon aggregation, facilitated by the central glycine enabling β-turn formation. | Vibrational spectroscopy (IR, Raman, VCD) suggests the central Gly residue allows for significant conformational flexibility, populating both β-strand and pPII structures.[7] |
| Val-Ile-Val | High propensity for extended β-strand conformation. | Strong tendency to form β-sheet aggregates. | Valine and Isoleucine are consistently ranked as the strongest β-sheet forming residues based on statistical analysis of protein structures and experimental data.[1] |
Key Observations:
-
Trialanine (Ala-Ala-Ala): As a monomer in solution, trialanine predominantly adopts a Polyproline II (pPII) helical conformation, not a classic β-strand.[3][4] However, it is well-documented that trialanine readily forms intermolecular β-sheets upon aggregation.[5] This highlights the critical difference between the intrinsic propensity of a monomer and the final structure of an aggregate.
-
This compound: The presence of a central glycine residue introduces significant conformational flexibility. Studies on analogous AXA peptides show that this compound populates both pPII and β-strand structures with comparable probability.[7] The glycine can act as a hinge, potentially facilitating the formation of β-turns required for antiparallel β-sheet aggregates more readily than a sequence like trialanine.
-
Sequences with Strong Formers (e.g., Val-Ile-Val): Peptides composed of residues with high intrinsic β-sheet propensity, such as valine and isoleucine, are expected to form β-sheets more readily and result in more stable aggregates than alanine-based peptides. Their bulky, hydrophobic side chains favor an extended conformation and drive aggregation.[1]
Experimental Methodologies
Accurate assessment of β-sheet content relies on a combination of biophysical techniques. Below are detailed protocols for the key experiments used to generate the data discussed.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Ensure the peptide sample is highly pure (>95%) and free of particulates by filtration (0.2 μm filter) or centrifugation.
-
Prepare a stock solution (e.g., 1 mg/mL) and accurately determine its concentration using methods like quantitative amino acid analysis or absorbance at 280 nm if aromatic residues are present.
-
Dilute the sample to a final concentration typically between 0.1-0.2 mg/mL for measurements in a 1 mm pathlength cuvette.
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas for at least 30 minutes before use.
-
Set the acquisition parameters:
-
Wavelength Range: 190-260 nm.
-
Data Pitch: 0.5 or 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Response Time: 1-2 seconds.
-
Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Record a baseline spectrum of the buffer alone in the same cuvette and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
Analyze the resulting spectrum. A characteristic negative band around 218 nm and a positive band near 195 nm are indicative of β-sheet structure.
-
Use deconvolution algorithms (e.g., CONTIN, SELCON3) with appropriate reference datasets to estimate the percentage of β-sheet, α-helix, and random coil structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the peptide's amide bonds. The frequency of the Amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to secondary structure.
Experimental Protocol:
-
Sample Preparation:
-
For measurements of aggregates, lyophilized peptide powder can be used to prepare a KBr pellet (1-2 mg peptide per 200 mg KBr).
-
For solution studies, dissolve the peptide in D₂O instead of H₂O to avoid the strong absorbance of the H-O-H bending vibration, which overlaps with the Amide I band. The peptide concentration should be higher than for CD, typically 5-10 mg/mL.
-
For Attenuated Total Reflectance (ATR)-FTIR, a small volume (5-10 µL) of the peptide solution is dried onto the ATR crystal surface.
-
-
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).
-
Acquire spectra typically in the 1500-1800 cm⁻¹ range.
-
Set the resolution to 4 cm⁻¹ and co-add 128-256 scans to achieve a good signal-to-noise ratio.
-
Perform a background scan (e.g., pure D₂O buffer or the clean ATR crystal) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Analyze the Amide I band region (1600-1700 cm⁻¹).
-
Strong peaks between 1620-1640 cm⁻¹ are characteristic of intermolecular β-sheets. A weaker, higher frequency band around 1680-1695 cm⁻¹ is often indicative of antiparallel β-sheets.
-
Apply mathematical procedures like Fourier self-deconvolution and curve-fitting with Gaussian/Lorentzian functions to resolve overlapping component bands and quantify the area corresponding to each secondary structure.
-
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is widely used to detect and quantify the formation of amyloid-like β-sheet aggregates. The dye Thioflavin T exhibits a significant increase in fluorescence quantum yield and a red-shift in its emission spectrum upon binding to the cross-β structure of amyloid fibrils.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in distilled water. Filter through a 0.2 µm syringe filter. This should be prepared fresh.
-
Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 50 mM PBS, pH 7.4).
-
-
Aggregation Assay:
-
Incubate the peptide solutions (e.g., 10-100 µM) under conditions that promote aggregation (e.g., 37°C with constant shaking).
-
At various time points, take aliquots of the peptide solution.
-
-
Fluorescence Measurement:
-
Add the peptide aliquot to the ThT working solution in a 96-well black plate.
-
Measure the fluorescence intensity using a plate reader with excitation set to ~440-450 nm and emission to ~480-490 nm.
-
Include controls such as buffer with ThT alone (blank) and monomeric peptide with ThT (baseline).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity against time to monitor the kinetics of β-sheet fibril formation. A sigmoidal curve is typical, with a lag phase, an exponential growth phase, and a plateau.
-
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological relationships.
Caption: Workflow for analyzing peptide beta-sheet formation.
Caption: Pathway of cellular toxicity induced by peptide aggregation.
Conclusion
The this compound sequence represents a valuable model for studying the nuanced factors that govern β-sheet formation. While it may not possess the high intrinsic propensity of sequences rich in valine or isoleucine, its conformational flexibility, endowed by the central glycine residue, makes it a potent candidate for forming β-turn structures that can nucleate the assembly of antiparallel β-sheets. In contrast, trialanine, while also capable of forming robust β-sheet aggregates, exists primarily in a pPII conformation as a monomer.
This comparison underscores a critical principle for researchers and drug developers: the context of the entire sequence and the experimental conditions (especially concentration) are as important as the individual amino acid propensities. Understanding these dynamics is crucial for designing peptides with specific structural properties and for developing therapeutic strategies that target the pathological aggregation processes driven by β-sheet formation.
References
- 1. Dependence of α-helical and β-sheet amino acid propensities on the overall protein fold type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pH-Independence of Trialanine and the Effects of Termini Blocking in Short Peptides: A Combined Vibrational, NMR, UVCD, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of β-sheets in glutamine and alanine tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism eigenspectra of polyproline II and β-strand conformers of trialanine in water: Singular value decomposition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTIR Studies of Collagen Model Peptides: Complementary Experimental and Simulation Approaches to Conformation and Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ala-Gly-Ala Synthesis: Benchmarking Traditional and Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of biochemical research and drug development. The tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala), a simple yet significant model, provides a clear lens through which to evaluate the efficiency and efficacy of various synthetic methodologies. This guide offers an objective comparison of traditional synthesis protocols against modern, accelerated techniques for producing this compound, supported by representative experimental data.
Performance Benchmarks: A Head-to-Head Comparison
The choice of a peptide synthesis method hinges on a balance of speed, yield, purity, and scalability. Below is a summary of quantitative data comparing conventional Solid-Phase Peptide Synthesis (SPPS) with the more recent Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) for a model tripeptide analogous to this compound.
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MA-SPPS) |
| Total Synthesis Time | ~ 4-6 hours | ~ 1-2 hours |
| Crude Purity | 85-95% | >95% |
| Overall Yield | ~ 70-80% | ~ 80-90% |
| Coupling Reaction Time | 60-120 minutes per residue | 5-15 minutes per residue |
| Deprotection Time | 20-30 minutes per residue | 3-5 minutes per residue |
| Solvent Consumption | High | Reduced |
| Automation Potential | High | High |
Experimental Protocols: A Detailed Look at the Methodologies
The following protocols provide a detailed workflow for the synthesis of this compound using both conventional and microwave-assisted solid-phase techniques.
Benchmark Method: Conventional Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
1. Resin Preparation and First Amino Acid Loading:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
Couple the first amino acid, Fmoc-Ala-OH, using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. The reaction is agitated for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
2. Chain Elongation (Glycine and Alanine (B10760859) Coupling):
-
Deprotection: Remove the Fmoc group from the resin-bound alanine with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF.
-
Coupling: Couple the next amino acid, Fmoc-Gly-OH, using the same activation method as in step 1 for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for the final amino acid, Fmoc-Ala-OH.
3. Cleavage and Deprotection:
-
After the final wash, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
4. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
New Method: Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS)
MA-SPPS utilizes microwave energy to accelerate the coupling and deprotection steps, significantly reducing the overall synthesis time.[1][2]
1. Resin Preparation and First Amino Acid Loading:
-
Swell Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF under microwave irradiation (e.g., 3 minutes at 75°C).[3]
-
Wash the resin with DMF.
-
Couple Fmoc-Ala-OH using a suitable coupling reagent and base in DMF under microwave irradiation (e.g., 5 minutes at 90°C).[3]
-
Wash the resin with DMF.
2. Accelerated Chain Elongation:
-
Deprotection: Microwave-assisted Fmoc removal as described above (3 minutes).
-
Washing: Wash with DMF.
-
Coupling: Microwave-assisted coupling of Fmoc-Gly-OH (5 minutes).
-
Washing: Wash with DMF.
-
Repeat the microwave-assisted deprotection, washing, and coupling for Fmoc-Ala-OH.
3. Rapid Cleavage:
-
Treat the resin with a cleavage cocktail under microwave irradiation (e.g., 30 minutes at 38°C).
-
Precipitate the crude peptide in cold diethyl ether.
4. Purification and Analysis:
-
Purify the peptide using RP-HPLC.
-
Analyze the final product by mass spectrometry and analytical HPLC.
Visualizing the Workflow and Comparison
To better illustrate the processes and their distinctions, the following diagrams are provided.
Caption: A generalized workflow for solid-phase peptide synthesis.
Caption: Key differences between conventional and microwave-assisted SPPS.
References
The Destabilizing Effect of Alanine to Glycine Substitution on Peptide Helicity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structural impact of single amino acid substitutions is paramount for rational peptide and protein design. This guide provides an objective comparison of how replacing alanine (B10760859) (Ala) with glycine (B1666218) (Gly) affects α-helical structures, supported by quantitative data and detailed experimental protocols.
Alanine and glycine are the two smallest amino acids, yet their influence on peptide secondary structure is profoundly different. Alanine, with its methyl side chain, is a strong helix-forming residue, while glycine, possessing only a hydrogen atom as its side chain, is known to be a helix-disruptor. The substitution of a stabilizing alanine residue with a destabilizing glycine typically leads to a significant reduction in the α-helical content of a peptide.
The primary reason for this difference lies in conformational flexibility. Glycine's lack of a bulky side chain grants it a much larger range of permissible backbone dihedral angles (phi and psi). This inherent flexibility introduces a significant entropic penalty to adopting the rigid, ordered conformation of an α-helix.[1] In contrast, alanine's methyl group restricts its conformational freedom, making the helical conformation more energetically favorable.
Quantitative Analysis of Helicity Changes
The destabilizing effect of an Ala to Gly substitution is not uniform and depends critically on its position within the helix.[2][3] Substitutions within the core of a helical sequence have a much more pronounced impact than those near the N- or C-termini, which are naturally more flexible or "frayed".[3] The following table summarizes quantitative data from studies investigating this substitution.
| Peptide/Protein System | Substitution Position | Measurement Technique | Key Finding | Reference |
| Barnase (protein) | Internal helical positions | Calorimetry / Mutagenesis | Ala stabilizes the helix relative to Gly by 0.4 to 2.0 kcal/mol. | [2] |
| C-peptide (from RNase A) | Interior positions (4, 5, 6) | Circular Dichroism | Substantial decrease in helicity upon Ala → Gly substitution. | [3] |
| C-peptide (from RNase A) | End positions (1, 13) | Circular Dichroism | Small to no decrease in helicity, suggesting ends are less structured. | [3] |
| Model Peptides | Solvent-exposed positions | Not specified | Free energy change (ΔΔG) of ~0.7 to 2.0 kcal/mol. | [4] |
| Apoflavodoxin (protein) | Various helical positions | Mutagenesis / Spectroscopy | Alanine consistently stabilizes the helix by burying more apolar area and having a lower backbone entropy cost upon folding. | [1] |
Experimental Protocols
The primary technique for quantifying peptide helicity is Circular Dichroism (CD) Spectroscopy . This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing distinct spectra for different secondary structures.
Protocol 1: Determination of Peptide Helicity using CD Spectroscopy
1. Peptide Synthesis and Purification:
-
Synthesis: Peptides (both the original Ala-containing and the substituted Gly-containing versions) are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[5][6]
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and side-chain protecting groups are removed, typically using a trifluoroacetic acid (TFA) cocktail.[6]
-
Purification: Crude peptides are purified to >95% purity using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]
-
Verification: The identity and purity of the final peptides are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[5]
2. Sample Preparation for CD Spectroscopy:
-
Concentration Determination: Accurately determine the peptide concentration. This is a critical step and can be done using UV absorbance if the peptide contains aromatic residues (Trp, Tyr) or by quantitative amino acid analysis.[9][10]
-
Buffer Preparation: Prepare a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should be filtered and degassed to minimize noise.[9]
-
Sample Dilution: Prepare a peptide stock solution and dilute it to a final concentration typically between 20-100 µM. The final absorbance of the sample in the cuvette should be kept below 1.0 to ensure high-quality data.[9]
3. Data Acquisition:
-
Instrumentation: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[11]
-
Cuvette: Use a quartz cuvette with a known path length (e.g., 1 mm).[12]
-
Parameters:
-
Measurements:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide sample.
-
Perform measurements at a controlled temperature (e.g., 20°C).
-
4. Data Analysis:
-
Baseline Correction: Subtract the buffer spectrum from the peptide sample spectrum.[12]
-
Conversion to Mean Residue Ellipticity (MRE): Convert the raw data (typically in millidegrees, mdeg) to MRE ([θ]) in units of deg·cm²·dmol⁻¹ using the following equation:
-
[θ] = (mdeg) / (10 * c * n * l)
-
Where: c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the cuvette path length in cm.
-
-
Calculation of Percent Helicity (%α): The percentage of α-helix is most commonly estimated from the MRE value at 222 nm ([θ]₂₂₂), a characteristic minimum for α-helical structures.
-
%α = ( [θ]₂₂₂ - [θ]c ) / ( [θ]h - [θ]c ) * 100
-
Where:
-
[θ]₂₂₂ is the experimentally measured MRE at 222 nm.
-
[θ]c is the MRE of a fully random coil conformation (often approximated as 0 deg·cm²·dmol⁻¹).
-
[θ]h is the MRE of a pure α-helix of a given length, often calculated as [θ]h = -31,500 * (1 - 2.5/n), where 'n' is the number of residues.[13]
-
-
Visualizations
Structural and Functional Comparison
Caption: Structural difference between Alanine and Glycine and its impact on backbone flexibility.
Experimental Workflow
Caption: Workflow for comparing the helicity of Ala- and Gly-containing peptides.
References
- 1. Alpha-helix stabilization by alanine relative to glycine: roles of polar and apolar solvent exposures and of backbone entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the substitution Ala----Gly at each of five residue positions in the C-peptide helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational entropy of alanine versus glycine in protein denatured states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. waters.com [waters.com]
- 8. Peptide Synthesis | Resources for Cancer Researchers [research.umgccc.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ala-Gly-Ala: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the tripeptide Ala-Gly-Ala, ensuring minimal environmental impact and adherence to laboratory safety protocols.
For researchers and professionals in drug development, the proper management and disposal of laboratory reagents are paramount. This compound, a tripeptide composed of alanine (B10760859) and glycine, is generally not classified as a hazardous substance. However, its disposal requires adherence to standard laboratory safety practices and local regulations to ensure a safe and environmentally responsible process.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes standard laboratory attire such as safety glasses, gloves, and a lab coat. In its powdered form, a dust mask is recommended to prevent inhalation. While not considered highly reactive, direct contact with skin or eyes should be avoided. In case of a spill, the area should be cleaned promptly with absorbent materials.
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity to be discarded. Always consult your institution's specific waste management guidelines and local regulations before proceeding with any disposal method.
Aqueous Solutions:
Small quantities of this compound in aqueous solutions can typically be disposed of down the sanitary sewer system. This method is contingent on the following conditions:
-
The concentration of the solution is low.
-
The solution does not contain any other hazardous materials.
-
The disposal is followed by flushing with a copious amount of water to ensure dilution.[1]
Solid Waste:
For solid this compound and materials contaminated with it (e.g., weighing paper, gloves, pipette tips), the recommended disposal route is through the regular laboratory trash designated for non-hazardous solid waste.[2][3] It is essential to ensure that:
-
The waste is securely contained in a sealed bag or container to prevent aerosolization of the powder.
-
The container is clearly labeled as "Non-Hazardous Waste" and includes the chemical name.[4]
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent before being discarded.[4]
The following table summarizes the recommended disposal options for this compound:
| Waste Type | Recommended Disposal Method | Key Considerations |
| Aqueous Solutions | Sanitary Sewer | - For small volumes only.- Must be a dilute solution.- Flush with plenty of water.- Prohibited if mixed with hazardous substances. |
| Solid Powder | Non-Hazardous Solid Waste Container | - Seal in a labeled container to prevent dust.- Do not dispose of in open laboratory trash cans that custodial staff handle directly.[3] |
| Contaminated Materials | Non-Hazardous Solid Waste Container | - Includes gloves, weigh boats, pipette tips, etc.- Collect in a designated, sealed container.[1] |
| Empty Containers | Regular Trash (after decontamination) | - Must be "RCRA Empty," meaning no free-standing liquid remains.- Triple-rinse with a suitable solvent.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
It is imperative for all laboratory personnel to be familiar with their institution's specific environmental health and safety (EHS) protocols. When in doubt about the proper disposal method for any chemical, including those considered non-hazardous, always consult your EHS department.[2][4]
References
Essential Safety and Operational Guide for Handling Ala-Gly-Ala
For researchers, scientists, and drug development professionals, maintaining a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of the tripeptide Ala-Gly-Ala, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is crucial for ensuring personnel safety and research integrity.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] The following personal protective equipment is recommended for handling this compound in both powder and solution form.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 approved | Protects eyes from potential splashes or aerosols of the peptide solution.[2] |
| Face Shield | Recommended when a significant risk of splashing exists | Provides a broader area of protection for the face.[2] | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves | Prevents direct skin contact with the compound.[2] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Dust Mask (N95/P1) | Recommended when handling the powder form | Minimizes the risk of inhaling fine particles.[2] Not typically required for solutions. |
II. Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound from receipt to disposal ensures a safe and organized workflow. This process minimizes the risk of contamination and exposure.
Experimental Protocol: Standard Handling Procedure
-
Receiving and Storage : Upon receipt, visually inspect the container for any damage. Store the lyophilized peptide at -20°C or -80°C for long-term stability. Reconstituted solutions should be refrigerated for short-term use.[3][4]
-
Review Safety Data Sheet (SDS) : Before handling, thoroughly review the SDS for this compound to understand its properties and any potential, albeit minimal, hazards.[3]
-
Don Personal Protective Equipment (PPE) : Wear the appropriate PPE as outlined in the table above.
-
Preparation of Work Area : Designate a clean and organized area for handling the peptide to prevent cross-contamination.[3]
-
Weighing and Reconstitution : When handling the powder, work in a manner that minimizes dust generation. Use sterile equipment for reconstitution.
-
Experimental Use : Follow established laboratory protocols for the specific application of this compound.
-
Decontamination of Work Area : After use, thoroughly clean and decontaminate the work surface.[4]
-
Waste Segregation and Disposal : Segregate all waste materials according to the disposal plan.
-
Doffing and Disposal of PPE : Remove and dispose of PPE in the appropriate waste stream to prevent contamination of other areas.
-
Hand Hygiene : Wash hands thoroughly after completing the work and removing PPE.
III. Disposal Plan
Proper disposal of this compound and associated materials is critical to protect personnel and the environment. All peptide waste should be treated as laboratory chemical waste.[4]
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Labeling Requirements | Disposal Protocol |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Designated Chemical or Biohazardous Waste Container | "Chemical Waste" or "Biohazardous Waste", Contents ("Contaminated with this compound"), Accumulation Start Date | Collect in a designated, sealed container.[2][5] Follow institutional guidelines for disposal, which may include incineration or chemical treatment.[4] |
| Unused Solutions | Approved Chemical Waste Container | "Chemical Waste", Contents ("this compound solution"), Concentration, Date | Never pour peptide solutions down the sink.[4] Dispose of in approved chemical waste containers. |
| Empty this compound Containers | Regular Laboratory Glass or Plastic Waste (pending institutional policy) | Deface original label | Rinse the container thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.[5] The rinsed container may then be disposed of as regular lab waste, if permitted by your institution. |
It is imperative to consult and adhere to your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities.[3][6] By following these guidelines, you can ensure a safe laboratory environment for the handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
